molecular formula C11H9NO B094881 1-(Quinolin-2-YL)ethanone CAS No. 1011-47-8

1-(Quinolin-2-YL)ethanone

Cat. No.: B094881
CAS No.: 1011-47-8
M. Wt: 171.19 g/mol
InChI Key: UCCQXCFFHYCLEC-UHFFFAOYSA-N
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Description

1-(Quinolin-2-YL)ethanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 256937. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-quinolin-2-ylethanone
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InChI

InChI=1S/C11H9NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-7H,1H3
Source PubChem
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InChI Key

UCCQXCFFHYCLEC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID00312539
Record name 1-(QUINOLIN-2-YL)ETHANONE
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Molecular Weight

171.19 g/mol
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CAS No.

1011-47-8
Record name 2-Acetylquinoline
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Record name 1-(QUINOLIN-2-YL)ETHANONE
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Record name 1-(quinolin-2-yl)ethan-1-one
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Foundational & Exploratory

Introduction: The Significance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Properties of 1-(Quinolin-2-yl)ethanone

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are foundational to a vast array of pharmacologically active compounds, demonstrating antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] this compound, also known as 2-Acetylquinoline, serves as a critical building block and intermediate in the synthesis of these complex molecules. Its acetyl group at the 2-position provides a versatile chemical handle for further molecular elaboration, making a thorough understanding of its fundamental properties essential for its effective utilization in research and development. This guide provides a comprehensive overview of its physicochemical characteristics, synthesis methodologies, reactivity, and potential applications, grounded in established scientific principles and experimental data.

Core Physicochemical and Structural Properties

This compound is a heterocyclic ketone with a well-defined structure that dictates its chemical behavior.

Structural and Molecular Data

The molecule consists of a quinoline ring substituted with an acetyl group at the C2 position. This placement influences the electronic properties of the heterocyclic system, particularly the reactivity of the carbonyl group and the adjacent ring nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physical and computed properties is essential for experimental design, including solvent selection, reaction temperature, and safety assessments.

PropertyValueSource
CAS Number 1011-47-8[4][5][6]
Molecular Formula C₁₁H₉NO[4][5][7]
Molecular Weight 171.20 g/mol [4][7]
IUPAC Name 1-quinolin-2-ylethanone[5]
Synonyms 2-Acetylquinoline, Methyl 2-quinolyl ketone[5][6][7][8]
Topological Polar Surface Area (TPSA) 29.96 Ų[4]
LogP (Computed) 1.8 - 2.44[4][5]
Hydrogen Bond Acceptors 2[4][5]
Hydrogen Bond Donors 0[4][5]
Rotatable Bonds 1[4][5]

Synthesis Methodologies: A Comparative Analysis

The synthesis of the quinoline core is a well-established field with several named reactions, each offering distinct advantages based on substrate availability and desired substitution patterns. The choice of a synthetic route is a critical decision driven by factors such as yield, scalability, and adherence to green chemistry principles.

Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for creating quinoline derivatives.[9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate, in the presence of an acid or base catalyst.[10][11]

Causality and Expertise: The classical Friedländer reaction often requires harsh conditions (high temperatures and strong acids/bases), which can limit its applicability for sensitive substrates.[12] Modern protocols have addressed this by employing milder and more efficient catalysts. For instance, ceric ammonium nitrate (CAN) has been shown to catalyze the reaction at ambient temperature, offering a more practical and environmentally benign alternative.[12][13] Other effective catalysts include iodine, p-toluenesulfonic acid, and various Lewis acids.[9][11] The mechanism can proceed via two pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate followed by an intramolecular aldol reaction.[9] The choice of catalyst and conditions can influence which pathway predominates.

Friedlander_Workflow Reactants 2-Aminobenzaldehyde + Methyl Ketone (R-CO-CH₃) Mixing Combine Reactants + Catalyst (e.g., CAN, I₂) Reactants->Mixing Reaction Annulation Reaction (Acid or Base Catalyzed) Ambient or Elevated Temp. Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Derivative Purification->Product

Caption: Generalized workflow for Friedländer quinoline synthesis.

Combes Quinoline Synthesis

The Combes synthesis is distinct in its use of a β-diketone substrate reacting with an aniline.[2] The process involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline ring.[2][14][15]

Causality and Expertise: This method is particularly useful for preparing 2,4-disubstituted quinolines.[2][15] The choice of a strong acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for driving the final cyclization and dehydration step.[15][16] The reaction is generally less tolerant of strongly electron-withdrawing groups on the aniline ring, as these deactivate the ring towards the electrophilic cyclization step.[16]

Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones via an aldol condensation.[17][18] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[17]

Causality and Expertise: The Doebner-von Miller reaction is versatile but can be mechanistically complex, with some studies suggesting a fragmentation-recombination pathway.[17][19] A significant practical challenge is the propensity for the α,β-unsaturated carbonyl compounds to undergo acid-catalyzed polymerization, leading to tar formation and reduced yields.[20] To mitigate this, a slow, controlled addition of the carbonyl compound to the heated acidic aniline solution is recommended.[20]

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is dominated by the interplay between the ketone functional group and the heterocyclic quinoline ring.

Key Reactions
  • Reactions at the Carbonyl Group: The acetyl group undergoes typical ketone reactions, such as condensation, reduction to an alcohol, and conversion to oximes or hydrazones. It serves as a key handle for building more complex side chains.

  • Reactions on the Quinoline Ring: The nitrogen atom in the quinoline ring can be quaternized. The ring itself can undergo electrophilic substitution, although the conditions must be carefully controlled to avoid side reactions.

  • Formation of Chalcones: The methyl group of the acetyl moiety is sufficiently acidic to participate in Claisen-Schmidt condensations with aromatic aldehydes to form quinolinyl-chalcones, which are a well-known class of compounds with significant biological activity.[3]

Spectroscopic Profile (Self-Validation)

Accurate characterization is the cornerstone of chemical synthesis. The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.8 ppm and a series of multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the quinoline ring.

    • ¹³C NMR: A sufficient quantity of the sample is dissolved in CDCl₃. The spectrum should reveal a signal for the carbonyl carbon around δ 200 ppm, the methyl carbon near δ 26 ppm, and a set of signals for the nine carbons of the quinoline ring.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using a KBr pellet or as a thin film on a salt plate. Key characteristic peaks include a strong absorption band for the C=O stretch of the ketone at approximately 1690-1710 cm⁻¹ and various C=C and C=N stretching vibrations from the aromatic system in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Utilize Electron Ionization (EI) or Electrospray Ionization (ESI). The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound.[5]

Trustworthiness: Cross-validation of data from these three independent spectroscopic methods provides a robust and reliable confirmation of the compound's structure and purity, forming a self-validating system for quality control.

Biological Activity and Drug Development Potential

The quinoline nucleus is a cornerstone of many therapeutic agents.[3][21] While this compound itself is primarily a synthetic intermediate, its derivatives are actively investigated for a range of biological effects.

  • Anticancer Activity: Many quinoline derivatives, including quinolinyl-chalcones and other heterocyclic-fused systems, have demonstrated potent cytotoxicity against various cancer cell lines.[3][13] The 2-acetylquinoline moiety provides a starting point for synthesizing libraries of such compounds for screening.

  • Antimicrobial and Antimalarial Potential: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine.[2][3] New derivatives are continually being explored to combat drug-resistant strains of pathogens. The synthesis of novel structures starting from this compound is a viable strategy in this field.

  • Enzyme Inhibition: The planar aromatic system and the reactive ketone group make this compound an attractive scaffold for designing enzyme inhibitors, where the quinoline ring can interact with hydrophobic pockets and the side chain can be modified to target active sites.

Safety and Handling

Professional laboratory practice dictates careful handling of all chemical reagents.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Recommended Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

References

An In-depth Technical Guide to 1-(Quinolin-2-yl)ethanone: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(quinolin-2-yl)ethanone (commonly known as 2-acetylquinoline), a key heterocyclic ketone with significant applications in synthetic and medicinal chemistry. We delve into its fundamental properties, including its CAS number and nomenclature, and present a detailed examination of its synthesis, spectroscopic characterization, chemical reactivity, and role as a versatile scaffold in drug discovery. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Core Compound Identification and Properties

This compound is an aromatic organic compound featuring a quinoline ring substituted with an acetyl group at the 2-position. This structure imparts a unique combination of chemical reactivity and biological potential, making it a valuable intermediate in the synthesis of more complex molecules.

PropertyValueReference(s)
CAS Number 1011-47-8[1][2]
IUPAC Name This compound[2]
Common Synonyms 2-Acetylquinoline, Methyl 2-quinolyl ketone[2]
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.20 g/mol [1]
Appearance Yellow to brown solid[3]
Solubility Moderately soluble in organic solvents (ethanol, ether); less soluble in water.[3]
Synthesis of this compound: The Friedländer Annulation

The most established and versatile method for synthesizing the quinoline scaffold is the Friedländer synthesis, first reported in 1882.[1][4] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration (annulation) step to form the quinoline ring system.[5]

2.1. Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions (acidic vs. basic catalysis).

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl ketone and the α-methylene ketone. The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular attack of the aniline nitrogen onto the carbonyl group forms a hemiaminal, which then dehydrates to yield the final quinoline product.

  • Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the aromatic quinoline ring.[1]

Figure 1: Generalized Mechanism of the Friedländer Synthesis
2.2. Experimental Protocol: Catalytic Synthesis of 2-Acetylquinolines

Materials:

  • 2-Aminoacetophenone (1.0 equiv)

  • Butane-2,3-dione (1.2 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminoacetophenone (1.0 equiv) in dichloromethane, add butane-2,3-dione (1.2 equiv).

  • Add Cu(OTf)₂ (10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-acetylquinoline.

Expert Insight: The choice of a Lewis acid catalyst like Cu(OTf)₂ is crucial for activating the carbonyl group of the dione, making it more susceptible to nucleophilic attack and facilitating the cyclization under milder conditions than traditional strong acid or base catalysis. This approach often leads to higher yields and cleaner reactions, which is a primary concern in multi-step pharmaceutical synthesis.

Spectroscopic and Structural Characterization

Unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is elusive, the expected spectral features can be reliably predicted based on the known spectra of the quinoline core and related acetyl-substituted heterocycles.[7][8]

TechniqueExpected Features
¹H NMR Aromatic Protons (7H): Complex multiplets in the δ 7.5-8.5 ppm range. The H8 proton is typically deshielded due to the peri-effect of the nitrogen lone pair, and the H3/H4 protons are influenced by the acetyl group and nitrogen atom. Acetyl Protons (3H): A sharp singlet around δ 2.7-2.8 ppm.
¹³C NMR Carbonyl Carbon (C=O): A signal in the δ 198-202 ppm region. Quinoline Carbons: Signals in the aromatic region (δ 120-155 ppm). The C2 carbon, attached to the acetyl group and nitrogen, would appear significantly downfield.
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. C=N/C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region. C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular formula C₁₁H₉NO. Key Fragment: A significant fragment at m/z = 128, corresponding to the loss of the acetyl radical (•COCH₃).[9]
Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine portion of the quinoline ring and the electron-withdrawing acetyl group.

  • Electrophilic Aromatic Substitution (EAS): The quinoline ring undergoes EAS primarily on the electron-rich benzene ring, with a preference for positions 5 and 8. The acetyl group at C2 further deactivates the pyridine ring towards electrophilic attack.

  • Nucleophilic Aromatic Substitution (NAS): The pyridine ring is susceptible to nucleophilic attack, particularly at positions 2 and 4. However, the presence of the acetyl group at C2 can sterically hinder and electronically disfavor direct nucleophilic attack at this position. The primary utility in this regard is the reactivity of the acetyl group itself.

  • Reactions at the Acetyl Group: The carbonyl and α-methyl protons of the acetyl group are the most reactive sites for derivatization. This allows this compound to serve as a versatile building block. It can undergo condensation reactions with aldehydes, be converted into hydrazones and thiosemicarbazones, or participate in α-halogenation reactions.

Reactivity_Diagram Figure 2: Reactivity Profile of this compound cluster_reactivity Nuc Nucleophilic Attack (on Acetyl Group) Quinoline Nuc->Quinoline e.g., Hydrazine Elec Electrophilic Attack (Positions 5 & 8) Elec->Quinoline e.g., HNO₃/H₂SO₄

Figure 2: Reactivity Profile of this compound
Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[10][11] this compound serves as a critical starting material for accessing novel quinoline-based compounds with diverse pharmacological activities.

5.1. Scaffold for Antimicrobial and Antiviral Agents

Derivatization of the acetyl group has proven to be a fruitful strategy for developing potent antimicrobial and antiviral agents. A notable example is the synthesis of thiosemicarbazones from 2-acetylquinoline. These derivatives have been shown to possess significant antibacterial and antiviral properties.

Case Study: Thiosemicarbazone Derivatives In a study evaluating various thiosemicarbazones, derivatives of 2-acetylquinoline were tested against a panel of clinically relevant bacteria.[12] The parent ketone is condensed with a substituted thiosemicarbazide to form the final active compound. This workflow highlights the utility of 2-acetylquinoline as a readily modifiable core.

Drug_Discovery_Workflow Figure 3: Workflow for Developing Bioactive Agents A This compound (Core Scaffold) B Condensation Reaction (e.g., with Thiosemicarbazide) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., MIC/IC₅₀ Assays) C->D E Lead Compound Identification D->E

Figure 3: Workflow for Developing Bioactive Agents

The study reported Minimum Inhibitory Concentrations (MICs) for these derivatives against several bacterial strains, demonstrating their potential. For instance, certain derivatives showed potent activity against Staphylococcus aureus and Streptococcus faecalis with MIC values in the range of 0.062 to 1.0 µg/ml.[12] Similarly, thiosemicarbazone derivatives of 2-acetylquinoline were evaluated as potent inhibitors of herpes simplex virus replication.[13]

5.2. Precursor for Anticancer Agents

The 2-substituted quinoline motif is a cornerstone in the development of anticancer therapeutics, particularly kinase inhibitors.[10] this compound provides a synthetic entry point to this class of compounds. While direct anticancer data for the parent compound is sparse, numerous studies show that derivatives synthesized from it exhibit potent cytotoxic activity against various cancer cell lines, including those of the breast, colon, and prostate.[10][14] The mechanism often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Conclusion

This compound (CAS 1011-47-8) is a foundational building block in organic and medicinal chemistry. Its synthesis, primarily via the robust Friedländer annulation, provides access to a versatile scaffold that can be readily functionalized. The compound's reactivity profile, centered on the acetyl group and the quinoline core, allows for the systematic development of compound libraries for pharmacological screening. Its demonstrated utility as a precursor for potent antimicrobial, antiviral, and anticancer agents underscores its importance for researchers and professionals in the field of drug development. This guide has consolidated the key technical aspects of this compound, providing a basis for its informed application in the laboratory.

References

synthesis and reaction mechanism of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-(Quinolin-2-YL)ethanone

Introduction

This compound, commonly known as 2-acetylquinoline, is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a quinoline nucleus appended with an acetyl group at the C2 position, provides a reactive handle for further molecular elaboration, leading to a diverse array of pharmacologically active compounds and functional materials. The synthesis of this key intermediate, however, presents unique challenges. The electron-deficient nature of the quinoline ring, coupled with the Lewis basicity of the nitrogen atom, complicates classical electrophilic substitution strategies like the Friedel-Crafts acylation. The nitrogen atom readily coordinates with Lewis acid catalysts, deactivating the entire ring system towards electrophilic attack.[2]

This guide provides a comprehensive overview of the primary and most effective synthetic routes to this compound, designed for researchers and drug development professionals. It moves beyond simple procedural descriptions to delve into the underlying reaction mechanisms, explaining the causality behind experimental choices. We will explore both classical cyclization strategies and modern direct C-H functionalization methods, offering detailed protocols, comparative data, and mechanistic diagrams to provide a field-proven and technically accurate resource.

Synthesis via Friedländer Annulation

The Friedländer synthesis is a robust and high-yielding classical method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by an intramolecular cyclodehydration. For the synthesis of 2-acetylquinoline derivatives, butan-2,3-dione is an ideal reaction partner for various 2-aminoaryl ketones.

Causality and Mechanistic Insight

The reaction is typically catalyzed by an acid or, in modern variations, a Lewis acid like Copper(II) triflate (Cu(OTf)₂) or a strong protic acid mixture like Eaton's reagent (P₂O₅ in MeSO₃H).[3] The catalyst's primary role is to activate the carbonyl groups, facilitating both the initial intermolecular condensation (Schiff base or enamine formation) and the subsequent intramolecular cyclization. The final step is an irreversible dehydration that drives the reaction to completion, forming the stable aromatic quinoline ring.

Reaction Mechanism: Friedländer Annulation

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Intramolecular Aldol Addition cluster_step3 Step 3: Dehydration & Aromatization A 2-Aminoaryl Ketone + Butan-2,3-dione B Schiff Base Intermediate A->B H⁺/Lewis Acid -H₂O C Enamine/Enol Tautomer B->C Tautomerization D Cyclized Hemiaminal Intermediate C->D Intramolecular Cyclization E This compound D->E -H₂O (Aromatization) G cluster_init Radical Generation cluster_add Radical Addition & Aromatization A1 K₂S₂O₈ A2 2 SO₄⁻• A1->A2 Heat B1 R-CHO (Aldehyde) B2 R-C•=O (Acyl Radical) B1->B2 SO₄⁻• -HSO₄⁻ C1 Quinoline + H⁺ C2 Protonated Quinoline C1->C2 C3 Radical Cation Intermediate C2->C3 + Acyl Radical C4 2-Acylquinoline C3->C4 -H⁺, -e⁻ (Oxidation) G start Combine Reactants: Quinoline, Arylmethanol, K₂S₂O₈, Aliquat 336 in MeCN heat Heat at 80°C (2 hours) start->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Pure this compound purify->product

References

Spectroscopic Data of 1-(Quinolin-2-YL)ethanone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Significance of 1-(Quinolin-2-YL)ethanone

This compound, also commonly referred to as 2-acetylquinoline, is a heterocyclic ketone with a molecular formula of C₁₁H₉NO and a molecular weight of 171.19 g/mol .[1][2] The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[3] The acetyl group at the 2-position of the quinoline ring introduces a reactive site for further chemical modifications, making this compound a valuable building block in the synthesis of novel drug candidates and functional materials.

The unambiguous structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint. This in-depth technical guide offers a comprehensive analysis of the spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with the necessary insights for its confident identification and utilization.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with the standard IUPAC numbering is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The aromatic protons of the quinoline ring and the protons of the acetyl group in this compound exhibit characteristic chemical shifts and coupling patterns.

¹H NMR Data Summary
ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-3~8.0d~8.5
H-4~8.2d~8.5
H-5~7.9d~8.2
H-6~7.6t~7.5
H-7~7.8t~7.8
H-8~8.1d~8.4
-COCH₃~2.8s-

Note: The predicted values are based on the analysis of similar quinoline derivatives and established principles of NMR spectroscopy.[4][5]

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-3 to H-8): The protons on the quinoline ring resonate in the downfield region (δ 7.5-8.5 ppm), which is characteristic of aromatic protons. The electron-withdrawing effect of the nitrogen atom and the acetyl group deshields these protons. The specific chemical shifts and coupling patterns allow for the assignment of each proton. For instance, H-8 is typically the most deshielded proton of the benzene ring portion due to the anisotropic effect of the nitrogen lone pair. The protons on the pyridine ring (H-3 and H-4) are also significantly deshielded. The coupling constants (J values) are indicative of the ortho, meta, and para relationships between adjacent protons.

  • Acetyl Protons (-COCH₃): The three protons of the methyl group in the acetyl moiety appear as a sharp singlet at approximately 2.8 ppm. The singlet nature of this peak is due to the absence of adjacent protons for coupling.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data Summary
CarbonChemical Shift (δ, ppm) (Predicted)
C-2~155
C-3~122
C-4~137
C-4a~129
C-5~128
C-6~128
C-7~130
C-8~130
C-8a~148
C=O~198
-CH₃~26

Note: The predicted values are based on data from related quinoline derivatives and general chemical shift tables.[6][7][8]

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbon of the acetyl carbonyl group is the most deshielded carbon in the molecule, resonating at a characteristic downfield chemical shift of around 198 ppm.

  • Quinoline Carbons (C-2 to C-8a): The carbon atoms of the quinoline ring appear in the aromatic region of the spectrum (δ 120-155 ppm). The carbon atom attached to the nitrogen (C-2 and C-8a) are significantly deshielded. The chemical shifts of the other carbons are influenced by their position relative to the nitrogen atom and the acetyl substituent.

  • Methyl Carbon (-CH₃): The carbon of the acetyl methyl group is the most shielded carbon, appearing at an upfield chemical shift of approximately 26 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensity
~3050Aromatic C-H stretchMedium
~2925Aliphatic C-H stretchWeak
~1690C=O stretch (aromatic ketone)Strong
~1600, ~1500, ~1450C=C and C=N ring stretchingMedium to Strong
~830, ~750C-H out-of-plane bendingStrong

Note: These are expected absorption frequencies based on the functional groups present in this compound.[9][10][11]

Interpretation of the IR Spectrum
  • C=O Stretch: The most prominent peak in the IR spectrum of this compound is the strong absorption band around 1690 cm⁻¹. This is characteristic of the C=O stretching vibration of an aromatic ketone. Conjugation with the quinoline ring lowers the frequency compared to a simple aliphatic ketone.

  • Aromatic C-H Stretch: The absorption band around 3050 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic quinoline ring.

  • Aliphatic C-H Stretch: A weak absorption around 2925 cm⁻¹ corresponds to the C-H stretching of the methyl group.

  • Ring Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the quinoline ring system.

  • C-H Bending: Strong bands in the fingerprint region, typically around 830 cm⁻¹ and 750 cm⁻¹, arise from the out-of-plane C-H bending vibrations of the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 171

  • Major Fragment Ions (m/z): 156, 128, 101

Interpretation of the Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 171, corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.

G M [C₁₁H₉NO]⁺˙ m/z = 171 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 156 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 128 (Quinoline radical cation) F1->F2 - CO F3 [C₇H₅N]⁺˙ m/z = 101 F2->F3 - HCN

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

  • Loss of a Methyl Radical: A primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 156.[12][13][14]

  • Loss of Carbon Monoxide: The acylium ion at m/z 156 can then lose a molecule of carbon monoxide (CO) to form the quinoline cation at m/z 128.

  • Loss of Hydrogen Cyanide: The quinoline ring itself can fragment, a characteristic fragmentation of quinolines is the loss of hydrogen cyanide (HCN) to produce an ion at m/z 101.[15]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing A1 Weigh 5-10 mg of This compound A2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube A1->A2 A3 Add internal standard (e.g., TMS) if required A2->A3 A4 Cap and mix thoroughly A3->A4 B1 Place sample in NMR spectrometer B2 Lock on the deuterium signal of the solvent B1->B2 B3 Shim the magnetic field for homogeneity B2->B3 C1 Acquire ¹H NMR spectrum (standard pulse sequence) C2 Acquire ¹³C NMR spectrum (proton-decoupled) C1->C2 D1 Fourier transform the FID D2 Phase and baseline correct the spectrum D1->D2 D3 Reference chemical shifts to TMS or solvent peak D2->D3

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

  • Instrumental Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition: For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumental Setup: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

  • Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra, when analyzed in conjunction, allow for the unambiguous identification and structural confirmation of this important heterocyclic compound. The detailed interpretation and experimental protocols furnished herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the confident use of this compound in their scientific endeavors.

References

solubility and stability of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-(Quinolin-2-YL)ethanone

Executive Summary

This compound, also known as 2-acetylquinoline, is a pivotal heterocyclic ketone scaffold with significant potential in medicinal chemistry and materials science. As with any promising compound, a comprehensive understanding of its fundamental physicochemical properties is a prerequisite for successful development. This guide provides a detailed framework for the systematic evaluation of the . It combines theoretical principles with actionable, field-proven experimental protocols, grounded in regulatory standards, to empower researchers to generate the robust data necessary for advancing their development programs. We will explore methodologies for quantifying solubility in various media and delineate a comprehensive strategy for assessing chemical stability under forced degradation conditions, ensuring the development of a validated, stability-indicating analytical method.

Physicochemical Profile and Predictive Analysis

A molecule's inherent structure dictates its behavior. Before embarking on experimental studies, a thorough analysis of this compound's known properties provides critical insights into its expected solubility and stability characteristics.

The structure features a weakly basic quinoline ring system (pKa of conjugate acid ≈ 4.85) fused to an aromatic benzene ring, with an acetyl group at the 2-position.[1] This combination results in a relatively rigid, planar molecule with a moderate lipophilicity, as indicated by its calculated XLogP3 value of ~1.8.[2]

Key Inferences from Physicochemical Data:

  • Aqueous Solubility: The molecule's hydrophobicity, conferred by the fused aromatic system, suggests that its intrinsic aqueous solubility will be low. However, the basic nitrogen atom in the quinoline ring (pKa ≈ 4.85) implies that solubility will be highly pH-dependent, increasing significantly in acidic environments (pH < 4) due to the formation of the protonated, more soluble quinolinium salt.[1][3]

  • Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents like ethanol, methanol, and acetonitrile, and moderate solubility in less polar solvents such as dichloromethane.[4] This is consistent with data for the structurally similar 8-acetylquinoline, which shows good solubility in ethanol (50-100 g/L).

  • Stability: The electron-rich quinoline ring is susceptible to oxidation.[5] The acetyl group, while generally stable, could be a site for specific chemical reactions under harsh conditions. Discoloration upon exposure to light and air is common for quinoline compounds, indicating a potential for photolytic and oxidative degradation.[6]

PropertyValueSource
CAS Number 1011-47-8[4]
Molecular Formula C₁₁H₉NO[4]
Molecular Weight 171.19 g/mol [2]
Appearance Yellow to brown solid[4]
XLogP3 1.8[2]
Topological Polar Surface Area 30.0 Ų[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 2[2]

Comprehensive Solubility Assessment

Determining solubility is a critical first step in formulation, purification, and in-vitro/in-vivo testing. We advocate a tiered approach, beginning with a high-throughput kinetic assay for initial screening, followed by the gold-standard thermodynamic shake-flask method for definitive data.

Logical Workflow for Solubility Determination

The following workflow ensures an efficient and comprehensive evaluation of solubility.

G cluster_0 Phase 1: Kinetic Solubility (High-Throughput) cluster_1 Phase 2: Thermodynamic Solubility (Shake-Flask) A Prepare 10 mM DMSO Stock of this compound B Dispense Stock into 96-well Plate (e.g., 2 µL) A->B C Add Aqueous Buffers (pH 2.0, 5.0, 7.4) & Mix B->C D Incubate & Measure Turbidity (Nephelometry or UV Plate Reader) C->D E Add Excess Solid Compound to Vials Containing Selected Solvents D->E Inform Solvent Selection for Definitive Study F Equilibrate on Shaker (e.g., 24-48h at 25°C) E->F G Filter or Centrifuge to Remove Undissolved Solid F->G H Quantify Supernatant Concentration via Validated HPLC Method G->H I I H->I Definitive Solubility Data (mg/mL)

Caption: Tiered workflow for solubility assessment.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

Causality: The shake-flask method is the definitive industry standard because it measures the true equilibrium solubility of a compound, allowing sufficient time for the dissolution process to reach a steady state. This is critical for accurate formulation and biopharmaceutical classification.

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. A recommended solvent set includes:

    • pH 1.2 Buffer (Simulated Gastric Fluid)

    • pH 6.8 Buffer (Simulated Intestinal Fluid)

    • Purified Water

    • Ethanol

    • Propylene Glycol

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and/or 37°C) for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4). Compare the peak area to a standard curve prepared with known concentrations.

Stability Profile and Forced Degradation Strategy

Understanding a compound's intrinsic stability is a non-negotiable requirement in drug development. Forced degradation (or stress testing) is the cornerstone of this evaluation.

Causality & Regulatory Imperative: As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies are performed to identify likely degradation products, establish degradation pathways, and, most critically, to demonstrate the specificity of the analytical method developed to monitor stability.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[8]

Forced Degradation Workflow

This workflow outlines the systematic process of stress testing and subsequent analysis.

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analysis & Outcome A Acid Hydrolysis (0.1 M HCl, 60°C) F Analyze Stressed Samples (vs. Control) by HPLC-PDA A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (80°C, Solid & Solution) D->F E Photolytic (ICH Q1B Light Box) E->F Prep Prepare 1 mg/mL Stock Solution of this compound G Assess Peak Purity & Mass Balance F->G H Identify & Characterize Degradants (LC-MS) G->H I Establish Degradation Pathway H->I Result Validated Stability-Indicating Analytical Method I->Result

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, set up a test sample and a control sample (stored at 4°C, protected from light).

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C. Sample at 2, 8, and 24 hours. Neutralize samples with NaOH before analysis.[8]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at 60°C. Sample at 2, 8, and 24 hours. Neutralize samples with HCl before analysis.[8]

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light. Sample at 2, 8, and 24 hours.[8]

    • Thermal: Store the stock solution and a sample of the solid powder in an oven at 80°C. Sample at 24 and 72 hours.

    • Photostability: Expose the stock solution in a quartz cuvette or other transparent container to light providing an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/m². A control sample should be wrapped in aluminum foil and stored alongside.[8]

  • Analysis: Analyze all samples using the HPLC method described below. Calculate the percent degradation relative to the control and observe the formation of new peaks.

Expected Degradation Pathways:

  • Oxidation: Likely hydroxylation at positions on the electron-rich quinoline ring, forming various hydroxy-2-acetylquinoline isomers.[9]

  • Hydrolysis (Forced): Under harsh acidic or basic conditions, the acetyl group could potentially undergo hydrolysis to form quinoline-2-carboxylic acid, though this is less likely than ring modifications.

  • Photodegradation: Similar to oxidation, light energy can catalyze the formation of hydroxylated species and other complex photoproducts.[5]

Stability-Indicating HPLC Method

A robust analytical method is the linchpin of any stability study. The method must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from all potential degradation products, impurities, and excipients.

Workflow for Method Development

G A Column & Mobile Phase Screening B Analyze Forced Degradation Samples to Assess Specificity A->B C Optimize Gradient, Flow Rate, & Wavelength for Best Resolution B->C D Perform Method Validation (ICH Q2(R1)) C->D E Linearity & Range D->E F Accuracy & Precision D->F G Specificity (Peak Purity) D->G H Robustness D->H Result Validated Stability-Indicating RP-HPLC Method D->Result

Caption: HPLC method development and validation workflow.

Starting Protocol: RP-HPLC-UV/PDA

This method serves as an excellent starting point for analysis, based on common protocols for quinoline derivatives.[10]

  • Instrumentation: HPLC with a Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: PDA, monitor at 225 nm and 310 nm. Collect full spectra to assess peak purity.

  • Column Temperature: 30°C

Self-Validation System: The use of a PDA detector is critical. It allows for the assessment of peak purity across all stressed samples. If a peak representing the parent compound is spectrally pure in the presence of degradation products, it provides strong evidence of the method's specificity and stability-indicating nature.

Conclusion

A rigorous and systematic evaluation of solubility and stability is fundamental to mitigating risk in the drug development pipeline. This guide provides the strategic framework and detailed protocols necessary to thoroughly characterize this compound. By applying these methodologies, researchers can generate high-quality, reliable data to understand degradation pathways, establish a validated analytical method, and make informed decisions to guide the formulation and development of this promising chemical entity.

References

The Versatile Precursor: A Technical Guide to 1-(Quinolin-2-YL)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quinoline scaffold remains a cornerstone for the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this important class of heterocycles, 1-(Quinolin-2-yl)ethanone emerges as a particularly valuable and versatile precursor. Its unique combination of a reactive acetyl group and the characteristic quinoline ring system provides a gateway to a diverse range of complex molecular architectures. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of this compound, providing researchers and drug development professionals with the foundational knowledge to harness its synthetic potential.

Physicochemical Properties and Spectroscopic Profile

This compound, also known as 2-acetylquinoline, is a solid at room temperature with a molecular formula of C₁₁H₉NO and a molecular weight of 171.19 g/mol .[1][2] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring and product characterization.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₉NO[1][2]
Molecular Weight171.19 g/mol [1]
IUPAC NameThis compound[1]
CAS Number1011-47-8[1]
AppearanceSolid[3]
LogP2.4374[2]
Topological Polar Surface Area (TPSA)29.96 Ų[2]
Hydrogen Bond Donors0[2]
Hydrogen Bond Acceptors2[2]
Rotatable Bonds1[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of a quinoline derivative will typically show characteristic signals for the aromatic protons of the quinoline ring system, as well as a singlet for the methyl protons of the acetyl group.[4]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the quinoline ring.[5][6]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the region of 1680-1700 cm⁻¹. Additional bands will be present for the C=C and C=N stretching vibrations of the quinoline ring.[7][8][9]

Synthesis of this compound

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this heterocyclic system. The Friedländer annulation is a particularly powerful and widely used method for the synthesis of quinolines and their derivatives.[4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic conditions.[4]

dot graph "Friedländer_Annulation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"2-Aminobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound_with_alpha-methylene" [label="R-CH2-C(=O)-R'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Aldol or Schiff Base Intermediate", style=dashed]; "Quinoline_Derivative" [label="Substituted Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Aminobenzaldehyde" -> "Intermediate" [label="Condensation"]; "Compound_with_alpha-methylene" -> "Intermediate"; "Intermediate" -> "Quinoline_Derivative" [label="Cyclization & Dehydration"]; } caption { label = "Generalized Friedländer Annulation for Quinoline Synthesis."; fontsize = 10; }

Utility as a Precursor in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of both its acetyl group and the quinoline nucleus. The methyl group of the acetyl moiety is acidic and can be readily deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Claisen-Schmidt Condensation: Gateway to Quinolinyl Chalcones

A cornerstone reaction utilizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[10] In this context, this compound serves as the ketone component, reacting with various aromatic aldehydes to furnish quinolinyl chalcones, which are α,β-unsaturated ketones.[11][12] These chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities.[11]

dot graph "Claisen-Schmidt_Condensation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aromatic_Aldehyde" [label="Ar-CHO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enolate_Intermediate" [label="Enolate of this compound", style=dashed]; "Aldol_Adduct" [label="β-Hydroxy Ketone Adduct", style=dashed]; "Quinolinyl_Chalcone" [label="(E)-3-Aryl-1-(quinolin-2-yl)prop-2-en-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "Enolate_Intermediate" [label="Base (e.g., NaOH, KOH)"]; "Enolate_Intermediate" -> "Aldol_Adduct" [label="Nucleophilic Attack"]; "Aromatic_Aldehyde" -> "Aldol_Adduct"; "Aldol_Adduct" -> "Quinolinyl_Chalcone" [label="Dehydration"]; } caption { label = "Claisen-Schmidt Condensation with this compound."; fontsize = 10; }

Experimental Protocol: Synthesis of (E)-3-Aryl-1-(quinolin-2-yl)prop-2-en-1-one (General Procedure) [11][13]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as an aqueous solution of sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure quinolinyl chalcone.

Table 2: Representative Examples of Quinolinyl Chalcones Synthesized from this compound

EntryAromatic AldehydeProductYield (%)Reference(s)
1Benzaldehyde(E)-3-Phenyl-1-(quinolin-2-yl)prop-2-en-1-one~85-95%[11][14]
24-Methoxybenzaldehyde(E)-3-(4-Methoxyphenyl)-1-(quinolin-2-yl)prop-2-en-1-one~80-90%[11][14]
34-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(quinolin-2-yl)prop-2-en-1-one~80-90%[11][14]
Synthesis of Pyrazoline Derivatives

The quinolinyl chalcones synthesized from this compound are excellent precursors for the synthesis of five-membered heterocyclic compounds, such as pyrazolines. The reaction of an α,β-unsaturated ketone with hydrazine or its derivatives leads to the formation of the pyrazoline ring via a cyclocondensation reaction.[15][16][17] Pyrazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[16][17]

dot graph "Pyrazoline_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"Quinolinyl_Chalcone" [label="(E)-3-Aryl-1-(quinolin-2-yl)prop-2-en-1-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hydrazine" [label="Hydrazine Hydrate (NH₂NH₂·H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate_Adduct" [label="Hydrazone/Michael Adduct Intermediate", style=dashed]; "Quinolinyl_Pyrazoline" [label="5-Aryl-3-(quinolin-2-yl)-4,5-dihydro-1H-pyrazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Quinolinyl_Chalcone" -> "Intermediate_Adduct" [label="Reaction"]; "Hydrazine" -> "Intermediate_Adduct"; "Intermediate_Adduct" -> "Quinolinyl_Pyrazoline" [label="Intramolecular Cyclization & Dehydration"]; } caption { label = "Synthesis of Quinolinyl Pyrazolines from Chalcones."; fontsize = 10; }

Experimental Protocol: Synthesis of 5-Aryl-3-(quinolin-2-yl)-4,5-dihydro-1H-pyrazole (General Procedure) [15][17][18]

  • Reaction Setup: Dissolve the quinolinyl chalcone (1.0 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (an excess, typically 2-3 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry. The crude pyrazoline derivative can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the toolkit of the modern organic chemist. Its straightforward application in fundamental carbon-carbon bond-forming reactions, such as the Claisen-Schmidt condensation, provides efficient access to quinolinyl chalcones. These intermediates, in turn, can be readily transformed into more complex heterocyclic systems like pyrazolines, which are of significant interest in drug discovery and development. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with important biological and material properties. The insights and protocols provided in this guide aim to empower researchers to fully exploit the synthetic potential of this remarkable precursor.

References

Theoretical and Computational Analysis of 1-(Quinolin-2-YL)ethanone: A DFT-Driven Exploration of Structure, Reactivity, and Spectroscopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(Quinolin-2-YL)ethanone, a molecule built upon the privileged quinoline scaffold, represents a significant building block in the fields of medicinal chemistry and materials science. The quinoline moiety is a cornerstone in the development of therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][2] This technical guide provides a comprehensive exploration of this compound through the lens of computational chemistry, primarily leveraging Density Functional Theory (DFT). We delineate a systematic approach that integrates theoretical calculations with experimental validation to furnish a deep understanding of the molecule's geometric, spectroscopic, and electronic characteristics. By elucidating the causality behind computational choices—from functional and basis set selection to the interpretation of frontier molecular orbitals and electrostatic potential maps—this document serves as a robust resource for researchers aiming to predict molecular properties, interpret complex spectra, and guide the rational design of novel quinoline-based derivatives for targeted applications.

The Subject Molecule: this compound

The unique arrangement of a bicyclic aromatic quinoline ring attached to an acetyl group (ethanone) imparts a distinct set of physicochemical properties to this compound. Its foundational structure is a key platform for synthetic modifications aimed at tuning its biological efficacy or material properties.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉NO[5][6]
Molecular Weight 171.19 g/mol [5]
IUPAC Name This compound[5]
SMILES CC(=O)C1=NC2=CC=CC=C2C=C1[5]
XLogP3 1.8[5]

The rationale for a deep computational dive is compelling. Theoretical studies provide unparalleled insight into the electronic landscape of the molecule, which governs its reactivity and interactions. This in silico approach allows for the prediction of properties that are difficult or costly to measure experimentally and provides a foundational framework for understanding structure-activity relationships before committing to extensive laboratory synthesis.[7]

The Computational Framework: A Validated DFT Protocol

Density Functional Theory (DFT) stands as the predominant computational tool for this analysis due to its exceptional balance of accuracy and computational efficiency for medium-sized organic molecules.[8] The methodology described herein is designed as a self-validating system, where theoretical results are consistently benchmarked against established experimental data.

Causality in Method Selection

The choice of a specific functional and basis set is the most critical decision in a DFT study.

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : The B3LYP hybrid functional is selected for its proven track record in accurately predicting the geometries and vibrational frequencies of a wide range of organic compounds.[9] It incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in many pure DFT functionals, leading to more reliable electronic property predictions.

  • Basis Set Selection: 6-311++G(d,p) : This Pople-style basis set offers a sophisticated and flexible description of the electron distribution.

    • 6-311G : A triple-zeta valence basis set, providing a more accurate representation of valence electrons, which are crucial for chemical bonding.

    • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs or anions and for calculating properties like electron affinity and non-covalent interactions.[8]

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is fundamental to describing chemical bonds and intermolecular interactions accurately.[10]

Computational Workflow

The entire computational process follows a logical and sequential workflow. This ensures that properties are calculated from a stable, realistic molecular structure.

G cluster_input Input cluster_core_dft Core DFT Calculations cluster_analysis Property Analysis mol_structure Initial Molecular Structure (e.g., from SMILES [3]) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Define functional & basis set freq_calc Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc Optimized Geometry nlo NLO Properties geom_opt->nlo Calculate polarizability & hyperpolarizability spec Spectroscopic Properties (IR, NMR, UV-Vis) freq_calc->spec Vibrational Modes electronic Electronic Properties (HOMO-LUMO, MEP) freq_calc->electronic reactivity Reactivity Descriptors electronic->reactivity Use EHOMO & ELUMO

Figure 1: A standardized workflow for the DFT analysis of this compound.

Structural and Spectroscopic Elucidation

A cornerstone of computational chemistry is its ability to predict and interpret spectroscopic data. By calculating these properties from the optimized geometry, we can directly compare them to experimental findings, thereby validating the accuracy of our theoretical model.

Optimized Molecular Geometry

The first step is to find the molecule's most stable three-dimensional conformation by minimizing its energy. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental X-ray crystallography data for similar compounds to validate the computational method.[8][11]

Table 2: Selected Theoretical Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å / °)
Bond LengthC=O1.225
C-CH₃1.510
C(ring)-C(ethanone)1.485
N=C(ring)1.315
Bond AngleO=C-C(ring)121.5
O=C-CH₃120.8
N=C-C122.3
Protocol: Theoretical vs. Experimental Spectroscopy

Step 1: Geometry Optimization. Perform a full geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory. Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.

Step 2: Vibrational (FT-IR) Analysis. The calculated harmonic frequencies are systematically larger than experimental values due to the neglect of anharmonicity. Therefore, they are uniformly scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) for direct comparison with experimental FT-IR spectra.[10] Key vibrational modes, such as the C=O stretch of the ketone and the C=N/C=C stretching modes of the quinoline ring, are identified and assigned.[8]

Step 3: NMR (¹H & ¹³C) Analysis. Using the optimized geometry, calculate the magnetic shielding tensors for each nucleus using the Gauge-Including Atomic Orbital (GIAO) method.[9][12] The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against the shielding calculated for a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • δcalc = σTMS - σsample

Step 4: UV-Vis Analysis. Employ Time-Dependent DFT (TD-DFT) calculations on the optimized structure to compute the electronic excitation energies and corresponding oscillator strengths.[12][13] The wavelength of maximum absorption (λmax) is directly related to the energy of the primary electronic transition, which often corresponds to the HOMO→LUMO transition.

Table 3: Comparison of Key Calculated and Experimental Spectroscopic Data

SpectrumFeatureCalculated ValueExperimental Value (from literature)
FT-IR C=O Stretch (cm⁻¹)~1685 (scaled)~1650 - 1676 cm⁻¹[14][15]
Quinoline Ring Stretch (cm⁻¹)~1580 (scaled)~1572 - 1597 cm⁻¹[14][15]
¹³C NMR C=O Carbon (ppm)~200-205~202.5 - 203.3 ppm[16]
UV-Vis λmax (nm)~310-330Varies with solvent, typically in this range

Decoding Electronic Behavior and Reactivity

The electronic properties of a molecule are paramount to understanding its stability, reactivity, and potential for intermolecular interactions. DFT provides powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[17]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[7][18][19]

G cluster_dft DFT Analysis of Parent Scaffold cluster_design Rational Design cluster_eval Computational Evaluation cluster_synthesis Experimental Validation dft Calculate Properties: - MEP (Reactive Sites) - FMO (Reactivity) - Descriptors (Stability) hypothesis Formulate Hypothesis (e.g., 'Add electron-donating group to enhance activity') dft->hypothesis derivatives In Silico Design of New Derivatives hypothesis->derivatives dft_deriv DFT Analysis of New Derivatives derivatives->dft_deriv docking Molecular Docking (Predict Binding Affinity) dft_deriv->docking Select best electronic profiles synthesis Synthesize Most Promising Candidates docking->synthesis Prioritize high-affinity compounds

References

Methodological & Application

Synthesis of 1-(Quinolin-2-yl)ethanone via the Friedländer Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 1-(Quinolin-2-yl)ethanone, also known as 2-acetylquinoline, is a key intermediate in the synthesis of various biologically active compounds. The Friedländer annulation offers a direct and efficient method for the construction of the quinoline ring system.[3][4][5] This application note provides a detailed, experience-driven guide for the synthesis of this compound from 2-aminobenzaldehyde and acetone, leveraging the principles of the Friedländer reaction. We present a comprehensive protocol, mechanistic insights, and practical troubleshooting strategies to empower researchers in drug discovery and organic synthesis.

Introduction

Quinolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds, exhibiting a wide range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][6][7] The Friedländer synthesis, first described by Paul Friedländer in 1882, is a classic and versatile method for constructing the quinoline core.[4][8][9][10] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10][11][12]

The synthesis of this compound is a prime example of the utility of this reaction, providing a crucial building block for more complex molecules.[13] This guide is designed to provide both the novice and experienced researcher with a robust and reproducible protocol, grounded in a thorough understanding of the underlying chemical principles.

Mechanistic Rationale

The Friedländer synthesis can proceed through two primary mechanistic pathways, the choice of which is often influenced by the specific reactants and reaction conditions (e.g., acid or base catalysis).[14][15]

  • Aldol Condensation First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound (2-aminobenzaldehyde) and the enolizable ketone (acetone). This is followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, and subsequent dehydration to yield the aromatic quinoline ring.

  • Schiff Base Formation First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminobenzaldehyde and the carbonyl group of acetone. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[14]

Both pathways converge to the same this compound product. The choice of catalyst can influence the predominant pathway and overall reaction efficiency.

Friedlander_Mechanism cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First 2-Aminobenzaldehyde 2-Aminobenzaldehyde Aldol_Adduct Aldol Adduct 2-Aminobenzaldehyde->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base 2-Aminobenzaldehyde->Schiff_Base Imine Formation Acetone Acetone Acetone->Aldol_Adduct Acetone->Schiff_Base Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H₂O Product This compound Unsaturated_Carbonyl->Product Cyclization & -H₂O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Cyclized_Intermediate->Product - H₂O

Caption: Possible mechanistic pathways for the Friedländer synthesis of this compound.

Experimental Protocol

This protocol details a catalyst-free approach, which offers benefits in terms of simplicity and reduced environmental impact.[6] However, it should be noted that various acid and base catalysts can be employed to potentially improve yields and reduce reaction times.[10][16][17]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
2-Aminobenzaldehyde≥98%Sigma-Aldrich
AcetoneACS Reagent Grade, ≥99.5%Fisher Scientific
WaterDeionizedIn-house
Ethanol95%VWR
Ethyl AcetateACS Reagent GradeFisher Scientific
HexaneACS Reagent GradeFisher Scientific
Anhydrous Sodium SulfateACS Reagent GradeSigma-Aldrich
Silica Gel230-400 mesh, for column chromatographySorbent Technologies
Round-bottom flask (25 mL)Standard taper jointKimble
Reflux condenserStandard taper jointAce Glass
Magnetic stir plate & stir barIKA
Heating mantleGlas-Col
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254Merck
Rotary evaporatorBüchi
Column chromatography setup---
Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminobenzaldehyde (0.2 mmol, 24.2 mg) and acetone (0.2 mmol, 14.6 µL).

  • Solvent Addition: Add 1 mL of deionized water to the flask.[6]

  • Reaction Conditions: Attach a reflux condenser and place the flask in a pre-heated heating mantle set to 70 °C. Stir the mixture vigorously.[6]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the reaction mixture alongside the starting material (2-aminobenzaldehyde) on a TLC plate. Visualize the spots under UV light. The reaction is considered complete when the starting material spot is no longer visible. The expected reaction time is approximately 3 hours.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of any impurities, but a gradient of hexane and ethyl acetate is typically effective. Collect the fractions containing the desired product and concentrate them to yield pure this compound.

Experimental_Workflow Start Start Reagents Combine 2-Aminobenzaldehyde, Acetone, and Water Start->Reagents Reaction Heat at 70°C for 3h with stirring Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Extract with Ethyl Acetate Monitoring->Workup Complete Drying Dry over Na₂SO₄ & Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Data

ParameterExpected Outcome
Yield 85-95% (isolated yield after purification)[6]
Appearance Yellowish solid or oil
Purity (by NMR) >95%
TLC Rf Varies with eluent; product is less polar than 2-aminobenzaldehyde

Note: The provided yield is based on literature reports for similar catalyst-free conditions in water and may vary depending on the precise execution of the experiment.[6]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Product Formation - Insufficient reaction time or temperature.- Degradation of starting material.- Increase reaction time and monitor closely by TLC.- Ensure the 2-aminobenzaldehyde is of high purity and has not oxidized.- Consider the addition of a catalyst, such as a few drops of acetic acid or a Lewis acid like ZnCl₂.[10][16][18]
Formation of Side Products - Self-condensation of acetone.- Polymerization of starting materials.- If using a base catalyst, consider switching to an acid catalyst to minimize aldol side reactions.[19]- Maintain the recommended reaction temperature; excessive heat can lead to tar formation.[19]- A solvent-free approach with a solid acid catalyst might offer cleaner conversion.[20]
Difficult Purification - Co-elution of impurities with the product.- Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The Friedländer reaction remains a highly effective and straightforward method for the synthesis of substituted quinolines.[3][8] The protocol described herein for the synthesis of this compound offers a simple, efficient, and environmentally conscious approach by utilizing water as a solvent and avoiding the need for a catalyst.[6] This application note provides researchers with the necessary details to successfully synthesize this valuable intermediate, including a solid mechanistic understanding and practical guidance for troubleshooting and optimization. The versatility of the Friedländer synthesis continues to make it a vital tool in the development of novel chemical entities for the pharmaceutical and materials science industries.

References

Application Notes & Protocols: The Skraup Synthesis for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Reaction

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast number of natural products and synthetic compounds with profound biological activity.[1][2] From the celebrated antimalarial properties of quinine and chloroquine to their roles in anticancer agents, antivirals, and anti-inflammatory drugs, quinoline derivatives are of paramount importance in medicinal chemistry and drug discovery.[3][4][5][6]

Among the classical methods for constructing this vital heterocyclic system, the Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and relevant tool.[7] The reaction facilitates the synthesis of quinolines by heating a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[7][8] While notorious for its potentially vigorous and exothermic nature, a thorough understanding of its mechanism and careful adherence to established protocols allows for its safe and efficient application.[8][9]

This guide provides an in-depth exploration of the Skraup synthesis, from its core mechanistic principles to detailed, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully and safely leverage this foundational reaction for the synthesis of novel quinoline derivatives.

Core Principles and Reaction Mechanism

The trustworthiness of any synthetic protocol is rooted in a deep understanding of its underlying mechanism. The Skraup synthesis is a multi-step process where each reagent plays a critical role. The overall transformation can be dissected into four key stages:

  • Formation of the Electrophile: The reaction is initiated by the acid-catalyzed dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][10][11] Sulfuric acid acts as both the catalyst for this elimination and the dehydrating agent, sequestering the water formed.

  • Conjugate Addition: The primary aromatic amine (e.g., aniline) then acts as a nucleophile, undergoing a Michael (1,4-conjugate) addition to the acrolein intermediate.[8][10] This step forms a β-anilinopropionaldehyde derivative.

  • Acid-Catalyzed Cyclization and Dehydration: Under the strongly acidic conditions, the carbonyl group of the propionaldehyde intermediate is protonated, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring. This cyclization event forms a 1,2-dihydroquinoline intermediate after subsequent dehydration.[1][10]

  • Aromatization (Oxidation): The final step is the oxidation of the 1,2-dihydroquinoline to furnish the stable, aromatic quinoline ring system.[10] A dedicated oxidizing agent is required for this transformation. Historically, nitrobenzene, corresponding to the aromatic amine used, has served as both the oxidant and a solvent.[7][12] Arsenic acid has also been employed and is reported to result in a less violent reaction.[7][8] The oxidizing agent is itself reduced in the process; for instance, nitrobenzene is reduced to aniline, which can then participate in the reaction.[10]

The causality behind the reaction's notorious exothermicity lies in the combination of the highly exothermic dehydration of glycerol and the subsequent condensation and oxidation steps.[8][10] The use of a moderator, such as ferrous sulfate (FeSO₄), is a critical, field-proven insight to control the reaction rate.[9][13] Ferrous sulfate is believed to act as an oxygen carrier, ensuring the oxidation proceeds smoothly rather than uncontrollably.[13]

Skraup_Mechanism Skraup Synthesis Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 + Acrolein Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 H⁺ (Cyclization) -H₂O Quinoline Quinoline Intermediate2->Quinoline [O] (e.g., Nitrobenzene)

Caption: The four principal stages of the Skraup synthesis mechanism.

Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from the robust and validated procedure published in Organic Syntheses, which has been a trusted resource for chemists for decades.[8][13]

Safety Precautions (Critical):

  • The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[8][14] This procedure must be performed in a certified chemical fume hood.

  • A blast shield should be placed in front of the apparatus.

  • Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves, is mandatory.

  • Aniline is toxic, readily absorbed through the skin, and a probable human carcinogen.[14] Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to prevent splashing.

  • Nitrobenzene is highly toxic.[14] Avoid inhalation and skin contact.

  • Have an ice bath readily available to cool the reaction in case of an uncontrolled exotherm.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)
Aniline93.13931.0
Glycerol (anhydrous)92.092763.0
Nitrobenzene123.11490.4
Concentrated Sulfuric Acid (98%)98.08184 (100 mL)~1.84
Ferrous Sulfate Heptahydrate278.01100.036

Step-by-Step Methodology:

  • Reaction Setup: In a 2-liter three-necked round-bottom flask, equipped with a powerful mechanical stirrer and a long reflux condenser, combine the aniline (93 g), glycerol (276 g), and nitrobenzene (49 g). It is important to add the reagents in the specified order.[13]

    • Causality: Proper mixing at this stage is crucial to ensure a homogeneous reaction mixture before the catalyst is introduced.

  • Addition of Moderator: Add the ferrous sulfate heptahydrate (10 g) to the mixture.

    • Causality: Ferrous sulfate acts as a moderator, ensuring the oxidation step proceeds smoothly and preventing the reaction from becoming uncontrollably violent.[9][13]

  • Acid Addition (Critical Step): Begin vigorous stirring. Slowly and carefully, add the concentrated sulfuric acid (100 mL) in small portions through the third neck of the flask. The flask may be cooled in an ice-water bath during the addition to manage the initial heat of mixing.

    • Causality: The slow addition of the strong acid is paramount for safety. A rapid addition will generate excessive heat, which could initiate the reaction prematurely and violently.

  • Initiating the Reaction: Once the acid addition is complete, heat the mixture gently using a heating mantle or an oil bath.

    • Causality: Gentle heating is required to overcome the activation energy barrier and initiate the reaction.

  • Controlling the Exotherm: The reaction will become exothermic, and the mixture will begin to boil without external heating. As soon as boiling starts, immediately remove the heat source . The heat of the reaction itself should be sufficient to maintain reflux for some time.

    • Causality: This self-sustaining phase is the most vigorous part of the reaction. Removing external heat prevents a runaway reaction.

  • Completion of Reaction: After the initial, vigorous boiling has subsided, reapply heat and maintain the mixture at a gentle reflux (oil bath temperature of 140-150°C) for an additional 3-4 hours to ensure the reaction goes to completion.[8]

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully dilute the dark, viscous mixture with approximately 500 mL of water. In a large beaker (at least 4 L) set in an ice bath, carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (test with litmus or pH paper).

    • Causality: Neutralization is necessary to deprotonate the quinoline salt, converting it to the free base which is volatile and can be isolated by steam distillation.

  • Isolation by Steam Distillation: Assemble a setup for steam distillation. Vigorously pass steam through the alkaline mixture to distill the crude quinoline product.[8][11] Unreacted nitrobenzene will co-distill.

    • Causality: Steam distillation is an effective method for separating high-boiling, water-immiscible organic compounds from non-volatile inorganic salts and tarry byproducts.

  • Purification: Separate the organic layer from the distillate using a separatory funnel. Dry the crude quinoline over anhydrous potassium carbonate or magnesium sulfate. Purify the final product by fractional distillation under reduced pressure, collecting the fraction boiling at 235-237°C (at atmospheric pressure).[8] The expected yield is 84-91%.[8]

Skraup_Workflow Experimental Workflow for Skraup Synthesis reagents 1. Combine Reagents (Aniline, Glycerol, Nitrobenzene, FeSO₄) acid 2. Slow Addition of H₂SO₄ (with cooling & stirring) reagents->acid heat 3. Gentle Heating to Initiate Reaction acid->heat exotherm 4. Control Exotherm (Remove Heat Source) heat->exotherm reflux 5. Reflux for 3-4h to Complete Reaction exotherm->reflux workup 6. Cool, Dilute & Neutralize (H₂O, then NaOH) reflux->workup steam 7. Isolate via Steam Distillation workup->steam purify 8. Separate, Dry & Distill (Final Purification) steam->purify product Pure Quinoline purify->product

Caption: A stepwise overview of the experimental workflow for the Skraup synthesis.

Quantitative Data and Reaction Scope

The yield of the Skraup synthesis is highly dependent on the substituents present on the aromatic amine. Electron-donating groups generally give good yields, while strongly electron-withdrawing groups can hinder the reaction, requiring more forceful conditions.[9]

Starting Aromatic AmineProduct(s)Yield (%)Notes
AnilineQuinoline84-91%The classic, high-yielding example.[8]
o-Toluidine8-Methylquinoline71-76%Demonstrates tolerance for alkyl groups.
p-Anisidine6-Methoxyquinoline68-72%Electron-donating group facilitates the reaction.
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineMixturemeta-Substituted anilines can give mixtures of regioisomers.[8][15]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-71%Example of a more complex substrate.[16]
o-Aminophenol8-HydroxyquinolineVariableAn important chelating agent and synthetic intermediate.[17][18]

Applications in Drug Development

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The Skraup synthesis and its variations provide access to a diverse library of quinoline derivatives for drug discovery programs.[5][19]

  • Antimalarial Agents: The most famous application is in antimalarial drugs. Quinine, isolated from cinchona bark, and its synthetic analogs like chloroquine, primaquine, and mefloquine are all based on the quinoline core.[3][6] They are crucial for treating and preventing malaria, a disease that affects millions worldwide.[5]

  • Anticancer Therapeutics: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including DNA intercalation and inhibition of topoisomerase enzymes.[20] Camptothecin, a natural product, and its clinical analog topotecan are prominent examples of quinoline-containing anticancer drugs.[4][6]

  • Antibacterial Agents: The fluoroquinolone class of antibiotics (e.g., ciprofloxacin) features a quinoline core and is used to treat a broad spectrum of bacterial infections.[6]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold extends to antiviral (e.g., saquinavir), anti-inflammatory, anthelmintic, and anticonvulsant agents.[2][4][5] They are also used as antihypertensives and anesthetics.[3]

The ability to introduce various substituents onto the starting aniline allows for the systematic modification of the resulting quinoline's physicochemical properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles in the drug development process.

References

Combes Synthesis for Substituted Quinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its synthesis has been a subject of intense research, leading to the development of numerous named reactions. Among these, the Combes synthesis, first reported in 1888, remains a robust and versatile method for the preparation of 2,4-disubstituted quinolines.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Combes synthesis. We will delve into the mechanistic intricacies, offer detailed experimental protocols, and discuss the factors influencing regioselectivity and reaction efficiency.

Introduction to the Combes Synthesis

The Combes quinoline synthesis is fundamentally an acid-catalyzed condensation reaction between an aniline and a β-diketone.[3][4][5][6] This reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes cyclization and dehydration to yield the final quinoline product.[3][7][8] A key advantage of the Combes synthesis is its ability to directly install substituents at the 2- and 4-positions of the quinoline ring, a common substitution pattern in many biologically active molecules.[3]

The versatility of the Combes synthesis allows for the preparation of a wide range of substituted quinolines by varying the aniline and β-diketone starting materials. This has made it a valuable tool in medicinal chemistry for the construction of compound libraries for drug discovery programs.[4] For instance, quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3]

Mechanistic Pathway

The Combes synthesis proceeds through a well-established three-step mechanism:

  • Enamine Formation: The reaction is initiated by the acid-catalyzed condensation of the aniline with the β-diketone. Protonation of one of the carbonyl groups of the β-diketone activates it towards nucleophilic attack by the aniline. Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to the more stable enamine intermediate.[3][4][7]

  • Cyclization (Annulation): This is the rate-determining step of the reaction.[3] The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the ortho-position of the aniline ring. This cyclization is promoted by the acidic conditions.

  • Dehydration: The resulting cyclic intermediate is unstable and readily undergoes dehydration to restore aromaticity, yielding the final substituted quinoline product.[3][9]

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (+ β-Diketone, H+) Diketone β-Diketone Diketone->Enamine Cyclic_Intermediate Cyclic Intermediate Enamine->Cyclic_Intermediate Cyclization (Annulation) Quinoline Substituted Quinoline Cyclic_Intermediate->Quinoline Dehydration (- H2O)

Caption: General workflow of the Combes quinoline synthesis.

Regioselectivity in the Combes Synthesis

When unsymmetrical anilines or β-diketones are employed, the formation of regioisomers is possible. The regioselectivity of the Combes synthesis is primarily governed by steric and electronic factors during the rate-determining annulation step.[3]

  • Steric Effects: Bulky substituents on either the aniline or the β-diketone can influence the direction of cyclization. For instance, increasing the steric bulk of the R group on the β-diketone has been shown to favor the formation of 2-substituted quinolines.[3]

  • Electronic Effects: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups on the aniline generally facilitate the electrophilic aromatic substitution, while strong electron-withdrawing groups, such as a nitro group (-NO2), can inhibit or prevent the cyclization from occurring.[5][8] The position of these substituents directs the cyclization to the more nucleophilic ortho position.

A study by Sloop investigated the influence of substituents on the regioselectivity and reaction rate in a modified Combes synthesis producing trifluoromethylquinolines.[3] It was observed that steric effects of the substituents were more influential in the rate-determining annulation step than in the initial nucleophilic addition. The use of methoxy-substituted anilines led to the formation of 2-CF3-quinolines, whereas chloro- or fluoroanilines resulted in the 4-CF3 regioisomer as the major product.[3]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

This protocol describes a general procedure for the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone, a classic example of the Combes reaction.

Materials:

  • Aniline (freshly distilled)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

    • Expert Insight: Using a slight excess of the β-diketone can help to drive the initial condensation reaction to completion.

  • Acid Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture with stirring. Concentrated sulfuric acid is traditionally used, but polyphosphoric acid (PPA) can be a more effective dehydrating agent.[3][4] The addition should be done in an ice bath to control the exothermic reaction.

    • Trustworthiness: The choice of acid and its concentration can significantly impact the reaction yield and rate. PPA is often preferred for less reactive anilines.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and maintain it for the appropriate time (usually 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The optimal temperature and reaction time will depend on the specific substrates used. Higher temperatures may be required for less reactive anilines.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture into a beaker containing ice water. c. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic. d. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). e. Combine the organic layers and wash with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Applications in Drug Development

The quinoline core is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocycle.[1][3] The Combes synthesis provides a direct and efficient route to access 2,4-disubstituted quinolines, which are prevalent in various therapeutic areas.

Therapeutic AreaExample Quinoline-Based Drugs
Antimalarial Chloroquine, Mefloquine, Primaquine[1]
Antibacterial Ciprofloxacin, Levofloxacin[2]
Anticancer Camptothecin, Irinotecan[1]
Anti-inflammatory -
HIV-1 Integrase Inhibitors Dolutegravir (structural similarities)

The ability to readily synthesize a diverse library of quinoline derivatives using the Combes synthesis makes it an invaluable tool for structure-activity relationship (SAR) studies in the early stages of drug discovery.

Troubleshooting and Considerations

  • Low Yields: If low yields are obtained, consider increasing the reaction temperature, extending the reaction time, or using a more effective dehydrating agent like PPA.[3] Ensure that the aniline is freshly distilled to remove any oxidized impurities.

  • Side Reactions: At high temperatures, side reactions such as polymerization or charring can occur. Careful temperature control is crucial.

  • Purification Challenges: The crude product may contain unreacted starting materials or polymeric byproducts. Column chromatography is often necessary for obtaining a pure product.

  • Safety Precautions: Concentrated acids are highly corrosive. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The neutralization step can be highly exothermic and should be performed with caution.

Conclusion

The Combes synthesis remains a highly relevant and practical method for the synthesis of substituted quinolines. Its operational simplicity, tolerance of various functional groups (with some limitations), and direct access to the important 2,4-disubstituted quinoline core ensure its continued use in both academic research and industrial drug development. By understanding the underlying mechanism and the factors that control its outcome, researchers can effectively leverage this powerful reaction to create novel molecules with potential therapeutic applications.

References

1H and 13C NMR spectral analysis of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 1H and 13C NMR Spectral Analysis of 1-(Quinolin-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound (also known as 2-acetylquinoline). As a key structural motif in many pharmacologically active compounds, a thorough understanding of the spectral characteristics of the quinoline ring system and its substituents is crucial for structural verification, purity assessment, and the study of molecular interactions in drug discovery and development. This document outlines optimized protocols for sample preparation, data acquisition parameters, and a comprehensive analysis of the chemical shifts and coupling constants, supported by data from authoritative sources.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound serves as a fundamental building block in the synthesis of more complex quinoline derivatives.[1] Its structural simplicity allows for a clear and instructive NMR spectral analysis, providing a foundational understanding applicable to more substituted analogues. Accurate NMR analysis is paramount for confirming the identity and purity of synthesized compounds, which is a critical step in any drug development pipeline.

Foundational Principles of NMR Spectroscopy for Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Key parameters are the chemical shift (δ), which indicates the electronic environment, and the spin-spin coupling constant (J), which reveals the connectivity of neighboring protons.

  • ¹³C NMR Spectroscopy: Offers insights into the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, providing a count of the different carbon environments.

In heterocyclic systems like quinoline, the presence of the nitrogen heteroatom significantly influences the electron distribution within the aromatic rings, leading to characteristic chemical shifts for the attached protons and carbons.[2] The acetyl group in this compound further perturbs these electronic effects, making a detailed spectral analysis both interesting and informative.

Experimental Protocols

Sample Preparation

Achieving high-quality NMR spectra begins with meticulous sample preparation. The following protocol is recommended for this compound.

Materials:

  • This compound (MW: 171.19 g/mol )[3]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

Protocol:

  • Weighing the Sample: For standard ¹H NMR, weigh 5-25 mg of this compound.[4][5] For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[4][5]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube. Avoid introducing any solid particles, as they can degrade the spectral quality.[5][7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[6][8]

Workflow for NMR Sample Preparation

Caption: Standard procedure for preparing a small molecule sample for NMR analysis.

NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument being used.

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): ~4 s

  • Spectral Width (sw): ~20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more (dependent on concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1 s

  • Spectral Width (sw): ~240 ppm

  • Temperature: 298 K

Spectral Analysis and Interpretation

The numbering scheme for the this compound molecule is as follows:

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons of the quinoline ring and the methyl protons of the acetyl group.

Expected Chemical Shifts (in CDCl₃): The aromatic region (typically δ 7.5-8.5 ppm) will show a complex pattern of multiplets due to the protons on the quinoline ring. The acetyl group introduces an electron-withdrawing effect, which will deshield adjacent protons.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃ (acetyl)~2.8Singlet (s)N/AA sharp singlet integrating to 3 protons.
H-3~7.9-8.2Doublet (d)~8.4Coupled to H-4.
H-4~7.6-7.8Doublet (d)~8.4Coupled to H-3.
H-5~7.8-8.0Doublet (d)~8.0Part of the benzene ring system.
H-6~7.5-7.7Triplet (t)~7.6Coupled to H-5 and H-7.
H-7~7.7-7.9Triplet (t)~7.6Coupled to H-6 and H-8.
H-8~8.1-8.3Doublet (d)~8.4Most deshielded proton due to proximity to the nitrogen lone pair and ring current effects.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.[9] The coupling constants are crucial for assigning the protons of the quinoline ring, with typical ortho-couplings (³J) around 7-9 Hz and meta-couplings (⁴J) being much smaller (1-3 Hz).[10]

Logical Flow for ¹H NMR Spectral Interpretation

interpretation_flow A Identify Acetyl Singlet (~2.8 ppm) B Analyze Aromatic Region (δ 7.5-8.5 ppm) A->B C Identify Doublets (H-3, H-4, H-5, H-8) B->C D Identify Triplets (H-6, H-7) B->D E Assign Protons based on Coupling Constants (J-values) C->E D->E F Confirm Assignments with 2D NMR (COSY, HSQC) E->F

Caption: Stepwise approach to interpreting the ¹H NMR spectrum of this compound.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃):

Carbon(s)Expected Chemical Shift (δ, ppm)Notes
C=O (carbonyl)~198-202The most downfield signal due to the strong deshielding effect of the oxygen atom.
C-2~154-156Attached to the nitrogen and the acetyl group, highly deshielded.
C-3~120-122
C-4~137-139
C-4a (bridgehead)~147-149Quaternary carbon.
C-5~127-129
C-6~128-130
C-7~129-131
C-8~129-131
C-8a (bridgehead)~129-131Quaternary carbon.
CH₃ (acetyl)~25-27The most upfield signal in the aliphatic region.

Note: The assignments of the aromatic carbons can be challenging without 2D NMR experiments like HSQC and HMBC.[11][12] These experiments correlate proton and carbon signals, providing unambiguous assignments.

Applications in Drug Development

  • Structural Confirmation: NMR is the gold standard for confirming the successful synthesis of the target molecule and its analogues.

  • Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum can indicate impurities, which can be quantified if an internal standard is used.

  • Reaction Monitoring: NMR can be used to monitor the progress of a chemical reaction by observing the disappearance of starting material signals and the appearance of product signals.

  • Fragment-Based Screening: In drug discovery, understanding the NMR spectrum of a core scaffold like this compound is essential for studying its binding to target proteins.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound is a fundamental exercise for any scientist working with quinoline-based compounds. A thorough understanding of the principles and protocols outlined in this application note will enable researchers to confidently characterize their synthesized molecules, ensuring the quality and integrity of their data in the pursuit of novel therapeutics. For unambiguous assignments, especially of the carbon signals, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended.

References

Application Note: Functional Group Analysis of 1-(Quinolin-2-YL)ethanone using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the qualitative identification of functional groups within a molecular structure.[1] By measuring the interaction of infrared radiation with a sample, we can probe the vibrational modes of its chemical bonds, generating a unique spectral fingerprint. This application note provides a comprehensive guide for researchers and drug development professionals on the use of FT-IR spectroscopy, specifically utilizing the Attenuated Total Reflectance (ATR) sampling method, for the functional group analysis of 1-(Quinolin-2-YL)ethanone (also known as 2-Acetylquinoline).[2]

This compound is a heterocyclic aromatic ketone.[3][4] Its structure comprises a quinoline bicyclic system linked to an acetyl group. The electronic interplay between the aromatic quinoline ring and the carbonyl function dictates its chemical properties and is of significant interest in medicinal chemistry and materials science.[4] This document outlines the theoretical basis for its infrared spectrum, provides a detailed experimental protocol for data acquisition, and offers a systematic approach to spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound is fundamental to understanding its FT-IR spectrum. The key functional groups and their expected vibrational frequencies are detailed below.

Chemical Structure:

Figure 1: Chemical Structure of this compound (C₁₁H₉NO).[2][3]

The primary vibrational modes of interest arise from the quinoline ring, the ketone carbonyl group, and the methyl group.

  • Quinoline Ring System: This aromatic heterocyclic moiety gives rise to several characteristic absorptions:

    • Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region.[1][5]

    • C=C and C=N Ring Stretching: A series of medium to strong, sharp bands will appear in the 1630-1430 cm⁻¹ range. These are highly characteristic of the aromatic system.[5][6][7]

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[5][8]

  • Aryl Ketone Group (C=O):

    • The carbonyl (C=O) stretching vibration is one of the most prominent features in the spectrum due to the large change in dipole moment during vibration.[9][10]

    • In this compound, the ketone is directly attached to the aromatic quinoline ring. This conjugation delocalizes the pi-electrons, weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[10][11] Therefore, a strong, sharp absorption is predicted in the 1685-1666 cm⁻¹ range.[11]

  • Methyl Group (-CH₃):

    • C-H Asymmetric and Symmetric Stretching: These bands will appear just below 3000 cm⁻¹, typically in the 2980-2870 cm⁻¹ range.[12]

    • C-H Asymmetric and Symmetric Bending: Look for medium intensity bands around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

  • Ketone C-C-C Stretching:

    • Aryl ketones exhibit a characteristic C-C-C stretching and bending vibration involving the carbonyl carbon and the adjacent carbons. This typically results in a medium to strong band in the 1300-1230 cm⁻¹ region.[10][13]

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis as it requires minimal to no sample preparation for solid powders, ensuring high reproducibility and rapid measurement.[14][15][16]

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹).

  • Accessory: A single-reflection ATR accessory, preferably with a diamond crystal due to its durability.[15]

  • Sample: this compound powder (≥98% purity).[3]

  • Cleaning Supplies: Reagent-grade isopropanol and soft laboratory wipes.

Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis p1 Clean ATR Crystal (Isopropanol) p2 Acquire Background Spectrum (Clean, empty crystal) p1->p2 Ensures removal of atmospheric interference a1 Apply Sample Powder (1-2 mg) p2->a1 Proceed to measurement a2 Apply Pressure (Ensure good contact) a1->a2 a3 Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) a2->a3 an1 Perform Baseline & ATR Correction a3->an1 Process raw data an2 Identify Peak Positions (cm⁻¹) an1->an2 an3 Assign Peaks to Functional Groups an2->an3 an4 Final Report an3->an4

Caption: Workflow for FT-IR analysis of this compound via ATR.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a soft wipe moistened with isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR crystal in position, acquire a background spectrum. This measurement is critical as it records the absorbance of the crystal and the ambient environment, which will be automatically subtracted from the sample spectrum.[15][17] A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-2 mg) of this compound powder onto the center of the ATR crystal.[17][18]

  • Applying Pressure: Lower the integrated pressure clamp onto the sample. Apply firm, consistent pressure to ensure intimate contact between the powder and the crystal surface. This step is crucial for obtaining a high-quality spectrum with strong signal intensity.[14][17]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 32 scans).

  • Post-Measurement Cleanup: Release the pressure clamp, retract the arm, and carefully remove the powder sample with a soft brush or wipe. Clean the crystal surface thoroughly with isopropanol as described in step 2.

Data Interpretation and Expected Spectrum

The resulting FT-IR spectrum should be processed with a baseline correction to ensure all peaks originate from a flat zero-absorbance line. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum's peak intensities more comparable to a traditional transmission spectrum.[15]

Summary of Characteristic Absorption Bands

The table below summarizes the expected key absorption bands for this compound, their origins, and their characteristic intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchQuinoline (Aromatic)Weak to Medium
2980 - 2870C-H StretchMethyl (-CH₃)Weak
1685 - 1666 C=O Stretch (Conjugated) Aryl Ketone Strong, Sharp
1630 - 1570C=C and C=N Ring StretchQuinoline RingMedium to Strong
1510 - 1430C=C Ring StretchQuinoline RingMedium to Strong
~1450C-H Asymmetric BendMethyl (-CH₃)Medium
~1375C-H Symmetric Bend (Umbrella)Methyl (-CH₃)Medium
1300 - 1230C-C-C Stretch & BendAr-CO-CH₃Medium to Strong
900 - 700C-H Out-of-Plane BendQuinoline (Aromatic)Strong
Analysis of Key Spectral Features

When analyzing the spectrum of this compound, the most diagnostic peaks are:

  • The Carbonyl (C=O) Peak: The most intense and easily identifiable peak will be the sharp C=O stretch located around 1680 cm⁻¹. Its position confirms the presence of a ketone, and its frequency (below 1700 cm⁻¹) confirms its conjugation with the aromatic system.[10][11][13]

  • The Aromatic Region (1630-1430 cm⁻¹): A complex pattern of multiple sharp bands confirms the presence of the quinoline aromatic system.

  • The C-H Stretching Region (3100-2800 cm⁻¹): A distinction should be visible between the weaker aromatic C-H stretches appearing at wavenumbers just above 3000 cm⁻¹ and the aliphatic C-H stretches of the methyl group just below 3000 cm⁻¹.

Conclusion

FT-IR spectroscopy using the ATR method is a rapid, reliable, and powerful technique for the structural confirmation and functional group analysis of this compound. By following the detailed protocol and using the provided spectral correlation data, researchers can confidently identify the key structural motifs of the molecule, including the conjugated aryl ketone and the quinoline heterocycle. This methodology serves as a foundational analytical step in quality control, synthetic chemistry, and the broader field of drug discovery.

References

Application Note: High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the accurate determination of the molecular weight of 1-(Quinolin-2-YL)ethanone using high-resolution mass spectrometry (HRMS). We will explore the rationale behind method development, from sample preparation to data analysis, with a focus on electrospray ionization (ESI) coupled to a time-of-flight (TOF) mass analyzer. The methodologies described herein are designed to ensure scientific rigor and data integrity, offering a self-validating system for researchers in pharmaceutical and chemical analysis fields.

Introduction: The Significance of this compound

This compound, a heterocyclic ketone, serves as a crucial building block in synthetic organic chemistry and is a key intermediate in the development of various pharmaceutical agents. Its quinoline moiety is a common scaffold in drugs with a wide range of biological activities. Accurate determination of its molecular weight is a fundamental first step in its characterization, ensuring purity, confirming identity, and supporting regulatory submissions. Mass spectrometry stands as the definitive technique for this purpose, providing unparalleled accuracy and sensitivity.

Foundational Principles: Why ESI-TOF is the Method of Choice

The selection of an appropriate analytical technique is paramount for achieving reliable results. For a molecule like this compound, which possesses a nitrogen-containing heterocyclic ring, electrospray ionization (ESI) is a highly effective and soft ionization method.[1][2]

  • Expertise & Experience: The basic nitrogen on the quinoline ring is readily protonated in a slightly acidic solution, forming a stable [M+H]⁺ ion. This makes ESI an ideal choice over other techniques like electron ionization (EI), which would likely cause extensive fragmentation, complicating the interpretation of the mass spectrum.[3]

  • Trustworthiness: Coupling ESI with a time-of-flight (TOF) mass analyzer provides high-resolution and accurate mass (HRAM) data.[4][5] This allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. Each step includes checks and balances to ensure the final data is both accurate and reproducible.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Acetonitrile (ACN)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeFisher Scientific
Calibrant SolutionAs per instrumentAgilent/Sciex/Thermo
Sample Preparation

The goal of sample preparation is to create a dilute, particulate-free solution that is compatible with the ESI source.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile in a clean, amber glass vial.

  • Working Solution (1 µg/mL): Perform a 1:1000 dilution of the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation.[4]

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the MS system.

Instrumentation and Method Parameters

This protocol utilizes a high-resolution Q-TOF mass spectrometer. The parameters provided are a starting point and may require optimization based on the specific instrument.

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Optimal for polar, basic compounds.
Polarity PositiveTo detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 kVTo ensure efficient ionization.
Nebulizer Gas (N₂) 35 psiAssists in droplet formation.
Drying Gas (N₂) 8 L/min at 325 °CFacilitates solvent evaporation.
Mass Analyzer Time-of-Flight (TOF)Provides high resolution and mass accuracy.
Mass Range 50 - 500 m/zEncompasses the expected m/z of the analyte.
Data Acquisition Profile ModeCaptures the full isotopic distribution.
Infusion Rate 5 µL/minDirect infusion for initial characterization.
System Suitability and Calibration

Before analyzing the sample, the mass spectrometer's performance must be verified.

  • Mass Accuracy Check: Infuse the instrument's calibration solution and perform a mass calibration. The mass accuracy should be within ± 5 ppm for the calibrant ions.[6]

  • Blank Injection: Inject the sample solvent (50:50 ACN:H₂O with 0.1% FA) to ensure there are no interfering background ions at the expected m/z of the analyte.

Experimental Workflow Diagram

workflow Figure 1: Experimental Workflow for HRMS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Prepare 1 µg/mL Working Solution in 50:50 ACN:H2O + 0.1% FA stock->working filter 3. Filter with 0.22 µm PTFE Syringe Filter working->filter calibrate 4. Calibrate Mass Spectrometer filter->calibrate blank 5. Run Solvent Blank calibrate->blank acquire 6. Infuse Sample & Acquire Data blank->acquire process 7. Process Spectrum (Background Subtraction) acquire->process identify 8. Identify [M+H]⁺ Ion process->identify confirm 9. Confirm Elemental Composition identify->confirm

Caption: Figure 1: A streamlined workflow for the HRMS analysis of this compound.

Data Analysis and Interpretation

The molecular formula for this compound is C₁₁H₉NO.[7][8] The theoretical (monoisotopic) mass can be calculated with high precision.

Theoretical Mass Calculation
  • C: 11 x 12.000000 = 132.000000

  • H: 9 x 1.007825 = 9.070425

  • N: 1 x 14.003074 = 14.003074

  • O: 1 x 15.994915 = 15.994915

  • Neutral Monoisotopic Mass: 171.068414 Da

  • Proton (H⁺): 1.007276 Da

  • Theoretical [M+H]⁺: 172.075690 Da

Interpreting the Mass Spectrum

Upon data acquisition, the spectrum should be processed to identify the peak corresponding to the protonated molecule, [M+H]⁺.

  • Peak Identification: Look for a prominent peak at an m/z of approximately 172.07.

  • Mass Accuracy Calculation: The mass accuracy is a critical parameter for confirming the elemental composition.[9] It is calculated in parts per million (ppm) using the following formula:

    ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    For high-resolution mass spectrometry, a mass error of < 5 ppm is generally considered acceptable for confirming the elemental formula of a small molecule.[4][10]

  • Isotopic Pattern: The software can also be used to compare the experimentally observed isotopic pattern with the theoretical pattern for C₁₁H₉NO. The presence of the ¹³C isotope will result in a smaller peak at [M+H+1]⁺ with a predictable relative abundance.

Expected Results
ParameterValue
Molecular FormulaC₁₁H₉NO
Theoretical Monoisotopic Mass (M)171.068414 Da[11]
Expected Ion[M+H]⁺
Theoretical m/z of [M+H]⁺172.075690 Da
Observed m/z of [M+H]⁺Example: 172.0755 Da
Mass Error (ppm)Example: -1.1 ppm

Trustworthiness and Self-Validation

  • Internal Standard: For quantitative studies, or to account for any fluctuations in instrument performance, the inclusion of an internal standard with a known mass and concentration is recommended.

  • Reproducibility: The analysis should be repeated (n=3) to ensure the reproducibility of the mass measurement.

  • Purity: It is important to note that while HRMS can confirm the elemental composition of the primary component, it does not provide information about the presence of isomers or impurities unless they are chromatographically separated prior to MS analysis. Sample purity should be assessed by other techniques like NMR or LC-UV.[4]

Conclusion

This application note details a robust and reliable ESI-TOF method for the accurate molecular weight determination of this compound. By following this protocol, researchers can confidently confirm the identity and elemental composition of this important chemical intermediate. The principles of soft ionization, high-resolution mass analysis, and systematic data interpretation outlined here are broadly applicable to the characterization of a wide range of small molecules in drug discovery and development.

References

Application Notes & Protocols for the X-ray Crystallography of 1-(Quinolin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Molecular Scaffold to Therapeutic Insight

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] Derivatives of 1-(Quinolin-2-YL)ethanone, in particular, represent a versatile scaffold for the development of novel pharmaceuticals, owing to the synthetic tractability and diverse biological roles of the quinoline ring system.[4][5] In the rigorous journey of drug discovery and development, the unambiguous determination of a molecule's three-dimensional atomic structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing precise data on molecular geometry, conformation, and intermolecular interactions.[6][7][8]

This guide provides an in-depth technical overview and actionable protocols for the crystallographic analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles and strategic decisions that ensure a successful structure determination. Our focus is on the causal links between synthesis, crystallization, data collection, and the final refined structure, empowering you to not only execute the protocols but also to troubleshoot and adapt them to your specific molecular targets.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The success of any crystallographic endeavor begins long before the sample is placed in an X-ray beam. It is predicated on the synthesis of a pure compound and the subsequent growth of well-ordered, single crystals.

Synthesis of this compound Derivatives

The synthesis of quinoline derivatives can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[9] A common and effective route for the target scaffold involves the condensation of 2-aminoarylketones with active methylene compounds, often catalyzed by an acid.[10]

This protocol describes a general procedure based on the Friedländer annulation.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the substituted 2-aminoacetophenone in ethanol.

  • Addition of Reagents: Add 1.1 equivalents of the desired active methylene compound (e.g., acetylacetone) to the solution.

  • Catalysis: Add a catalytic amount of an acid (e.g., 10 mol% p-toluenesulfonic acid or a few drops of hydrochloric acid).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the solution carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound derivative.

  • Characterization: Confirm the identity and purity of the synthesized compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry before proceeding to crystallization.

Crystallization: The Art and Science of Ordered Solids

Growing diffraction-quality crystals is often the most challenging step. The goal is to slowly bring a solution of the pure compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.[11][12]

  • Solvent Screening: Begin by testing the solubility of your purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water) to identify a solvent in which the compound is moderately soluble.

  • Prepare a Saturated Solution: Dissolve the compound in a minimal amount of the chosen "good" solvent with gentle warming to create a near-saturated or saturated solution. Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate impurities that could inhibit crystal growth.

  • Induce Supersaturation (Choose one method):

    • Method A: Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Method B: Vapor Diffusion (Hanging Drop): Place a small drop (~5-10 µL) of the saturated solution on a siliconized glass coverslip. In a well of a crystallization plate, add ~1 mL of a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent). Invert the coverslip and seal the well. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and inducing crystallization.

    • Method C: Solvent Layering: In a narrow test tube, add the saturated solution of your compound. Carefully and slowly layer a less dense, miscible "poor" solvent on top, minimizing mixing at the interface. Crystals will ideally form at the interface as the solvents slowly mix.

  • Troubleshooting: If no crystals form, try inducing nucleation by gently scratching the inside of the vessel with a glass rod or by adding a "seed" crystal from a previous successful attempt.[13] If the compound "oils out," the solution is likely too concentrated or the temperature change was too rapid; dilute the solution and repeat the process more slowly.

Part 2: The Core Workflow - Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, the process of determining its atomic structure can begin. This involves a series of steps from mounting the crystal to collecting and processing the diffraction data.

Overall Crystallographic Workflow

The diagram below outlines the logical progression from a synthesized compound to a fully refined crystal structure.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Pure Compound Mounting Crystal Selection & Mounting Crystallization->Mounting Single Crystal DataAcq X-ray Diffraction Data Acquisition Mounting->DataAcq Mounted Crystal Processing Data Processing (Integration, Scaling) DataAcq->Processing Diffraction Images Solution Structure Solution (Direct Methods) Processing->Solution Reflection File Refinement Structure Refinement (Least-Squares) Solution->Refinement Initial Model Validation Validation & Final Model Refinement->Validation Refined Structure FinalReport Final Structural Report (CIF) Validation->FinalReport CIF & Report

Caption: Workflow from synthesis to final crystallographic report.

Protocol 3: Data Collection and Structure Determination
  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with well-defined faces and dimensions typically between 0.1-0.3 mm.[12]

    • Carefully pick up the crystal using a cryo-loop and a small amount of cryo-protectant oil (e.g., Paratone-N).

    • Mount the loop onto a goniometer head on the diffractometer.

    • Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.

  • Data Collection:

    • The mounted crystal is irradiated by a focused beam of monochromatic X-rays.[7]

    • The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., CCD or CMOS).[6]

    • The instrument software automatically controls the collection strategy to ensure a complete dataset is measured.

  • Data Processing and Structure Solution:

    • The collected images are processed to determine the position and intensity of each diffraction spot. This data is used to determine the unit cell parameters and space group symmetry.[12]

    • For small molecules like quinoline derivatives, the "phase problem" is typically solved using direct methods, a computational approach that generates an initial electron density map from the diffraction intensities.[14]

  • Structure Refinement:

    • Model Building: An initial atomic model is built into the electron density map.

    • Least-Squares Refinement: The model is refined against the experimental data using a least-squares procedure.[15][16] This is an iterative process where atomic coordinates, and atomic displacement parameters (describing thermal motion) are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[16]

    • Hydrogen Atoms: Once the non-hydrogen atoms are located and refined, hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Finalization: The refinement continues until the model converges, meaning further adjustments do not significantly improve the fit to the data. The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit.

The Logic of Structure Refinement

The refinement process is a feedback loop where the atomic model is continuously improved to better explain the experimental observations.

G ObsData Observed Data (F²obs) Residuals Residual Minimization (Σw(F²obs - F²calc)²) ObsData->Residuals Model Atomic Model (x, y, z, Uiso/Uaniso) CalcData Calculated Data (F²calc) Model->CalcData CalcData->Residuals Residuals->Model Update Parameters Map Electron Density Map (Fo - Fc) Residuals->Map Calculate Difference Map Map->Model Improve Model

Caption: The iterative cycle of crystallographic structure refinement.

Part 3: Interpreting the Results - From Data to Discovery

The final output of a crystallographic analysis is a Crystallographic Information File (CIF) containing a wealth of structural information.

Key Crystallographic Data

The quality and details of the structure determination are summarized in a standard table of crystallographic data. The following table presents example data for a hypothetical this compound derivative.

ParameterValue
Empirical formulaC₁₂H₉NO
Formula weight183.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.754(1)
b (Å)11.172(2)
c (Å)11.563(2)
α (°)90
β (°)93.33(1)
γ (°)90
Volume (ų)1257.8(3)
Z (molecules/unit cell)4
Calculated density (g/cm³)0.966
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.121
Goodness-of-fit (S)1.05

Note: Data is illustrative and based on typical values for such compounds.[17]

Structural Insights and Applications in Drug Development

The refined 3D model provides invaluable information for drug discovery professionals:

  • Absolute Structure Confirmation: It provides unequivocal proof of the molecule's chemical connectivity, configuration, and stereochemistry.

  • Conformational Analysis: The structure reveals the preferred conformation of the molecule in the solid state, including the orientation of the ethanone group relative to the quinoline ring system.

  • Intermolecular Interactions: Analysis of the crystal packing reveals how molecules interact with each other through hydrogen bonds, π-π stacking, and other non-covalent forces.[17] This can provide insights into the molecule's physical properties, such as solubility and melting point.

  • Structure-Activity Relationship (SAR) Validation: For drug development, the precise atomic coordinates are critical. They allow researchers to rationalize why a particular derivative is active or inactive by correlating its shape and electronic properties with its biological function.

  • Rational Drug Design: The experimental structure serves as a robust template for computational modeling and in silico drug design.[18] It can be docked into the active site of a target protein to understand binding modes, guiding the design of new derivatives with enhanced potency and selectivity.[6]

By providing a definitive atomic-level picture, X-ray crystallography transforms a promising chemical entity into a well-understood lead candidate, accelerating its journey from the laboratory to the clinic.

References

Application Notes and Protocols: Leveraging 1-(Quinolin-2-YL)ethanone in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2] Several quinoline-based drugs, such as bosutinib and anlotinib, have been successfully translated into clinical practice for the treatment of various cancers, validating the therapeutic potential of this heterocyclic system.[3] The versatility of the quinoline ring allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for the design of novel therapeutic agents.[4] Among the various quinoline derivatives, 1-(Quinolin-2-YL)ethanone emerges as a key precursor for the synthesis of a promising class of anticancer compounds: quinoline-chalcone hybrids.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel anticancer agents. We will delve into the underlying mechanisms of action, present detailed protocols for synthesis and biological characterization, and provide key data to support the development of next-generation quinoline-based cancer therapeutics.

Mechanism of Action: Multi-Targeting Approaches of this compound Derivatives

Derivatives of this compound, particularly chalcones, exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer. The primary mechanisms of action include:

  • Tubulin Polymerization Inhibition: Several quinoline-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a critical cellular machinery for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[7]

  • Kinase Inhibition: The quinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[8] Derivatives of this compound have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include:

    • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival. Quinoline-chalcone hybrids have demonstrated inhibitory activity against PI3K, leading to the downregulation of this pro-survival pathway.[6]

    • Receptor Tyrosine Kinases (RTKs): EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2) are important targets in cancer therapy. Specific quinolin-2(1H)-one derivatives have shown dual inhibitory activity against both EGFR and HER-2.[9]

  • Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of apoptosis. By arresting the cell cycle and inhibiting pro-survival signaling, this compound derivatives can activate the intrinsic and extrinsic apoptotic pathways. This is often characterized by the activation of caspases, cleavage of PARP, and changes in mitochondrial membrane potential.[10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some of its derivatives to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[7] Additionally, some quinoline-based compounds can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cellular processes.[4]

Below are graphical representations of the key signaling pathways and experimental workflows.

G cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative Quinoline-Chalcone Hybrid Tubulin Tubulin Derivative->Tubulin Inhibits Polymerization PI3K PI3K Derivative->PI3K Inhibits EGFR_HER2 EGFR/HER-2 Derivative->EGFR_HER2 Inhibits G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Inhibition Inhibition of Proliferation mTOR->Proliferation_Inhibition EGFR_HER2->Proliferation_Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Signaling pathways targeted by this compound derivatives.

Data Presentation: Cytotoxic Activity of Representative Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative quinoline-chalcone derivatives synthesized from this compound precursors against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
12e MGC-803 (Gastric)1.385-Fu6.22[3]
HCT-116 (Colon)5.345-Fu10.4[3]
MCF-7 (Breast)5.215-Fu11.1[3]
Vb Caco-2 (Colon)5.0Doxorubicin-[11]
Ve Caco-2 (Colon)2.5Doxorubicin-[11]
9i A549 (Lung)1.91--[6]
K-562 (Leukemia)5.29--[6]
9j A549 (Lung)>10--[6]
K-562 (Leukemia)2.54--[6]
4a MDA-MB-231 (Breast)2.8Lapatinib7.9[10]

Experimental Protocols

Protocol 1: Synthesis of a Representative Quinoline-Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a generic quinoline-chalcone derivative from this compound and a substituted aromatic aldehyde.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Quinolin This compound Chalcone Quinoline-Chalcone Derivative Quinolin->Chalcone Aldehyde Substituted Aromatic Aldehyde Aldehyde->Chalcone Base Base (NaOH or KOH) Base->Chalcone Solvent Solvent (Ethanol) Solvent->Chalcone Temp Room Temperature Temp->Chalcone

Caption: Workflow for the synthesis of quinoline-chalcone derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for less reactive aldehydes)

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.[12]

  • Preparation of Base Solution: In a separate beaker, prepare a solution of NaOH or KOH (2 equivalents) in a small amount of water or ethanol.[13]

  • Reaction Initiation: While stirring the solution of the ketone and aldehyde at room temperature, slowly add the basic solution dropwise.[13]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[14] A precipitate of the chalcone product may form during the reaction.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[13]

  • Neutralization: Acidify the mixture by adding dilute HCl dropwise until the pH is neutral (pH 7). This will precipitate the chalcone product.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.[13]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure quinoline-chalcone derivative.[14]

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized quinoline-chalcone derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly quinoline-chalcone hybrids. These compounds exhibit potent cytotoxic activity against a broad range of cancer cell lines through a multi-targeted mechanism of action, including the disruption of microtubule dynamics and the inhibition of key oncogenic signaling pathways. The straightforward synthesis and the potential for diverse structural modifications make this class of compounds highly attractive for further development.

Future research should focus on optimizing the lead compounds to improve their pharmacological properties, including solubility, bioavailability, and metabolic stability. In vivo studies in animal models are essential to evaluate the efficacy and safety of these promising anticancer candidates. Furthermore, a deeper investigation into the precise molecular interactions with their targets will facilitate the rational design of more potent and selective inhibitors. The application of this compound in the development of novel anticancer agents holds significant promise for the future of oncology drug discovery.

References

Application Notes and Protocols: Synthesis of 1-(Quinolin-2-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Quinolin-2-yl)ethanone and its derivatives are pivotal building blocks in medicinal chemistry and materials science, serving as precursors to a wide array of pharmacologically active compounds and functional materials. This guide provides a comprehensive overview of robust and reproducible protocols for the synthesis of these valuable scaffolds. We delve into both classical and modern synthetic strategies, offering detailed, step-by-step procedures, mechanistic insights, and comparative data. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing experimental causality, safety, and efficiency. This document aims to be a self-contained resource, enabling laboratories to successfully synthesize and explore the potential of this compound derivatives.

Introduction

The quinoline moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Specifically, the 2-acetylquinoline core, chemically known as this compound, is a versatile synthon. Its ketone functionality allows for a multitude of subsequent chemical transformations, including the formation of hydrazones, thiosemicarbazones, and chalcones, which have shown promising biological activities, including antimalarial and antimicrobial properties.[1][2]

The synthesis of this compound derivatives can be approached through several distinct pathways. Classical methods often involve the construction of the quinoline ring system first, followed by acylation. Conversely, modern C-H activation and cross-coupling strategies offer more direct routes to introduce the acetyl group onto a pre-existing quinoline core. This guide will explore these methodologies, providing the necessary details for practical implementation.

Chapter 1: Synthesis via Quinoline Ring Construction Followed by Functionalization

A traditional and reliable approach involves first building the substituted quinoline ring and then introducing the acetyl group. The Combes synthesis is a classic acid-catalyzed reaction that condenses an aniline with a β-diketone to form a 2,4-substituted quinoline.[3][4][5] This method is particularly useful for creating derivatives with substitution on the benzene portion of the quinoline ring.

Mechanistic Insight: The Combes Quinoline Synthesis

The Combes synthesis proceeds in several key steps. First, the aniline undergoes condensation with the β-diketone (e.g., acetylacetone) to form an enamine intermediate after the loss of water.[6][7] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, which is the rate-determining step.[3] Subsequent dehydration leads to the aromatic quinoline product. The choice of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is crucial for promoting the cyclization and dehydration steps.[3][5]

Combes_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Aromatization Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H⁺, - H₂O Diketone β-Diketone (Acetylacetone) Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H⁺ Cyclized Cyclized Intermediate Protonated_Enamine->Cyclized Intramolecular Cyclization (RDS) Quinoline 2,4-Dimethylquinoline Cyclized->Quinoline - H₂O, - H⁺

Caption: Mechanism of the Combes synthesis for 2,4-dimethylquinoline.

Protocol 1: Synthesis of 2,4-Dimethylquinoline via Combes Synthesis

This protocol describes the synthesis of 2,4-dimethylquinoline, a precursor that can be subsequently oxidized to introduce the desired acetyl group.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, cautiously add aniline (0.1 mol, 9.3 g) to concentrated sulfuric acid (30 mL) with cooling in an ice bath.

  • Reagent Addition: To the cooled mixture, slowly add acetylacetone (0.1 mol, 10.0 g) dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) for 3 hours. The mixture will darken significantly.

  • Quenching: Allow the mixture to cool to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding 10% NaOH solution until the pH is approximately 8-9. Perform this step in an ice bath as the neutralization is exothermic. A dark oil or solid will precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2,4-dimethylquinoline.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Subsequent Oxidation to 1-(4-methylquinolin-2-yl)ethanone

The methyl group at the C2 position is more activated and can be selectively oxidized.

Materials:

  • 2,4-Dimethylquinoline

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Celite®

Procedure:

  • Reaction Setup: Dissolve 2,4-dimethylquinoline (10 mmol) in 50 mL of dioxane in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: Add selenium dioxide (11 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with dioxane.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-methylquinolin-2-yl)ethanone.[1]

Chapter 2: Modern Direct Acylation Strategies

Modern synthetic chemistry offers more direct methods for introducing an acetyl group onto the quinoline ring, often with higher atom economy and milder reaction conditions. These include transition-metal-free radical acylations and electrochemical methods.

Transition-Metal-Free Oxidative Cross-Dehydrogenative Coupling (CDC)

A notable advancement is the direct C-H acylation of quinolines using arylmethanols as acylating agents.[8][9] This method utilizes an oxidant like potassium persulfate (K₂S₂O₈) to generate acyl radicals from alcohols, which then attack the electron-deficient C2 position of the quinoline ring.

Causality: This reaction is highly regioselective for the C2 position due to the nitrogen atom's electron-withdrawing effect, which makes the C2 and C4 positions electrophilic and susceptible to nucleophilic radical attack. The reaction avoids the need for pre-functionalization of the quinoline ring, making it an efficient C-C bond-forming strategy.[8]

CDC_Workflow Start Quinoline + Ethanol Radical_Gen Generation of Acetyl Radical Start->Radical_Gen Oxidation Reagents K₂S₂O₈ (Oxidant) Aliquat 336 MeCN, 80 °C Reagents->Radical_Gen Attack Radical Attack at C2 of Quinoline Radical_Gen->Attack Aromatize Rearomatization Attack->Aromatize Product This compound Aromatize->Product

Caption: Workflow for CDC acylation of quinoline.

Protocol 2: Direct C2-Acetylation of Quinoline using Ethanol

This protocol is adapted from methodologies employing alcohols as acyl sources under oxidative, transition-metal-free conditions.[8][10]

Materials:

  • Quinoline

  • Ethanol (as both reagent and solvent)

  • Potassium Persulfate (K₂S₂O₈)

  • p-Toluenesulfonic acid (p-TsOH) (optional, as additive)

  • Graphite felt anode, Platinum plate cathode

  • DC power supply

  • Undivided electrochemical cell

Procedure (Electrochemical Method): [10]

  • Cell Assembly: Set up an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.

  • Reaction Mixture: To the cell, add quinoline (1.0 mmol), acetonitrile (MeCN, 8 mL) as solvent, nBu₄NBF₄ (0.1 M) as the electrolyte, ethanol (5.0 mmol) as the acyl source, p-TsOH (0.2 mmol) as an additive, and N-hydroxyphthalimide (NHPI) (0.2 mmol) as a hydrogen atom transfer (HAT) catalyst.

  • Electrolysis: Stir the mixture and conduct the electrolysis at a constant current of 10 mA at 60 °C under an air atmosphere.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate this compound.

Comparative Data of Synthetic Protocols
MethodKey ReagentsConditionsTypical YieldsAdvantagesDisadvantages
Combes/Oxidation Aniline, β-diketone, H₂SO₄; then SeO₂High Temp. (Reflux)50-70% (2 steps)Good for substituted anilinesMulti-step, harsh conditions, toxic SeO₂
CDC Acylation Quinoline, Alcohol, K₂S₂O₈80 °C, Metal-free65-85%Direct C-H functionalization, atom economicalRequires stoichiometric oxidant
Electrochemical HAT Quinoline, Alcohol, NHPI60 °C, Electrolysis60-80%Mild, uses electricity as "reagent"Requires specialized equipment

Chapter 3: Challenges and Considerations

Regioselectivity

For direct acylation methods, the inherent electronic properties of the quinoline ring strongly direct incoming electrophiles or radicals to the C2 and C4 positions. However, in classical reactions like the Friedel-Crafts acylation, this is notoriously difficult. The Lewis basic nitrogen atom in quinoline complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the entire ring system towards electrophilic attack.[11] This often results in no reaction or low yields, making direct Friedel-Crafts acylation of quinoline itself impractical.[11] Intramolecular Friedel-Crafts reactions on quinoline derivatives, however, can be successful under specific conditions, often using milder reagents like Eaton's reagent or PPA.[12][13]

Purification and Characterization

Purification of this compound derivatives is typically achieved by column chromatography on silica gel using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents. Recrystallization from a suitable solvent like ethanol can also be employed for solid products.

Characterization:

  • ¹H NMR: Expect a singlet for the acetyl methyl protons (CH₃) around δ 2.7-2.8 ppm. The aromatic protons of the quinoline ring will appear in the δ 7.5-8.5 ppm region.

  • ¹³C NMR: The carbonyl carbon (C=O) signal will be significantly downfield, typically around δ 198-200 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch will be prominent around 1690-1710 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed. For the parent compound, this compound, the molecular weight is 171.20 g/mol .[14]

Conclusion

The synthesis of this compound derivatives can be accomplished through various effective routes. The choice of method depends on the available starting materials, desired substitution patterns, and the scale of the reaction. While classical multi-step syntheses like the Combes reaction followed by oxidation are robust for creating specific analogues, modern direct C-H functionalization techniques offer a more efficient and sustainable alternative for the direct introduction of the acetyl group onto the quinoline core. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize these important chemical intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(Quinolin-2-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(quinolin-2-yl)ethanone, also known as 2-acetylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Introduction: The Challenge of Synthesizing 2-Acetylquinoline

This compound is a valuable building block in medicinal chemistry and materials science, with its quinoline scaffold being a privileged structure in numerous biologically active compounds.[1][2] However, its synthesis is not always straightforward. A common pitfall is the attempt to use direct Friedel-Crafts acylation on the quinoline ring, a method that is notoriously ineffective for this substrate. The nitrogen atom in the quinoline ring acts as a Lewis base, readily complexing with and neutralizing the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3][4] This deactivates the ring system towards electrophilic substitution, leading to failed reactions or substitution on the less deactivated benzene ring rather than the desired C-2 position.[4][5]

The most reliable and versatile method for synthesizing 2-acetylquinoline and its derivatives is the Friedländer Annulation . This guide will focus primarily on optimizing this reaction, addressing common issues and providing detailed protocols.

Recommended Synthetic Pathway: The Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a 1,2-diketone, to form the quinoline ring system in a single step.[5][6][7] For 2-acetylquinoline, this typically involves the reaction of a 2-aminoaryl ketone with butan-2,3-dione.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification A 2-Aminoaryl Ketone (e.g., 2-Aminobenzophenone) C Catalyst & Solvent Addition A->C B 1,2-Diketone (Butan-2,3-dione) B->C D Heating & Stirring (e.g., Reflux, 90°C) C->D E Aqueous Work-up (Quenching & Extraction) D->E F Column Chromatography or Recrystallization E->F G Final Product: This compound F->G

Caption: General workflow for Friedländer synthesis of 2-acetylquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound via the Friedländer reaction.

Q1: My reaction yield is very low. What are the most critical parameters to optimize?

A: Low yield is the most common issue and can typically be traced back to one of three factors: the catalyst, the solvent, or the reaction temperature. The interplay between these is crucial.

  • Catalyst Choice: The catalyst's role is to facilitate the initial condensation and the subsequent cyclodehydration. Different substrates may respond better to different catalysts.

    • Copper(II) Triflate (Cu(OTf)₂): A mild and highly efficient Lewis acid catalyst for this reaction. It often provides excellent yields under relatively gentle conditions.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful dehydrating agent and acid catalyst that can drive the reaction to completion, often in high yields and under solvent-free conditions.[8][9]

    • Solid Acids (e.g., Nafion NR50): These offer the advantage of being environmentally friendly and easily separable from the reaction mixture, which is particularly useful under microwave conditions.[10]

  • Solvent System: The solvent not only dissolves the reactants but can also influence catalyst activity and reaction kinetics.

    • Studies have shown that for Cu(OTf)₂-catalyzed reactions, Dichloromethane (DCM) can produce excellent yields (up to 98%). Other solvents like methanol, ethanol, DMF, and acetonitrile have been tested but often result in lower yields or longer reaction times.

    • Solvent-Free: Using Eaton's reagent often allows the reaction to proceed efficiently without any solvent, which simplifies work-up and reduces waste.[9]

  • Temperature and Reaction Time: These must be optimized for your specific catalyst-solvent system. For the Cu(OTf)₂/DCM system, refluxing for as little as one hour can be sufficient. Solvent-free reactions with Eaton's reagent may require heating at around 90°C.[9] Monitor the reaction by TLC to determine the optimal time and avoid decomposition from prolonged heating.

Optimization Data Summary

CatalystSolventTemperatureTypical YieldReference
Cu(OTf)₂Dichloromethane (DCM)Reflux93-98%
Cu(OTf)₂MethanolReflux~70% (lower yield)
Eaton's ReagentNone (Solvent-free)90 °C96%[9]
Nafion NR50EthanolMicrowaveGood Yields[10]

Q2: I'm observing significant tar formation or a complex mixture of byproducts. What's happening?

A: Tarring and byproduct formation often result from harsh reaction conditions or competing side reactions.

  • Cause - Polymerization: The α,β-unsaturated carbonyl intermediates formed during the reaction can polymerize under strongly acidic or high-temperature conditions. This is a known issue in similar quinoline syntheses like the Skraup or Doebner-von Miller reactions.[11]

  • Solution - Milder Conditions: If using a very strong acid like concentrated H₂SO₄ or PPA, consider switching to a milder catalyst like Cu(OTf)₂. Avoid excessively high temperatures; determine the lowest effective temperature for your system by careful monitoring.

  • Cause - Self-Condensation: The starting diketone (butan-2,3-dione) can undergo self-condensation, especially under basic conditions, though it can also be an issue in some acidic media.

  • Solution - Controlled Addition: While most protocols add all reactants at once, if self-condensation is suspected, try adding the diketone slowly to the mixture of the amino-ketone and catalyst to maintain its low concentration.

Q3: My purification is difficult, and the final product is impure. What is the best purification strategy?

A: 2-acetylquinoline is a solid at room temperature.[12] Purification typically involves standard chromatographic or recrystallization techniques.

  • Work-up: After the reaction is complete, cool the mixture. If a strong acid catalyst was used, quench the reaction by carefully pouring it into a large volume of ice water and neutralizing with a base (e.g., sodium bicarbonate or ammonia solution). Extract the product with an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: This is the most reliable method for removing stubborn impurities. Use silica gel with a gradient of ethyl acetate in hexane as the eluent.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield a highly pure product.

Q4: Are there any alternative synthetic routes if the Friedländer synthesis fails for my specific substrate?

A: Yes, while the Friedländer reaction is generally preferred, other methods can be employed.

  • Oxidation of 2-Alkylquinolines: If you can synthesize the corresponding 2-ethyl or 2-methylquinoline, you can oxidize the alkyl side chain. For instance, oxidation of substituted 2-methylquinolines with selenium dioxide can yield the 2-formylquinoline, which can then be further manipulated.[13] A related series of steps involving oxidation, esterification, Claisen condensation, and decarboxylation can convert a 2-methylquinoline to a 2-acetylquinoline.[13] This multi-step process is more complex but offers an alternative pathway.

  • Modern C-H Activation/Radical Reactions: Advanced methods involving the direct functionalization of the quinoline C-H bond exist. For example, photochemical methods can generate acyl radicals that react with the quinoline ring.[14] These methods often operate under milder, oxidant-free conditions but may require specialized equipment and starting materials.

G Start Problem: Low Yield or Byproducts Cat Is the catalyst optimal? (e.g., Cu(OTf)₂, Eaton's) Start->Cat Solv Is the solvent optimal? (e.g., DCM for Cu(OTf)₂, or solvent-free) Cat->Solv Yes Action_Cat Action: Test alternative catalyst (e.g., switch from strong acid to Cu(OTf)₂) Cat->Action_Cat No Temp Are temperature/time optimized? (Monitor by TLC) Solv->Temp Yes Action_Solv Action: Change solvent or try solvent-free conditions Solv->Action_Solv No Purity Are starting materials pure? Temp->Purity Yes Action_Temp Action: Lower temperature to reduce tarring, or increase time for completion Temp->Action_Temp No Action_Purity Action: Purify starting materials (distill/recrystallize) Purity->Action_Purity No End Solution: Improved Yield & Purity Purity->End Yes Action_Cat->Solv Action_Solv->Temp Action_Temp->Purity Action_Purity->End

Caption: Troubleshooting logic for optimizing 2-acetylquinoline synthesis.

Experimental Protocols

Protocol 1: Cu(OTf)₂-Catalyzed Synthesis in DCM[6]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), butan-2,3-dione (1.2 mmol), and copper(II) triflate (Cu(OTf)₂, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL).

  • Reaction: Stir the mixture at reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with water (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the pure this compound.

Protocol 2: Solvent-Free Synthesis using Eaton's Reagent[10]
  • Setup: In a round-bottom flask with a magnetic stirrer, combine the o-aminoaryl ketone (1.0 mmol) and butan-2,3-dione (1.2 mmol).

  • Catalyst Addition: Carefully add freshly prepared Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid, ~2 mL).

  • Reaction: Heat the reaction mixture to 90 °C with stirring. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired product.

References

Technical Support Center: Troubleshooting Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in your experiments. This resource moves beyond simple protocols to explain the causality behind side reactions and offers robust, self-validating troubleshooting strategies.

Overview of Common Issues in Quinoline Synthesis

Classical methods for synthesizing the quinoline scaffold, while powerful, are often plagued by side reactions stemming from harsh conditions like high temperatures and strong acids.[1] These issues can lead to low yields, difficult purification, and the formation of complex byproduct mixtures. This guide addresses the most frequent problems encountered in four major quinoline synthesis reactions: Skraup, Doebner-von Miller, Friedländer, and Combes.

Synthesis MethodPrimary ReactantsCommon Side Reactions & IssuesKey Mitigation Strategies
Skraup Synthesis Aniline, Glycerol, H₂SO₄, Oxidizing AgentHighly exothermic/violent reaction; Extensive tar and polymer formation.[2][3]Use of moderators (e.g., FeSO₄); Strict temperature control; Efficient purification.[2][4]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylPolymerization of the carbonyl compound; Tar formation; Low yields.[3][5]Slow addition of reagents; Use of a biphasic solvent system.[5][6]
Friedländer Synthesis o-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPoor regioselectivity with unsymmetrical ketones; Aldol self-condensation of the ketone.[7][8]Catalyst selection (e.g., amine catalysts); Use of directing groups; Milder reaction conditions.[9][10]
Combes Synthesis Aniline, β-DiketoneFormation of undesired regioisomers with unsymmetrical β-diketones.[3]Careful selection of acid catalyst and reaction conditions.[11]
General Troubleshooting Workflow

Before diving into synthesis-specific issues, it's crucial to have a logical diagnostic workflow. The following diagram outlines a systematic approach to troubleshooting unexpected results in your quinoline synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Optimization & Solution start Unexpected Result (Low Yield, Impurities, Tar) check_purity Analyze Reactants: - NMR, GC-MS - Check for degradation/impurities start->check_purity Contaminated Reactants? check_conditions Review Reaction Setup: - Temperature control? - Inert atmosphere? - Stirring efficiency? start->check_conditions Setup Error? analyze_crude Characterize Crude Product (TLC, LC-MS, NMR) check_purity->analyze_crude check_conditions->analyze_crude identify_byproduct Identify Byproduct Structures analyze_crude->identify_byproduct hypothesize Hypothesize Side Reaction (e.g., Polymerization, Isomerization, Aldol Condensation) identify_byproduct->hypothesize modify_params Modify Reaction Parameters: - Lower Temperature - Change Catalyst - Alter Reagent Stoichiometry - Slow Reagent Addition hypothesize->modify_params Address Root Cause purify Optimize Purification: - Steam Distillation - Salt Formation - Chromatography hypothesize->purify Isolating Product is the main issue? end Successful Synthesis modify_params->end purify->end

Caption: A logical workflow for troubleshooting common issues.

Skraup Synthesis: Taming a Violent Reaction

The Skraup synthesis is a classic method for producing quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12][13] However, it is notoriously exothermic and prone to tar formation.[2][14]

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The violent exotherm is a hallmark of the Skraup synthesis, caused by the rapid dehydration of glycerol to acrolein and subsequent reactions.[14] Uncontrolled, this leads to dangerous conditions and significant charring.

Causality: The reaction's high exothermicity is due to the rapid, acid-catalyzed polymerization of the acrolein intermediate formed from glycerol.[6] Localized hotspots accelerate this process, leading to a runaway reaction.

Troubleshooting Strategies:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[2] It smooths the reaction rate, likely by complexing with intermediates and ensuring a more controlled release of energy.[4] Boric acid can also be used.[14]

  • Control Acid Addition: Add the concentrated sulfuric acid slowly while efficiently cooling and stirring the reaction mixture. This prevents a sudden temperature spike upon mixing.[2]

  • Ensure Efficient Stirring: Use a mechanical stirrer to ensure good mixing. This helps dissipate heat evenly and prevents the formation of localized hotspots where decomposition and polymerization can initiate.[2]

Q2: I am observing significant tar formation and a low yield. What is the cause and how can I minimize it?

A2: Tar formation is the most common side reaction in the Skraup synthesis, resulting from the harsh acidic and oxidizing conditions that cause the polymerization of reactants and intermediates.[2][15]

Causality: Under strong acid and high heat, the highly reactive acrolein intermediate readily polymerizes. This process competes directly with the desired Michael addition of aniline, reducing the yield of the quinoline product.

TarFormation Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H₂SO₄, Δ Quinoline Desired Quinoline Product Acrolein->Quinoline + Aniline (Slow) Tar Tar / Polymer (Side Product) Acrolein->Tar Polymerization (Fast) Aniline Aniline Aniline->Quinoline

Caption: Competing pathways leading to product and byproduct formation.

Troubleshooting & Optimization Protocol:

  • Moderated Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling in an ice bath.[6]

  • Sequential Addition: To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[6] Finally, add nitrobenzene, which acts as both a solvent and an oxidizing agent.[14]

  • Controlled Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should be sufficient to maintain boiling for 30-60 minutes.[4][6] If the reaction becomes too vigorous, assist the condenser by placing a wet towel on the upper part of the flask.[4]

  • Drive to Completion: After the initial vigorous phase subsides, reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[3][4]

  • Workup and Purification: Due to the tarry nature of the crude product, purification is critical. Steam distillation is the most effective method. After the reaction, carefully dilute with water, neutralize with a strong base (e.g., NaOH), and steam distill the mixture to co-distill the quinoline product away from the non-volatile tar.[3][4]

Doebner-von Miller Synthesis: Preventing Polymerization

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acid catalysis.[16] Like the Skraup method, it is often plagued by polymerization.[3]

Q3: My Doebner-von Miller reaction is giving a low yield and a large amount of polymeric material. How can I prevent this?

A3: Polymerization of the α,β-unsaturated carbonyl starting material is the primary side reaction, especially under the strong acid catalysis required for cyclization.[2][5]

Causality: The α,β-unsaturated carbonyl is susceptible to acid-catalyzed polymerization, which competes with the desired conjugate addition of the aniline. High concentrations of the carbonyl and strong acid accelerate this unwanted pathway.

Troubleshooting Strategies:

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly (dropwise) to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the bimolecular reaction with aniline over self-polymerization.[5]

  • Use a Biphasic Reaction Medium: This is a highly effective strategy. By using a two-phase system (e.g., an aqueous acid phase with an immiscible organic solvent like toluene), the carbonyl compound is sequestered in the organic phase.[6] This limits its exposure to the high acid concentration in the aqueous phase, dramatically reducing polymerization and increasing the yield.[2][6]

  • Catalyst Choice: While strong Brønsted acids are common, Lewis acids such as tin tetrachloride or scandium(III) triflate can also catalyze the reaction, sometimes under milder conditions that reduce side reactions.[16]

Friedländer Synthesis: Controlling Regioselectivity

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][17] It is a versatile method, but faces significant challenges with regioselectivity and aldol side reactions.[8]

Q4: I am getting a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I control the reaction?

A4: Poor regioselectivity is a classic problem when an unsymmetrical ketone (e.g., 2-butanone) offers two different α-methylene groups for the initial condensation, leading to a mixture of quinoline isomers.[8][9]

Causality: The reaction can proceed via two different enolates or enamines, leading to two distinct cyclization pathways. The ratio of products depends on the relative rates of these competing pathways, which are influenced by steric and electronic factors, as well as the catalyst and conditions used.

Caption: Competing pathways leading to regioisomers.

Troubleshooting Strategies:

StrategyMechanism of ControlExample Conditions / ReagentsReference
Catalyst Control Amine catalysts can selectively form one enamine intermediate over the other, directing the reaction pathway.Pyrrolidine or other cyclic secondary amines often favor the 2-substituted quinoline.[8][9]
Use of Directing Groups A temporary functional group is installed on one α-carbon to block its reactivity, forcing the reaction to occur at the other α-carbon.Introducing a phosphoryl group on one α-carbon provides excellent regiocontrol. The group can be removed later.[9][10]
Reaction Conditions Thermodynamic vs. kinetic control. Higher temperatures can favor the more stable product.Gradual addition of the ketone and higher reaction temperatures have been shown to improve selectivity.[9]
Milder Catalysts Ionic liquids or gold catalysts can promote the reaction under milder conditions, sometimes enhancing regioselectivity.[Hbim]BF₄ (ionic liquid); Gold catalysts for lower temperature reactions.[7][9]
Q5: My reaction is low-yielding and I've isolated a byproduct that appears to be from the self-condensation of my ketone. How do I prevent this?

A5: Aldol condensation of the ketone starting material is a common side reaction, especially under the basic conditions sometimes used for the Friedländer synthesis.[3][7]

Causality: The base used to catalyze the primary reaction can also promote the self-condensation of the enolizable ketone, forming α,β-unsaturated ketones and other related impurities. This consumes the ketone and complicates purification.

Troubleshooting Strategies:

  • Switch to Acid Catalysis: The Friedländer synthesis can be catalyzed by either acids or bases.[8] Switching to an acid catalyst (e.g., p-toluenesulfonic acid, iodine) can shut down the base-catalyzed aldol pathway.[7]

  • Use an Imine Analogue: To avoid aldol reactions, the imine of the o-aminoaryl aldehyde/ketone can be pre-formed and used as the substrate. This modification allows the reaction to proceed under conditions that do not promote ketone self-condensation.[7]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) with a catalyst like iodine or p-toluenesulfonic acid can provide good yields under milder conditions, minimizing side reactions.[7]

References

Technical Support Center: Purification of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Quinolin-2-YL)ethanone (also known as 2-Acetylquinoline). This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating this compound in high purity. Given the unique chemical nature of the quinoline heterocycle, standard purification protocols often require optimization. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate these complexities effectively.

Section 1: Foundational Knowledge - Physicochemical Properties and Initial Assessment

Understanding the physicochemical properties of this compound is the cornerstone of developing a successful purification strategy. The presence of a basic quinoline nitrogen atom significantly influences its behavior, particularly during chromatographic separations.

Causality Behind Experimental Choices: The quinoline nitrogen is basic and can interact strongly with acidic surfaces, such as standard silica gel. This interaction can lead to peak tailing, low recovery, and even decomposition on the column[1][2]. Therefore, assessing the crude material's purity and nature (solid vs. oil) is a critical first step in selecting a method that mitigates these potential issues.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₉NO PubChem[3]
Molecular Weight 171.19 g/mol PubChem[3]
Physical Form Typically a solid Sigma-Aldrich[4]
XLogP3 1.8 PubChem[3]
Hydrogen Bond Acceptor Count 2 PubChem[3][5]

| Topological Polar Surface Area | 30 Ų | PubChem[3] |

Initial Purity Assessment Workflow

A logical workflow is essential for selecting the most efficient purification path. The following diagram outlines a decision-making process based on the initial state of your crude product.

purification_workflow cluster_assessment Initial State cluster_purification Recommended Purification Path start Assess Crude Product (TLC, ¹H NMR, Physical State) solid Crystalline Solid (>90% Purity by NMR) start->solid oil_low_impurity Oil or Amorphous Solid (>80% Purity, Minor Impurities) start->oil_low_impurity tar Dark Oil / Tar (<80% Purity, Major Impurities) start->tar recrystallize Recrystallization solid->recrystallize Direct Path column Column Chromatography (Deactivated Silica) oil_low_impurity->column Primary Method salt_form Purification via Salt Formation oil_low_impurity->salt_form Alternative for stubborn oils acid_wash Aqueous Acid/Base Wash tar->acid_wash Pre-treatment column->recrystallize Polishing Step acid_wash->column Main Purification

Caption: Decision workflow for selecting a purification strategy.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a problem-and-solution format.

Question 1: I'm attempting column chromatography on standard silica gel, but I'm observing significant streaking and recovering very little product. What's happening?

Answer: This is a classic problem when purifying basic nitrogen-containing heterocycles like quinolines on silica gel[1].

  • Root Cause: The acidic silanol groups (Si-OH) on the surface of the silica gel are strongly interacting with the basic lone pair of electrons on the quinoline nitrogen. This acid-base interaction causes your compound to "stick" to the stationary phase, leading to poor elution (streaking), low recovery, and in some cases, acid-catalyzed decomposition[2].

  • Solutions:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is typically done by incorporating a small amount of a volatile base into your mobile phase. A common choice is triethylamine (NEt₃) at a concentration of 0.5-1% (v/v). Alternatively, you can prepare a slurry of the silica gel in your starting eluent containing the base and let it sit for 30 minutes before packing the column[2].

    • Switch to a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases. Alumina (basic or neutral) is a good option as it lacks the acidic protons of silica. However, be aware that alumina can sometimes be too retentive. Reverse-phase (C18) silica is another possibility, though it often requires different solvent systems and may not be suitable for all impurity profiles[2].

Question 2: My recrystallization attempts are failing. The compound either "oils out" or remains completely soluble. What should I do?

Answer: Recrystallization is highly dependent on finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to melt instead of dissolving.

  • Root Cause: An inappropriate solvent or solvent mixture is being used. The polarity and boiling point of the solvent are not matched to the compound's properties.

  • Solutions:

    • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. Good starting points for a moderately polar compound like 2-acetylquinoline (XLogP3 = 1.8[3]) include:

      • Non-polar: Hexanes, Toluene

      • Intermediate: Ethyl Acetate, Dichloromethane (DCM)

      • Polar: Isopropanol, Ethanol, Acetone

    • Use a Two-Solvent System: This is often the key to success. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM or Ethyl Acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Pentane) at an elevated temperature until the solution becomes faintly cloudy (turbid). Allow the mixture to cool slowly to induce crystallization[6].

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

Question 3: My crude product is a dark, tarry oil, likely from a Skraup or Doebner-von Miller synthesis. How can I clean it up before attempting chromatography?

Answer: Tar formation is a common byproduct of classical quinoline syntheses that use harsh acidic conditions[7]. Attempting to load this crude material directly onto a column will result in poor separation and irreversible contamination of the stationary phase.

  • Root Cause: High-molecular-weight polymeric materials and acid degradation products are major components of the crude mixture.

  • Solution: Acid/Base Liquid-Liquid Extraction:

    • Dissolve the crude tar in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash it with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic, polymeric impurities remain in the organic layer.

    • Separate the layers and discard the organic layer.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). Your product will deprotonate and precipitate or can be extracted back into a fresh portion of organic solvent.

    • Extract the product with fresh DCM or Ethyl Acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting material will be significantly cleaner and ready for chromatography or recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for silica gel chromatography of this compound?

A1: Based on its polarity, a good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Recommended Starting Eluent: 20-30% Ethyl Acetate in Hexanes, supplemented with 0.5% Triethylamine (NEt₃) to prevent streaking.

  • Monitoring: Use thin-layer chromatography (TLC) with the same solvent system to determine the optimal eluent composition before running the column. The ideal Rf value for your product on the TLC plate is between 0.25 and 0.35.

Table 2: Suggested Mobile Phases for Column Chromatography

Stationary Phase Mobile Phase System Rationale
Silica Gel + 0.5% NEt₃ 10-50% Ethyl Acetate / Hexanes Standard system for moderately polar compounds; NEt₃ suppresses acidic sites.[2]
Neutral Alumina 10-40% Ethyl Acetate / Hexanes Good alternative to silica for basic compounds; may require slightly less polar eluent.

| Silica Gel | 1-5% Methanol / Dichloromethane (+ 0.5% NEt₃) | For more polar impurities that are not well-separated by Ethyl Acetate/Hexanes systems. |

Q2: How do I perform purification via salt formation and then regenerate the free base?

A2: This is an excellent technique for purifying basic compounds that are difficult to crystallize or chromatograph. It leverages the formation of a crystalline salt, which can often be easily filtered and washed[6].

  • Protocol:

    • Salt Formation: Dissolve the impure, oily product in a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • The hydrochloride salt of this compound should precipitate as a solid. If it doesn't, cool the solution in an ice bath.

    • Collect the solid salt by vacuum filtration and wash it with cold diethyl ether to remove any remaining non-basic impurities.

    • Free Base Regeneration: Suspend the collected salt in a mixture of water and DCM.

    • Add a base (e.g., saturated NaHCO₃ solution) and stir until the solid dissolves and the aqueous layer is basic.

    • The deprotonated "free base" will move into the DCM layer. Separate the layers, extract the aqueous layer once more with DCM, combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield the purified product.

Troubleshooting Chromatography Logic

The following diagram illustrates a logical approach to optimizing a problematic column separation.

chromatography_troubleshooting start Initial Column Run issue1 Problem: Poor Separation Product and impurity move together (Rf too close) start->issue1 issue2 Problem: Product Streaks / Tailing Eluted peak is broad and not sharp start->issue2 issue3 Problem: Product Stuck on Column No product elutes even with high polarity solvent start->issue3 solution1 Solution: Decrease Mobile Phase Polarity * Increase % Hexane * Change to less polar solvent (e.g., Toluene for EtOAc) issue1->solution1 solution2 Solution: Deactivate Silica * Add 0.5-1% NEt₃ to eluent * Switch to neutral alumina issue2->solution2 solution3 Solution: Use a More Polar Eluent System * Switch to DCM/Methanol system * Check for decomposition (see Q1) issue3->solution3

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(Quinolin-2-YL)ethanone (also known as 2-acetylquinoline). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses the most common and critical issues reported during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and actionable, step-by-step solutions.

Question 1: My reaction yield is significantly lower than reported values. What are the likely causes and how can I improve it?

Low yield is a frequent challenge, often stemming from suboptimal reaction choice, inefficient catalysis, or unfavorable reaction kinetics.

Causality Analysis:

The most robust and high-yielding method for synthesizing 2-acetylquinolines is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene carbonyl group, followed by a cyclodehydration step.[2] The efficiency of this final, irreversible dehydration step is critical for driving the reaction to completion and achieving high yields. Methods relying on organometallic reagents, such as the reaction of quinaldic acid with methyllithium, are often lower-yielding (around 40%) and more sensitive to moisture and air.[3]

Inefficient catalysis is a primary culprit in low-yielding Friedländer syntheses. The reaction requires an acid catalyst to promote both the initial condensation and the final dehydration. The choice and concentration of this catalyst are paramount. Furthermore, reaction temperature and time must be carefully optimized to ensure complete conversion without promoting side reactions or decomposition of the product.

Solutions & Protocols:

1. Re-evaluate Your Synthetic Strategy: If not already doing so, switching to the Friedländer synthesis is highly recommended. This method consistently provides the highest reported yields under optimized conditions.

2. Optimize Catalyst and Reaction Conditions: The choice of acid catalyst has a profound impact on yield. While various catalysts can be used, some have shown exceptional efficacy, particularly under solvent-free conditions which can increase reactant concentration and simplify work-up.[2][4]

Data Summary: Comparison of Catalytic Systems for Friedländer Synthesis

Catalyst SystemSubstratesSolventTemperature (°C)TimeYield (%)Reference
Eaton's Reagento-aminobenzophenone + butan-2,3-dioneNone90-96[1]
Poly(phosphoric acid) (PPA)2-aminobenzophenone + pentan-2,3-dioneNone901 hr82[2]
Cu(OTf)₂2-aminoaryl ketones + butan-1,2-dioneDCMReflux-High
MethyllithiumQuinaldic AcidTHFReflux2 hrs~40[3]

3. Implement a High-Yield Protocol: The use of Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) under solvent-free conditions has been reported to produce excellent yields.[1]

Detailed Protocol: High-Yield Synthesis via Friedländer Annulation

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl ketone (e.g., o-aminobenzophenone, 1.0 eq) and the 1,2-dione (e.g., butan-2,3-dione, 1.2 eq).

  • Catalyst Addition: Carefully add freshly prepared Eaton's reagent (2.5 eq) to the mixture while stirring. Safety Note: Eaton's reagent is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_method Are you using Friedländer Synthesis? start->check_method switch_method Switch to Friedländer Synthesis Protocol check_method->switch_method No check_catalyst Review Catalyst and Conditions check_method->check_catalyst Yes end Improved Yield switch_method->end optimize Optimize Catalyst: 1. Use Eaton's Reagent or PPA 2. Attempt Solvent-Free 3. Control Temperature (90°C) check_catalyst->optimize check_monitoring Is reaction going to completion (TLC)? optimize->check_monitoring incomplete Increase reaction time or re-evaluate catalyst activity check_monitoring->incomplete No complete Problem likely in Work-up/Purification check_monitoring->complete Yes incomplete->optimize complete->end

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: I've obtained my product, but it is impure and difficult to purify. What are common impurities and what is the best purification strategy?

Purity issues typically arise from incomplete reactions, the formation of side products, or residual catalyst that complicates the work-up.

Causality Analysis:

  • Unreacted Starting Materials: The most common impurities are residual 2-aminoaryl ketone and/or the 1,2-dione. These can be readily detected by TLC if proper co-spotting is performed.

  • Side Products: In the Friedländer synthesis, potential side products can arise from the self-condensation of the dione starting material under acidic conditions.

  • Catalyst Residues: Polyphosphoric acid and Eaton's reagent are viscous and non-volatile. If not thoroughly quenched and removed during the aqueous work-up, they can contaminate the crude product, making subsequent purification steps like chromatography challenging.

Solutions & Protocols:

1. Ensure Complete Reaction: Before beginning the work-up, confirm the absence of the limiting starting material by TLC. If the reaction has stalled, consider adding a small amount of additional catalyst or increasing the reaction time.

2. Thorough Quenching and Work-up: The quenching step is critical for removing acidic catalysts.

  • Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) after quenching with sodium bicarbonate.
  • Perform multiple extractions with a suitable organic solvent (DCM or Ethyl Acetate) to ensure all the product is transferred to the organic phase.
  • A final wash of the combined organic layers with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities.

3. Purification by Column Chromatography: This is the most effective method for removing closely related impurities.

  • Stationary Phase: Silica gel (230-400 mesh) is standard.
  • Mobile Phase (Eluent): A solvent system of Hexane and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product. The optimal ratio should be determined by TLC analysis first (aim for an Rf of ~0.3 for the product).
  • Loading: For best separation, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column. Avoid using too much solvent to dissolve the crude product for loading.

4. Recrystallization (Optional): If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final polishing step. Select a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most cited routes are the Friedländer Synthesis and the reaction of quinaldic acid with an organometallic reagent like methyllithium. The Friedländer synthesis is generally preferred due to its versatility, higher yields (often >80-90%), and use of more stable reagents.[1][2] The methyllithium route is a viable alternative but typically results in lower yields (~40%) and requires strict anhydrous conditions.[3]

Q2: I tried a direct Friedel-Crafts acylation on quinoline with acetyl chloride and AlCl₃, but it failed. Why doesn't this work?

This is a classic issue when working with nitrogen-containing heterocycles. The Friedel-Crafts reaction requires a strong Lewis acid catalyst (e.g., AlCl₃) to activate the acylating agent. However, the nitrogen atom in the quinoline ring is a Lewis base due to its lone pair of electrons. It will readily coordinate with the AlCl₃ catalyst, forming a stable complex.[5] This acid-base reaction deactivates the catalyst, preventing it from participating in the desired acylation of the aromatic ring. The resulting positively charged quinolinium salt is also highly deactivated towards electrophilic aromatic substitution.

G cluster_0 Friedel-Crafts Acylation Inhibition Quinoline Quinoline (Lewis Base) Complex Deactivated Complex [Quinoline-AlCl₃]⁺ Quinoline->Complex Reacts with AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Complex NoReaction No Acylation Occurs Complex->NoReaction Prevents

References

Skraup Synthesis Technical Support Center: A Guide to Controlling Exothermic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to mastering the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful, yet notoriously vigorous, reaction. Our focus is to provide in-depth, field-proven insights into controlling the reaction's exothermicity, troubleshooting common issues, and ensuring safe, reproducible outcomes.

Core Principles: Understanding the Exotherm

The Skraup synthesis is a classic method for creating the quinoline scaffold, a core structure in many pharmacologically active compounds.[1][2] The reaction's power comes from its directness, but this is also the source of its primary challenge: a highly exothermic nature that can lead to violent, runaway reactions if not properly managed.[3][4][5]

The heat is primarily generated from two key processes:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6][7] This step is significantly exothermic.

  • Cyclization and Oxidation: The subsequent Michael addition of the aniline to acrolein, followed by acid-catalyzed cyclization and oxidation to form the aromatic quinoline ring, releases substantial energy.[6]

Understanding these steps is crucial for diagnosing and controlling the reaction.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is proceeding too violently, with rapid temperature spikes and gas evolution. What is happening, and how can I control it?

A1: A violent reaction is the most critical safety concern in a Skraup synthesis and indicates a loss of control over the reaction rate.[3][8]

Causality: The rapid, uncontrolled formation of acrolein and its subsequent reaction with aniline is generating heat faster than the system can dissipate it. This can be caused by adding sulfuric acid too quickly, insufficient cooling, or the absence of a moderating agent.

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to quell the exotherm.

  • Ensure your fume hood sash is lowered and a blast shield is in place.

Preventative & Control Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective method to tame the reaction.[3][9][10][11] It is believed to act as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period.[3][9] Other moderators like boric acid or acetic acid have also been used.[3][12]

  • Controlled Reagent Addition: The order of addition is critical. The standard, safety-conscious order is: aniline, ferrous sulfate, glycerol, and then the slow, portion-wise addition of chilled, concentrated sulfuric acid with efficient stirring and external cooling (e.g., an ice bath).[3][9] Adding sulfuric acid before the moderator can trigger an immediate, vigorous reaction.[3]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, the reaction's own exotherm should sustain it.[9] Remove the external heat source and only reapply it after the initial, vigorous phase has subsided.[1][9]

Q2: The reaction is sluggish or fails to initiate. What are the likely causes?

A2: Failure to initiate can be just as frustrating as a runaway reaction.

Causality: This issue often points to problems with reactant purity or the nature of the aniline substrate.

  • Water Content: The use of "dynamite" glycerol (containing less than 0.5% water) is traditionally recommended for good yields.[13] Standard USP glycerol contains about 5% water, which can dilute the sulfuric acid and impede the initial dehydration step, potentially lowering yields.[3]

  • Substituent Effects: Strongly electron-withdrawing groups (like a nitro group) on the aniline ring deactivate it, making it less nucleophilic.[14] This can make the initial Michael addition difficult, requiring harsher conditions or failing altogether.[9][14]

Solutions:

  • Ensure your glycerol is as anhydrous as possible.

  • For deactivated anilines, you may need to increase the reaction temperature or prolong the heating time after the initial phase. Be aware this also increases the risk of tar formation.

  • Confirm the purity of your aniline; impurities can inhibit the reaction.

Q3: My yield is low, and I'm observing significant charring/tar formation. How can I minimize side reactions?

A3: Tar formation is a classic hallmark of the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates.[10][11]

Causality: Excessive heat, localized hotspots due to poor stirring, and overly harsh conditions promote the polymerization of acrolein and other reactive intermediates.

Mitigation Strategies:

  • Moderator Use: As with controlling violence, ferrous sulfate helps reduce charring by preventing localized overheating.[10]

  • Temperature Optimization: Avoid excessively high temperatures. A controlled, gentle reflux is key after the initial exotherm.[10]

  • Efficient Stirring: Use a powerful mechanical stirrer, especially for larger-scale reactions, to ensure homogenous heat distribution.

  • Workup: Effective purification is essential. Steam distillation is the most common method to separate the volatile quinoline product from the non-volatile tarry residue.[9][10]

Frequently Asked Questions (FAQs)

FAQ 1: What is the specific role of each reactant in the Skraup synthesis?

ReagentRole
Aniline (or derivative) Provides the benzene ring and the nitrogen atom for the quinoline core.[9]
Glycerol The three-carbon source. It dehydrates in situ to form acrolein.[6][9]
Sulfuric Acid Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization steps.[9]
Oxidizing Agent Traditionally nitrobenzene (which also acts as a solvent) or arsenic acid.[5][7] Its role is to aromatize the dihydroquinoline intermediate to the final quinoline product.
Moderator (e.g., FeSO₄) Controls the reaction's exothermicity, making it safer and often reducing tar formation.[3][9][10]

FAQ 2: Are there any modern, safer alternatives to the classical Skraup synthesis?

Yes, while the classical method is robust, concerns over its safety and harsh conditions have led to modifications and alternatives.

  • Doebner-von Miller Reaction: This is a closely related synthesis that uses α,β-unsaturated aldehydes or ketones directly, bypassing the need to generate acrolein in situ from glycerol.[7][15] It is often considered less violent than the Skraup synthesis.[16]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and reduce side products.[2][9]

  • Ionic Liquids: These have been used as media for the Skraup reaction, sometimes leading to cleaner reactions and simpler product isolation under microwave conditions.[2][9]

FAQ 3: What are the key safety precautions I must take before starting a Skraup synthesis?

Safety is paramount. The reaction is notoriously hazardous if not respected.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[1]

  • Fume Hood & Blast Shield: Conduct the reaction in a well-ventilated chemical fume hood with the sash positioned as low as possible. A sturdy blast shield is mandatory.[9]

  • Scale: Never attempt to run this reaction at a large scale without extensive prior experience with smaller, successful runs.

  • Emergency Preparedness: Have a large ice bath ready to immediately cool the reaction if it becomes too vigorous.[4] Ensure a safety shower and fire extinguisher are nearby.[8]

Visualizing the Workflow and Troubleshooting Logic

To better assist in planning and execution, the following diagrams outline the experimental workflow and a troubleshooting decision tree.

SkraupWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Flask: 1. Aniline 2. FeSO4 (Moderator) 3. Glycerol B Slowly Add H2SO4 with Cooling & Stirring A->B C Gentle Heating to Initiate B->C D Vigorous Exothermic Phase (Remove External Heat) C->D E Controlled Reflux (Reapply Heat as Needed) D->E F Cool & Quench Reaction Mixture E->F G Basify with NaOH F->G H Steam Distill to Separate Quinoline from Tar G->H I Purify Distillate H->I

Caption: A generalized experimental workflow for the Skraup synthesis, highlighting critical control stages.

TroubleshootingTree Problem Problem Observed Violent Violent Reaction / Runaway Problem->Violent LowYield Low Yield / No Reaction Problem->LowYield Tar Excessive Tar Formation Problem->Tar Cause_Violent Probable Cause: - No Moderator - Rapid Acid Addition - Overheating Violent->Cause_Violent Cause_LowYield Probable Cause: - Deactivated Aniline - Water in Glycerol - Insufficient Reflux LowYield->Cause_LowYield Cause_Tar Probable Cause: - Localized Overheating - High Reaction Temp - Insufficient Stirring Tar->Cause_Tar Solution_Violent Solution: - Add FeSO4 Moderator - Slow Acid Addition with Cooling - Control Heating Rate Cause_Violent->Solution_Violent Solution_LowYield Solution: - Use Harsher Conditions (Carefully) - Use Anhydrous Glycerol - Increase Reflux Time Cause_LowYield->Solution_LowYield Solution_Tar Solution: - Use Moderator (FeSO4) - Maintain Gentle Reflux - Use Mechanical Stirring Cause_Tar->Solution_Tar

Caption: A decision tree for troubleshooting common issues in the Skraup synthesis.

References

Technical Support Center: Stability of 1-(Quinolin-2-YL)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(Quinolin-2-YL)ethanone (2-acetylquinoline) and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these important chemical compounds. As a senior application scientist, my goal is to equip you with the knowledge to anticipate and resolve stability issues, ensuring the integrity and reproducibility of your experimental results.

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, valued for their wide range of pharmacological activities.[1] However, the inherent reactivity of the quinoline ring system and its substituents can lead to stability challenges. Understanding these potential issues is critical for accurate and reliable research.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My solution of this compound is changing color, turning yellow or brown over time.

Probable Cause:

Discoloration is a common indicator of degradation for quinoline compounds.[2] This is often due to:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts such as hydroxyquinolines.[2]

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[2][3] This process can be accelerated by light and heat.

Solution:

  • Protect from Light: Store all solutions containing this compound and its derivatives in amber vials or wrap containers in aluminum foil to block light exposure.[2][4]

  • Use Freshly Prepared Solutions: For sensitive applications, it is best to prepare solutions fresh before use. If stock solutions are necessary, their stability under your specific storage conditions should be validated.[2]

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]

Issue 2: I am observing a decrease in potency or inconsistent results in my biological assays.

Probable Cause:

A loss of potency or variability in experimental outcomes are classic signs of compound degradation.[2] The primary factors influencing the stability of quinoline derivatives in solution are:

  • pH: The stability of quinoline compounds can be highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.[2][6]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[2]

  • Hydrolysis: The acetyl group of this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although it is generally slow near neutral pH.[7]

Solution:

  • pH Control: Use buffers to maintain the pH of your solutions within a stable range for your specific derivative. This optimal pH range should be determined experimentally through a pH stability profile study.[6]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.[2] It is also important to avoid repeated freeze-thaw cycles.[2]

  • Forced Degradation Studies: To understand the degradation profile of your compound, consider performing forced degradation studies. This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and pathways.

Issue 3: I am seeing unexpected peaks in my HPLC or LC-MS analysis.

Probable Cause:

The appearance of new peaks is a direct indication of the formation of degradation products or impurities. Common degradation pathways for quinoline derivatives include:

  • Oxidation: This can lead to the formation of N-oxides or hydroxylated derivatives.[3]

  • Photodegradation: Can result in a variety of rearranged or cleaved products.[3]

  • Hydrolysis: Cleavage of substituent groups.[6]

Solution:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC system to assess the peak purity of your main compound. This can help determine if new peaks are co-eluting.

  • Characterize Degradants: If significant degradation is observed, utilize techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This information is crucial for understanding the degradation mechanism.

  • Develop a Stability-Indicating Method: Your analytical method should be capable of separating the parent compound from all potential degradation products. This is essential for accurately quantifying the stability of your compound over time.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For solid this compound and its derivatives, it is recommended to store them in a cool, dry, and dark place.[5][9] Keeping the container tightly sealed and potentially under an inert atmosphere will further protect it from moisture and oxidation.[5]

Q2: How can I minimize degradation when preparing stock solutions?

To minimize degradation during the preparation of stock solutions, it is advisable to use high-purity solvents and prepare the solutions at room temperature, avoiding excessive heat. If the compound is sensitive to oxidation, deoxygenated solvents can be used.

Q3: Are there any known incompatibilities with common excipients or solvents?

This compound and its derivatives may be incompatible with strong oxidizing agents, strong acids, and strong bases.[5] When formulating, it is important to assess the compatibility with all excipients.

Q4: How does the position of substituents on the quinoline ring affect stability?

The electronic properties of substituents can influence the stability of the quinoline ring. Electron-donating groups may increase susceptibility to oxidation, while electron-withdrawing groups can affect the pKa and, consequently, the pH-dependent stability and solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound or its derivatives.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature for a specified period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period.

  • Thermal Degradation: Place the stock solution in an oven at a high temperature (e.g., 80°C).[2]

  • Photolytic Degradation: Expose the stock solution to light providing both UV and visible radiation.[2] A common condition is an illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Analysis: At various time points, take aliquots from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

Data Presentation

Summarize the results of the forced degradation study in a table for easy comparison.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (m/z)
0.1 M HCl24h60°C
0.1 M NaOH24hRT
3% H₂O₂24hRT
Heat48h80°C
Light--

Visualizations

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow A Start: Stability Issue Observed (e.g., color change, loss of potency) B Investigate Potential Causes A->B C Light Exposure? B->C D pH Instability? B->D E Temperature Effects? B->E F Oxidation? B->F G Implement Corrective Actions C->G D->G E->G F->G H Protect from Light (Amber vials, foil) G->H I Control pH (Use buffers) G->I J Control Temperature (Refrigerate/Freeze) G->J K Inert Atmosphere (N2 or Ar) G->K L Monitor and Validate H->L I->L J->L K->L M Issue Resolved L->M

Caption: A workflow diagram for troubleshooting common stability issues.

General Degradation Pathways for Quinoline Derivatives

Degradation Pathways A This compound Derivative B Oxidation Products (N-oxides, Hydroxyquinolines) A->B O₂ / Light / Heat C Photodegradation Products (Rearranged/cleaved compounds) A->C UV / Visible Light D Hydrolysis Products (e.g., 2-Quinolinecarboxylic acid) A->D H₂O / Acid or Base

Caption: Potential degradation pathways for quinoline derivatives under stress conditions.

References

Technical Support Center: Resolving Common Issues in the Spectroscopic Analysis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the spectroscopic analysis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who utilize spectroscopic techniques to characterize quinoline-based compounds. As a class of heterocyclic aromatic compounds, quinolines are fundamental scaffolds in medicinal chemistry and materials science, making their precise analytical characterization paramount.

This document provides in-depth, field-proven insights into troubleshooting common experimental hurdles across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Fluorescence Spectroscopy. Our approach is rooted in explaining the 'why' behind the 'how,' ensuring that every protocol is a self-validating system.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, the unique electronic nature of the quinoline ring system can present specific challenges, from signal interpretation to dynamic phenomena.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with substituted quinolines due to the relatively small chemical shift dispersion of the seven aromatic protons.[1] When 1D ¹H NMR is insufficient, a suite of 2D NMR techniques is essential for unambiguous assignment.[1]

  • Causality: The quinoline core consists of two fused aromatic rings. Protons on the same ring are J-coupled, but their chemical shifts can be very similar, especially with certain substitution patterns, leading to complex and overlapping multiplets.

  • Troubleshooting Workflow:

    • Optimize 1D Acquisition: Ensure the best possible resolution by careful shimming of the magnetic field. A well-shimmed magnet will produce narrow, symmetrical peaks, which can sometimes be enough to resolve closely spaced signals.[1]

    • Employ 2D COSY (Correlation Spectroscopy): This is the first and most crucial step. A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds (e.g., ¹H-C-¹H or ¹H-C-C-¹H).[1] This allows you to trace the connectivity of protons within the same spin system. For example, a cross-peak between two signals confirms they are from adjacent protons, helping to build fragments of the molecule.[1]

    • Utilize 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[1]

    • Leverage 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents that lack their own protons (e.g., -NO₂, -Cl).[1]

Experimental Protocol: 2D COSY for Signal Assignment

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted quinoline in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is free of particulate matter.

  • Instrument Setup (1D ¹H Spectrum):

    • Lock onto the deuterium signal and shim the magnetic field for optimal resolution.

    • Acquire a standard 1D ¹H spectrum and correctly reference it (e.g., to TMS at 0.00 ppm or the residual solvent peak).[1]

    • Determine the spectral width that encompasses all relevant proton signals.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions based on the 1D spectrum.

    • Set data points (e.g., 2048 in F2, 256-512 in F1) and the number of scans (NS) per increment (e.g., 2-8, increase for dilute samples).[1]

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform, apply a window function (e.g., sine-bell), and phase the spectrum in both dimensions.[1]

    • Symmetrize the spectrum to reduce noise.

  • Analysis: The 1D spectrum appears on the diagonal. Off-diagonal cross-peaks connect signals from J-coupled protons.

Q2: Why are the chemical shifts of my quinoline sample changing with concentration?

A2: Quinolines are well-known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[2] This phenomenon is primarily caused by intermolecular π-π stacking interactions between the electron-deficient pyridine ring and the electron-rich benzene ring of adjacent quinoline molecules.[2]

  • Causality: As the concentration increases, quinoline molecules tend to form stacked aggregates, often in an anti-parallel conformation.[2] This stacking creates anisotropic shielding or deshielding effects on the protons, causing their chemical shifts to change. Protons located above the plane of a neighboring ring will be shielded (shift upfield to lower ppm), while those near the edge will be deshielded (shift downfield).

  • Troubleshooting & Validation:

    • Run a Dilution Study: Prepare a series of samples at different concentrations (e.g., 100 mM, 50 mM, 10 mM, 1 mM) in the same deuterated solvent.

    • Plot Chemical Shift vs. Concentration: Plot the chemical shift of each proton signal as a function of concentration. A linear or curved relationship confirms concentration-dependent effects.

    • Report at a Standard Concentration: For consistency and comparability, it is good practice to report NMR data at a specified, and ideally low, concentration.

Q3: My NMR signals are unusually broad. What could be the cause?

A3: Signal broadening in the NMR spectrum of a quinoline derivative can stem from several factors, ranging from instrumental issues to complex chemical dynamics.[3]

  • Potential Causes & Solutions:

    • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Solution: Re-shim the instrument, particularly the higher-order shims.

    • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper from catalysts) can dramatically shorten relaxation times and broaden signals. Solution: Purify the sample using methods like column chromatography or treatment with a chelating agent (e.g., EDTA).

    • Chemical Exchange or Tautomerism: Quinolines with hydroxyl or amino substituents can exist in equilibrium between different tautomeric forms (e.g., 2-hydroxyquinoline and 2-quinolone).[4][5] If the rate of exchange between these forms is on the NMR timescale, the corresponding signals will be broadened.[3] Solution: Perform variable temperature (VT) NMR.[5] Cooling the sample may slow the exchange enough to resolve distinct signals for each tautomer, while heating may cause them to sharpen into a single averaged peak.

    • Quadrupolar Broadening: The nitrogen atom (¹⁴N) in the quinoline ring has a nuclear spin I=1 and is quadrupolar. While it rarely causes severe broadening of proton signals in simple quinolines, its effect can be more pronounced in larger molecules or asymmetric environments, slightly reducing resolution.[6]

Visualization: Troubleshooting Workflow for Broad NMR Signals

Broad_NMR_Signals Start Broad NMR Signals Observed Shim Re-shim the Spectrometer Start->Shim Purify Purify Sample (Chromatography, EDTA) Shim->Purify No Resolved1 Signals Sharpened Shim->Resolved1 Yes VT_NMR Perform Variable Temperature (VT) NMR Purify->VT_NMR No Resolved2 Signals Sharpened Purify->Resolved2 Yes Check_Structure Re-evaluate Structure (Quadrupolar Effects) VT_NMR->Check_Structure No Resolved3 Signals Change (Sharpen/Split) VT_NMR->Resolved3 Yes Resolved4 Issue Persists Check_Structure->Resolved4

Caption: Logical workflow for troubleshooting broad NMR signals.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation of quinoline derivatives, aiding in identification and structural confirmation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical fragmentation patterns for quinolines in ESI-MS?

A1: Under soft ionization conditions like Electrospray Ionization (ESI) in positive mode, quinolones typically show a strong protonated molecule peak [M+H]⁺.[7] The subsequent fragmentation (MS/MS) depends heavily on the substituents.

  • Common Fragmentation Pathways:

    • Loss of Small Neutral Molecules: For substituted quinolones, common losses include H₂O, CO, and CO₂ from carboxylic acid groups.[7]

    • Piperazine Ring Cleavage: In many fluoroquinolone antibiotics, the piperazine ring substituent undergoes characteristic cleavage, often losing neutral fragments like C₂H₅N.[7]

    • Loss of HCN: The core quinoline ring itself can fragment via the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the pyridine part of the ring system. This results in a C₈H₆˙⁺ fragment ion.[8]

  • Data Interpretation:

    • Accurate Mass: Use high-resolution MS (e.g., TOF, Orbitrap) to obtain accurate mass measurements. This allows for the determination of the elemental composition of both the parent ion and its fragments, greatly increasing confidence in assignments.[9]

    • Collision Energy: Varying the collision-induced dissociation (CID) energy can provide more detailed fragmentation information. Low energies may only cleave the most labile bonds, while higher energies will fragment the core structure.[10]

Table 1: Common Neutral Losses and Fragments in Quinoline Mass Spectrometry

Neutral Loss / FragmentMass (Da)Common OriginReference
H₂O18.01Hydroxyl or carboxylic acid groups[7]
CO27.99Quinolone carbonyl, methoxy groups[7][11]
HCN27.01Cleavage of the pyridine ring[8]
C₂H₅N43.06Cleavage of piperazine or ethylamino substituents[7]
C₃H₅˙ (cyclopropyl)41.07Loss of a cyclopropyl radical from N-1 position[7]

Q2: I am not seeing the expected molecular ion peak. What could be the issue?

A2: The absence of a molecular ion peak ([M]⁺˙ in EI or [M+H]⁺ in ESI) can be frustrating but is often solvable.

  • Causality & Solutions:

    • In-Source Fragmentation: The compound may be too fragile for the ionization conditions. Solution (ESI): Lower the cone voltage or capillary temperature. Solution (EI): Use a softer ionization technique if available (e.g., Chemical Ionization - CI).

    • Poor Ionization: The compound may not be efficiently protonated or deprotonated. Solution (ESI): Adjust the pH of the mobile phase. Adding a small amount of formic acid can promote protonation ([M+H]⁺), while adding ammonia or triethylamine can promote deprotonation ([M-H]⁻).

    • Matrix Effects: In complex samples (e.g., biological extracts), other components can suppress the ionization of the analyte of interest. Solution: Improve sample cleanup (e.g., Solid Phase Extraction - SPE) or dilute the sample.

    • Incorrect Mass Range: The instrument may not be scanning over the correct m/z range. Solution: Verify the expected molecular weight and ensure the scan range is appropriate.

Section 3: UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are essential for studying the electronic properties of quinolines, often used in sensing, imaging, and quantitative analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the UV-Vis spectrum of my quinoline derivative shift when I change the solvent?

A1: This phenomenon, known as solvatochromism , is common for aromatic compounds like quinolines and is highly dependent on the polarity of the solvent and the nature of the electronic transition.[12][13]

  • Causality: The ground and excited states of a molecule have different dipole moments. Polar solvents will preferentially stabilize the more polar state.

    • Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize it more, lowering its energy and shifting the absorption maximum (λ_max) to a longer wavelength. This is common for π → π* transitions in push-pull systems.[12]

    • Hypsochromic Shift (Blue Shift): If the ground state is more polar, polar solvents will stabilize it more, increasing the energy gap to the excited state and shifting λ_max to a shorter wavelength.

  • Practical Implications:

    • Solvent Choice is Critical: Always report the solvent used when recording UV-Vis spectra. For comparative studies, use the same solvent consistently.

    • Probing Electronic Structure: The magnitude and direction of the solvatochromic shift can provide insight into the nature of the electronic transition and the change in dipole moment upon excitation.[12]

Q2: The pH of my solution is dramatically changing the absorption/emission spectrum. Why?

A2: The nitrogen atom in the quinoline ring is basic (pKa of quinolinium ion is ~4.9) and can be protonated in acidic conditions.[14][15] This protonation event alters the electronic structure of the entire π-system, leading to significant changes in the UV-Vis and fluorescence spectra.[16]

  • Mechanism: Protonation of the quinoline nitrogen increases the electron-withdrawing nature of the heterocyclic ring. This change can cause large shifts in λ_max and fluorescence intensity.[15][16] Some quinoline-based sensors are explicitly designed to exploit this pH sensitivity.[17]

  • Troubleshooting & Control:

    • Use Buffered Solutions: For reproducible measurements, always use a buffer solution to maintain a constant pH, especially when working in a pH range near the pKa of your compound.[18]

    • pH Titration: To characterize the effect, you can perform a spectroscopic pH titration, recording spectra at various pH values to determine the pKa of the ground and excited states.

Q3: My fluorescence intensity is much lower than expected or is decreasing over time. What is happening?

A3: This is likely due to fluorescence quenching or photodegradation .

  • Fluorescence Quenching: This is a process that decreases fluorescence intensity.[19]

    • Dynamic (Collisional) Quenching: Occurs when an excited fluorophore collides with a "quencher" molecule in solution (e.g., halide ions, dissolved oxygen, heavy atoms).[20][21] This process is diffusion-controlled and increases with temperature.

    • Static Quenching: Occurs when the fluorophore forms a non-fluorescent complex with a quencher in the ground state.

    • Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted light, leading to artificially low fluorescence readings.[19] This is a particular problem when the absorption and emission spectra overlap significantly.

  • Photodegradation (Photobleaching): Many fluorescent molecules are susceptible to chemical destruction upon prolonged exposure to excitation light.[22][23]

  • Troubleshooting Workflow:

    • Check for Quenchers: Are there known quenchers in your buffer (e.g., Cl⁻, I⁻)?[20] Try a different buffer system. Degas your solvent by bubbling with nitrogen or argon to remove dissolved oxygen, a common collisional quencher.

    • Dilute the Sample: To check for inner filter effects, acquire spectra of a dilution series. Fluorescence intensity should be linear with concentration at low concentrations.

    • Minimize Light Exposure: Reduce the excitation slit width, use a neutral density filter, and minimize the time the sample is exposed to the excitation light to check for photodegradation. Acquire a time-course measurement to see if the intensity drops over time under constant illumination.[22]

Visualization: Diagnosing Low Fluorescence Intensity

Low_Fluorescence Start Low Fluorescence Intensity Dilute Dilute Sample (10x, 100x) Start->Dilute Result1 Intensity Increases Linearly? Dilute->Result1 Degas Degas Solvent (N2/Ar) Result2 Intensity Increases? Degas->Result2 Change_Buffer Change Buffer (remove halides) Result3 Intensity Increases? Change_Buffer->Result3 Minimize_Light Minimize Light Exposure Result4 Intensity Stabilizes? Minimize_Light->Result4 Result1->Degas No Cause1 Inner Filter Effect Result1->Cause1 Yes Result2->Change_Buffer No Cause2 Oxygen Quenching Result2->Cause2 Yes Result3->Minimize_Light No Cause3 Ion Quenching Result3->Cause3 Yes Cause4 Photodegradation Result4->Cause4 Yes Continue Problem Persists Result4->Continue No

Caption: Troubleshooting pathway for low fluorescence signals.

References

Validation & Comparative

A Positional Isomer Showdown: Comparing 1-(Quinolin-2-YL)ethanone and its Analogs in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships in Acetylquinolines

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic drugs with a vast spectrum of biological activities, including anticancer and antimicrobial properties.[1] The simple introduction of an acetyl group (ethanone) to this privileged bicyclic heterocycle creates a family of acetylquinoline isomers. However, the biological and therapeutic potential of these molecules is not uniform; it is profoundly dictated by the position of this acetyl substituent.

This guide provides an in-depth comparison of 1-(Quinolin-2-YL)ethanone (2-acetylquinoline) against its positional isomers. While direct, head-to-head comparative studies across all isomers are limited, by synthesizing data from a range of bioassays on various quinoline derivatives, we can construct a robust understanding of the structure-activity relationships (SAR) at play. We will explore how shifting the acetyl group from the C2 position to other locations on the quinoline ring—such as C4, C6, or C8—dramatically alters the compound's interaction with biological targets, leading to distinct activity profiles in anticancer and antimicrobial assays.

The Decisive Role of Substituent Position: A Structural Overview

In drug design, the concept of Structure-Activity Relationship (SAR) is paramount. It posits that the biological activity of a compound is directly related to its chemical structure. For the quinoline ring system, key positions for substitution include the C2 and C4 positions on the pyridine ring and the C6, C7, and C8 positions on the fused benzene ring. The electronic properties and steric bulk of a substituent at each of these positions influence the molecule's overall polarity, ability to form hydrogen bonds, and shape, which in turn govern its binding affinity to enzymes, receptors, or DNA.

For instance, substitution at the C2 position can significantly impact the molecule's interaction with key cellular enzymes, while substitution at the C4 position has been shown to be critical for other specific inhibitory activities.[2] The placement of the acetyl group, with its carbonyl oxygen acting as a potential hydrogen bond acceptor, is therefore a critical design choice in developing quinoline-based therapeutic agents.

Caption: The quinoline scaffold with key substitution positions highlighted.

Comparative Bioactivity: A Positional Analysis

The biological profile of an acetylquinoline is largely defined by the location of the acetyl group. Below, we analyze the activities associated with substitution at different positions, with a focus on anticancer and antimicrobial bioassays.

The Potent Profile of C2-Substituted Quinolines

The C2 position of the quinoline ring is a well-established hotspot for potent anticancer activity. A vast body of research demonstrates that quinolines substituted at this position exhibit significant cytotoxicity against a wide array of human cancer cell lines.[3] This suggests that this compound and its derivatives are promising candidates for oncology research.

The introduction of various moieties at the C2 position has been shown to enhance lipophilicity and potential DNA-binding properties, augmenting anticancer effects.[4] While data for the unsubstituted this compound is sparse, numerous derivatives show potent activity, highlighting the importance of this substitution pattern.

Compound Class Bioassay Target Cell Line(s) Activity (IC₅₀ / GI₅₀) Reference
2-Aryl-4-hydroxy-8-hydroxy-quinolineAntiproliferativeHCT-116, MCF7, MDA-MB-435 (Colon, Breast)<0.01 - 0.07 µM[4]
2,8-bis(trifluoromethyl)quinolineAntiproliferativeHL-60 (Leukemia)19.88 µg/mL[4]
General 2-Substituted QuinolinesAnticancerMCF-7, HeLa, A549, PC-3, etc.Varies[3]
The Specificity of C4-Substituted Quinolines

Substitution at the C4 position often leads to a more specific mode of action. A compelling example is found in the development of inhibitors for the enzyme dihydroorotate dehydrogenase, a key target in cancer therapy. Structure-activity relationship studies revealed a strict requirement for a carboxylic acid group at the C4 position for inhibitory activity.[2] This high degree of specificity suggests that while 1-(Quinolin-4-YL)ethanone itself may not be a potent inhibitor, the C4 position is a critical anchor point for designing targeted therapies.

Furthermore, studies have shown that shifting a substituent from the C4 to the C3 position can completely abolish cytotoxic activity, underscoring the positional sensitivity of the quinoline scaffold.[4]

Compound Class Bioassay Target Key SAR Finding Reference
Quinoline-4-carboxylic acidsEnzyme InhibitionL1210 Dihydroorotate DehydrogenaseCarboxylic acid at C4 is essential for activity.[2]
4-Quinolinyl-substituted aminopyrimidineCytotoxicityVarious Cancer Cell LinesC4-substituted compound is active; C3-substituted is not.[4]
7-alkoxy-quinolin-4-amineAntiproliferativeHuman Tumor Cell LinesAmino side chain at C4 facilitates potent activity.[5]
The Modulatory Role of C6 and C8 Substitutions

Substitutions on the fused benzene ring (positions C5 through C8) tend to modulate the activity and physicochemical properties of the quinoline core. The C6 position is often modified to fine-tune lipophilicity, which can impact cell permeability and overall potency.[6] For example, 7-chloro-4-quinolinylhydrazone derivatives have demonstrated good cytotoxic activity against several cancer cell lines, with IC₅₀ values in the low microgram range.[4]

The C8 position is particularly known for its role in metal chelation, as exemplified by the well-studied 8-hydroxyquinolines, which exhibit a wide range of pharmacological activities.[7] This suggests that 1-(Quinolin-8-YL)ethanone could possess interesting properties related to metal ion homeostasis in biological systems.

Compound Class Bioassay Target Cell Line(s) Activity (IC₅₀) Reference
7-chloro-4-quinolinylhydrazoneCytotoxicitySF-295, HTC-8, HL-600.314 - 4.65 µg/cm³[4]
6-substituted-4-hydroxy-1H-quinolin-2-oneOER InhibitionSpinach ChloroplastsSubstitution at C6 positively influences activity.[6]
Mannose-8-hydroxyquinoline conjugatesAntibacterialP. aeruginosa, S. aureusSpecific isomers show significant activity.[7]

Key Experimental Protocols in Bioactivity Screening

To ensure the trustworthiness and reproducibility of bioactivity data, standardized protocols are essential. Below are detailed methodologies for two of the most common assays used in the evaluation of novel chemical entities.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in vitro anticancer drug screening.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., acetylquinoline isomers) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Stock Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanistic Insights: How Quinolines Exert Their Effects

The bioactivity of quinoline derivatives stems from their ability to interfere with fundamental cellular processes. In cancer, mechanisms often involve the induction of programmed cell death (apoptosis) and cell cycle arrest.[1] For example, certain quinoline derivatives have been shown to trigger apoptosis through the p53 tumor suppressor pathway.[5] Activation of p53 leads to an increased expression of the pro-apoptotic protein Bax, which in turn disrupts mitochondrial integrity, releases cytochrome c, and activates the caspase cascade, culminating in cell death.

Apoptosis_Pathway Quinoline Quinoline Derivative (e.g., Compound 10g) p53 Activate p53 Transcriptional Activity Quinoline->p53 triggers Bax Upregulate Bax Protein p53->Bax Mito Mitochondrial Disruption Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Activate Caspase-9 CytC->Casp9 Casp3 Activate Caspase-3 Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: p53/Bax-dependent apoptosis pathway induced by a quinoline derivative.[5]

In the antimicrobial realm, quinolones famously target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby halting bacterial proliferation.[8] Other quinoline derivatives may act by disrupting the cell membrane or inhibiting other crucial enzymes.[9]

Conclusion and Future Directions

This guide demonstrates that the biological activity of acetylquinolines is profoundly dependent on the isomeric position of the acetyl group. While this compound and its derivatives are frequently associated with potent broad-spectrum anticancer activity, analogs with substitutions at other positions, such as C4 or C8, exhibit more specific or modulatory roles.

  • C2-Substitution: Correlates strongly with potent antiproliferative activity across numerous cancer types.

  • C4-Substitution: Appears critical for specific enzyme inhibition and can be a "make-or-break" position for cytotoxicity.

  • C6/C8-Substitution: Primarily modulates the physicochemical properties and can introduce novel mechanisms of action, such as metal chelation.

The available data, largely derived from more complex derivatives, strongly underscores a critical gap in the literature: the need for a systematic, head-to-head comparative study of the parent acetylquinoline isomers (2-, 3-, 4-, 5-, 6-, 7-, and 8-acetylquinoline). Such a study, employing a standardized panel of cancer cell lines and microbial strains, would provide invaluable baseline SAR data. This would empower medicinal chemists to make more informed decisions in the rational design of the next generation of quinoline-based therapeutics, leveraging positional isomerism to achieve enhanced potency and target selectivity.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of 1-(Quinolin-2-YL)ethanone, a key intermediate and impurity in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and defensible analytical strategy.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic ketone containing a quinoline core.[1][2] The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Consequently, this compound can be a starting material, an intermediate, or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). Its accurate quantification is therefore critical for process control, impurity profiling, and ensuring the safety and efficacy of the final drug product.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[4] This guide compares two of the most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Our comparison is grounded in the globally harmonized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[4][5][6]

The Method Validation Lifecycle: An Overview

Analytical method validation is not a single event but a lifecycle that ensures a method remains fit for purpose. The process begins with defining the analytical requirements and proceeds through development, validation, and routine use, with ongoing monitoring to ensure continued performance.

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Routine Use & Monitoring ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev PreVal Pre-Validation/ Feasibility Studies MethodDev->PreVal Protocol Write Validation Protocol PreVal->Protocol Execute Execute Validation Experiments (ICH Q2) Protocol->Execute Report Generate Validation Report Execute->Report Routine Routine Analysis & System Suitability Report->Routine Trending Performance Trending & Monitoring Routine->Trending Change Change Control/ Re-validation Trending->Change Change->MethodDev If Required

Caption: The Analytical Method Validation Lifecycle.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte and the requirements of the analysis (e.g., speed, sensitivity, selectivity). This compound is a semi-polar, aromatic compound with a molecular weight of 171.19 g/mol , making it amenable to both HPLC and GC analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. It is ideal for non-volatile or thermally labile compounds. Coupled with a UV detector, it offers excellent quantitation capabilities, leveraging the strong UV absorbance of the quinoline chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition.[7] The key advantage of GC-MS is the high specificity afforded by the mass spectrometer, which provides structural information and can resolve co-eluting peaks based on their mass-to-charge ratio.[8]

Head-to-Head: Validation Parameters Explained

The following sections detail the core validation parameters as prescribed by ICH Q2(R2) and explain their practical implementation for both HPLC-UV and GC-MS methods.[9][10][11][12]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • HPLC-UV: Specificity is demonstrated by showing that the analyte peak is pure and free from interference. This is achieved by injecting a blank (matrix without analyte), a placebo (formulation without API), and known impurities. Peak purity analysis using a photodiode array (PDA) detector is a powerful tool to confirm that the spectral data across the peak is consistent.

  • GC-MS: GC-MS provides a higher degree of specificity. Chromatographic separation is coupled with mass spectral identification. Specificity is proven by comparing the mass spectrum of the analyte peak in a sample to that of a certified reference standard and by demonstrating separation from other components with different mass spectra.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]

ParameterHPLC-UVGC-MSTypical Acceptance Criterion (ICH)
Determination Analysis of ≥ 5 standards across the range (e.g., 50-150% of expected concentration).Analysis of ≥ 5 standards across the range.Correlation Coefficient (r²) ≥ 0.999
Statistical Test Regression analysis (least squares).Regression analysis (least squares).Visual inspection of plot; y-intercept close to zero.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed by recovery studies.

  • Methodology: A known amount of analyte is spiked into a blank matrix or placebo at different concentration levels (e.g., 3 levels, 3 replicates each). The recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criterion: The mean recovery is typically expected to be within 98.0% to 102.0%.[13]

Precision

Precision is the measure of the random error and is expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing ≥ 6 replicate injections of a standard solution or ≥ 6 independent sample preparations.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

ParameterHPLC-UV & GC-MSTypical Acceptance Criterion (ICH)
Repeatability %RSD of ≥ 6 replicate measurements.%RSD ≤ 2.0%
Intermediate Precision %RSD of results from different days/analysts.%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Determination: These are often determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.[11]

  • Significance: The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision and is particularly important for impurity quantification.

Quantitative Performance Data Summary

The following table provides a summary of typical performance characteristics for validated HPLC and GC methods for the analysis of quinoline derivatives, based on published data and industry standards.[7][14][15]

Performance MetricHPLC-UVGC-MSJustification / Rationale
Linearity (r²) > 0.999> 0.999Both techniques provide excellent linear response.
Range 0.2 - 50 µg/mL0.1 - 20 µg/mLHPLC often accommodates a wider concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy.
Precision (%RSD) < 1.5%< 3.0%HPLC generally offers slightly better injection precision.
LOQ ~0.2 µg/mL~0.1 µg/mLGC-MS can offer superior sensitivity, especially in SIM mode.
Specificity Good (with PDA)ExcellentMS provides definitive structural confirmation.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Validated RP-HPLC-UV Method

This method is designed for the routine quantification (assay) of this compound. The choice of a C18 column is based on the moderate polarity of the analyte, while the acetonitrile/water mobile phase is a standard choice providing good peak shape and resolution for aromatic compounds.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase: ACN:Water (50:50 v/v) StdPrep Prepare Stock Standard (1 mg/mL in ACN) WorkStd Prepare Working Standards (Serial Dilution) Inject Inject Standards & Samples (10 µL) WorkStd->Inject SamplePrep Prepare Sample (Dissolve & Dilute in ACN) SamplePrep->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Acquire Acquire Data (UV at 225 nm) Inject->Acquire CalCurve Generate Calibration Curve Acquire->CalCurve Quantify Quantify Analyte in Samples CalCurve->Quantify Report Report Results Quantify->Report

Caption: Experimental Workflow for HPLC-UV Analysis.

Methodology:

  • Chromatographic System: HPLC with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[15]

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile.

    • Perform serial dilutions to prepare calibration standards ranging from 0.2 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm filter prior to injection.

  • System Suitability: Before analysis, perform five replicate injections of a mid-range standard. The %RSD for peak area and retention time should be ≤ 2.0%.

Protocol 2: Validated GC-MS Method

This method is ideal for trace-level quantification or for identification purposes, especially in complex matrices where specificity is paramount. The temperature program is designed to ensure the analyte elutes with a good peak shape, separated from solvent fronts and potential contaminants.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Prepare Stock Standard (1 mg/mL in Toluene) WorkStd Prepare Working Standards (Serial Dilution) Inject Inject Sample (1 µL) Splitless Mode WorkStd->Inject SamplePrep Prepare Sample (Dissolve & Dilute in Toluene) SamplePrep->Inject Separate GC Separation (Temperature Program) Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify using TIC or Extracted Ion Chromatogram CalCurve->Quantify Report Report Results Quantify->Report

References

A Comparative Guide to the Synthetic Routes of 1-(Quinolin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 1-(Quinolin-2-yl)ethanone, also known as 2-acetylquinoline, stands as a pivotal structural motif. Its presence in numerous biologically active compounds and its utility as a versatile intermediate in organic synthesis underscore the importance of efficient and reliable methods for its preparation. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to this compound

This compound is a key building block in the synthesis of a wide array of pharmaceutical agents and functional materials. The quinoline core is a privileged scaffold in medicinal chemistry, and the acetyl group at the 2-position provides a reactive handle for further molecular elaboration. Consequently, the choice of synthetic route to this valuable compound can significantly impact the overall efficiency, scalability, and cost-effectiveness of a research or development program. This guide will dissect three distinct and widely recognized synthetic strategies: the Friedländer Annulation, the reaction of Quinaldic Acid with Methyllithium, and a multi-step approach commencing with the oxidation of 2-Methylquinoline.

Route 1: The Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for the construction of quinoline rings.[1][2] In the context of this compound synthesis, this approach typically involves the condensation of a 2-aminoaryl ketone with a 1,2-dicarbonyl compound, catalyzed by either an acid or a base.[3][4] The choice of catalyst is critical and can significantly influence the reaction's efficiency and yield.[5][6][7]

Mechanistic Rationale

The reaction proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization via Schiff base formation, and subsequent dehydration to yield the aromatic quinoline ring. The use of a catalyst facilitates both the initial condensation and the final dehydration step. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be particularly effective, driving the reaction to completion and affording high yields.[8]

Friedlander_Mechanism 2-Aminoaryl_ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol Adduct 2-Aminoaryl_ketone->Aldol_Adduct Aldol Condensation 1,2-Dicarbonyl 1,2-Dicarbonyl (e.g., Butan-2,3-dione) 1,2-Dicarbonyl->Aldol_Adduct Enone_Intermediate Enone Intermediate Aldol_Adduct->Enone_Intermediate -H2O Schiff_Base_Intermediate Cyclized Intermediate Enone_Intermediate->Schiff_Base_Intermediate Intramolecular Schiff Base Formation Product This compound Schiff_Base_Intermediate->Product -H2O Aromatization

Caption: Mechanism of the Friedländer Annulation for 2-acetylquinoline synthesis.

Experimental Protocol: Eaton's Reagent-Catalyzed Friedländer Annulation

This protocol is adapted from a high-yield synthesis of 2-acetyl-4-phenylquinoline and is representative of the general procedure.[8]

  • Preparation of Eaton's Reagent: Carefully add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) in a 1:10 w/w ratio under an inert atmosphere. Stir the mixture until the P₂O₅ has completely dissolved.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 eq) and butan-2,3-dione (1.2 eq).

  • Reaction Execution: Add freshly prepared Eaton's reagent (2.5 eq) to the mixture of reactants. Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound derivative.

Route 2: Reaction of Quinaldic Acid with Methyllithium

This synthetic route employs an organometallic reagent to directly convert a carboxylic acid to a ketone. This method is particularly useful when the corresponding carboxylic acid, in this case, quinaldic acid (quinoline-2-carboxylic acid), is readily available.

Mechanistic Rationale

The reaction of a carboxylic acid with an organolithium reagent proceeds in a step-wise manner. The first equivalent of the organolithium reagent acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate.[9][10][11] The second equivalent of the organolithium reagent then acts as a nucleophile, adding to the carbonyl carbon of the lithium carboxylate to form a stable dianionic tetrahedral intermediate.[12] This intermediate is stable until an aqueous workup, which protonates the dianion to form a hydrate that rapidly collapses to the desired ketone.[9]

Organolithium_Mechanism Quinaldic_Acid Quinaldic Acid Lithium_Carboxylate Lithium Quinaldate Quinaldic_Acid->Lithium_Carboxylate Deprotonation MeLi1 CH3Li (1 eq) MeLi1->Lithium_Carboxylate Tetrahedral_Intermediate Dianionic Intermediate Lithium_Carboxylate->Tetrahedral_Intermediate Nucleophilic Addition MeLi2 CH3Li (1 eq) MeLi2->Tetrahedral_Intermediate Hydrate Gem-diol (Hydrate) Tetrahedral_Intermediate->Hydrate Protonation H3O_plus H3O+ Workup H3O_plus->Hydrate Product This compound Hydrate->Product -H2O

Caption: Mechanism of the reaction between quinaldic acid and methyllithium.

Experimental Protocol: Synthesis from Quinaldic Acid and Methyllithium[13]
  • Reaction Setup: To a solution of quinaldic acid (2.76 g, 0.017 mol) in dry tetrahydrofuran (THF, 100 mL) under an inert atmosphere, add a 1.6 M solution of methyllithium in diethyl ether (25 mL, 0.04 mol) dropwise via syringe at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours.

  • Workup and Purification: Cool the reaction mixture and pour it into 600 mL of ice water. Extract the aqueous layer with diethyl ether (4 x 25 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Route 3: Multi-step Synthesis from 2-Methylquinoline

This strategy involves the functional group transformation of a readily available starting material, 2-methylquinoline (quinaldine), into the target ketone. This is a multi-step process that offers an alternative when the starting materials for the other routes are not readily accessible.

Synthetic Pathway Rationale

The overall transformation requires the oxidation of the methyl group at the 2-position to an acetyl group. A common approach involves a two-step sequence:

  • Oxidation to the Aldehyde: The methyl group of 2-methylquinoline can be selectively oxidized to a formyl group to yield quinoline-2-carbaldehyde. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation.[13][14]

  • Conversion of Aldehyde to Ketone: The resulting quinoline-2-carbaldehyde can then be converted to the desired methyl ketone. A common method for this transformation is the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the aldehyde, followed by oxidation of the resulting secondary alcohol.

Multistep_Workflow Start 2-Methylquinoline Step1 Oxidation (e.g., SeO2) Start->Step1 Intermediate1 Quinoline-2-carbaldehyde Step1->Intermediate1 Step2 1. CH3MgBr or CH3Li 2. H3O+ Intermediate1->Step2 Intermediate2 1-(Quinolin-2-yl)ethanol Step2->Intermediate2 Step3 Oxidation (e.g., PCC, DMP) Intermediate2->Step3 End This compound Step3->End

References

A Researcher's Guide to the Cross-Validation of Experimental Results for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the rigorous cross-validation of experimental data pertaining to quinoline-based compounds. For researchers in drug discovery, ensuring the reliability and reproducibility of findings is paramount. This document moves beyond mere procedural descriptions to explain the scientific rationale behind multi-faceted validation strategies, empowering you to generate robust, trustworthy, and publishable data.

The Imperative of Cross-Validation in Quinoline Research

Foundational Stage: Synthesis, Characterization, and Purity

Synthetic Strategy: The First Point of Control

Numerous methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[2] The choice of synthetic route is the first step in experimental control. A well-documented, high-yield synthesis provides the foundation for reproducible results. For this guide, we will consider a generic synthesis of a novel quinoline derivative.

Cross-Validation of Molecular Structure and Purity

Confirming the identity and purity of a synthesized compound requires a combination of spectroscopic and chromatographic techniques. Relying on a single method is insufficient; each technique cross-validates the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) : Separates the target compound from impurities, providing a quantitative measure of purity.

This multi-technique approach ensures that you have synthesized the correct molecule at a known purity level, a non-negotiable prerequisite for biological assays.

Experimental Protocol 1: Integrated Characterization Workflow

Objective: To confirm the structural identity and assess the purity of a newly synthesized quinoline compound.

Methodology:

  • Initial Purification:

    • Following the synthetic reaction, perform column chromatography on the crude product using an appropriate solvent system (e.g., hexane:ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified solid.

  • Structural Confirmation (NMR & MS):

    • ¹H and ¹³C NMR:

      • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.[4]

      • Causality: The resulting spectra should be consistent with the proposed chemical structure. The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR must match the expected protons. The ¹³C NMR should show the correct number of signals for the unique carbon atoms.[5][6]

    • Mass Spectrometry:

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze using Electrospray Ionization (ESI) or another appropriate ionization method.

      • Causality: The mass spectrum should display a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of the target quinoline derivative.[7]

  • Purity Quantification (HPLC):

    • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[8]

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Filter through a 0.45 µm filter.[8]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6mm x 250mm, 5µm).[8]

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.[8]

      • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 225 nm).[8]

      • Injection Volume: 10 µL.[8]

    • Analysis: Run the sample and integrate the area of all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

    • Trustworthiness: A compound is generally considered suitable for biological screening if its purity is >95%. This quantitative check ensures that any observed biological effect is due to the compound of interest, not a potent impurity.

Visualization: The Characterization and Purity Workflow

The following diagram illustrates the logical flow for establishing the identity and purity of a quinoline compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural & Purity Cross-Validation cluster_bio Biological Evaluation Synthesis Quinoline Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (Molecular Weight) Purification->MS Sample HPLC HPLC Analysis (Purity >95%) Purification->HPLC Sample Screening Proceed to Biological Screening NMR->Screening Structure Confirmed MS->Screening Structure Confirmed HPLC->Screening Purity Confirmed

Caption: Integrated workflow for synthesis, cross-validation, and progression to screening.

Biological Evaluation: A Multi-Assay Approach to Validate Activity

Once a quinoline compound is confirmed to be structurally correct and pure, the next stage is to assess its biological activity. Here, cross-validation involves using orthogonal assays—methods that measure different aspects of a biological process—to confirm the initial findings. We will use anticancer activity as an example.[9]

Primary Screening: Assessing Cytotoxicity

A common first step is to screen the compound for its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of a quinoline compound that inhibits 50% of cancer cell growth (GI₅₀).

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., a colon cancer or leukemia cell line) in the appropriate medium with supplements.[3][10]

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the quinoline compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate for a set period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Cross-Validation of Biological Mechanism

A GI₅₀ value from an MTT assay indicates that the compound affects cell viability, but it doesn't explain how. The effect could be due to apoptosis, necrosis, or cell cycle arrest. To cross-validate the primary finding and gain mechanistic insight, an orthogonal assay is essential. Flow cytometry analysis of apoptosis is an excellent choice.

Cross-Validation Strategy: Apoptosis Assay

If a compound is cytotoxic, a key question is whether it induces programmed cell death (apoptosis).

  • Principle: An Annexin V/Propidium Iodide (PI) assay via flow cytometry can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure: Treat cells with the quinoline compound at its GI₅₀ concentration. Stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a DNA stain that only enters cells with compromised membranes).

  • Validation Logic: If the MTT result is due to apoptosis, you should observe a significant increase in the Annexin V-positive cell population.[11] This confirms the cytotoxic effect and provides a validated mechanism of action, adding significant depth to the initial observation.

Data Presentation: Comparative Analysis Table

Quantitative data from different assays should be summarized for clear comparison.

Compound IDSynthesis Yield (%)Purity (HPLC, %)Cytotoxicity (GI₅₀, µM)Apoptosis Induction (% Annexin V Positive)
QC-01 7598.55.265% at 5 µM
QC-02 6899.115.820% at 15 µM
Control N/A>990.190% at 0.1 µM

In Vivo Cross-Validation: From Cell Culture to Whole Organism

The ultimate test of a compound's potential is its efficacy and safety in a living organism. In vivo experiments serve as the final and most critical cross-validation of in vitro results.[12]

  • Principle: An in vitro "hit" compound is administered to an animal model of the disease (e.g., mice bearing tumor xenografts).

  • Procedure: A cohort of mice with established tumors is treated with the quinoline compound, a vehicle control, and a positive control drug. Tumor volume and animal health are monitored over time.[11]

  • Validation Logic: A successful compound will significantly reduce tumor growth in the animal model compared to the vehicle control, without causing unacceptable toxicity.[11][13] This finding validates the in vitro data in a complex biological system, demonstrating that the compound can reach its target and exert a therapeutic effect.

Visualization: The Biological Validation Funnel

This diagram illustrates the tiered approach to validating the biological activity of a lead compound.

G Primary Primary Screen (e.g., MTT Assay on multiple cell lines) Orthogonal Orthogonal Assay Cross-Validation (e.g., Apoptosis/Cell Cycle Analysis) Primary->Orthogonal SAR Structure-Activity Relationship (SAR) (Test related analogs) Primary->SAR Vivo In Vivo Cross-Validation (e.g., Mouse Tumor Model) Orthogonal->Vivo SAR->Vivo Lead Validated Lead Compound Vivo->Lead

Caption: A multi-tiered workflow for the cross-validation of biological activity.

Conclusion

The cross-validation of experimental results for quinoline compounds is not a linear process but an integrated, cyclical system of checks and balances. It begins with rigorous chemical characterization and proceeds through layers of biological testing, where each new piece of data confirms and enriches the last. By employing orthogonal assays, comparing data from related compounds, and ultimately progressing to in vivo models, researchers can build a robust and compelling case for their findings. This commitment to scientific integrity ensures that the fascinating potential of the quinoline scaffold is translated into reliable and impactful discoveries.

References

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including antimalarials, and functional materials.[1][2] The identity, purity, and structure of these high-value compounds are non-negotiable, demanding robust analytical characterization. Spectroscopic techniques are the bedrock of this process, providing a detailed fingerprint of a molecule's architecture.[3][4][5]

This guide offers a comparative analysis of how substitutions on the quinoline core profoundly influence its spectroscopic signatures. We will dissect the underlying principles and provide field-proven experimental insights into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), Fluorescence, and Infrared (IR) spectroscopy. Our focus is not just on the data but on the causality—why a specific substituent elicits a predictable spectral change—enabling you to interpret complex data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The key parameters, chemical shift (δ) and coupling constants (J), are exquisitely sensitive to the electronic effects of substituents.[6]

The Unsubstituted Quinoline Benchmark

To appreciate substituent effects, we must first understand the baseline spectrum of quinoline itself. The electron-withdrawing nitrogen atom deshields adjacent protons and carbons, shifting their signals downfield.

Position ¹H Chemical Shift (δ, ppm) in CDCl₃ [7][8]¹³C Chemical Shift (δ, ppm) in CDCl₃
C2 / H28.90150.3
C3 / H37.38121.1
C4 / H48.12136.1
C4a-128.2
C5 / H57.75127.7
C6 / H67.52126.5
C7 / H77.65129.4
C8 / H88.08129.4
C8a-148.4
Causality of Substituent Effects

The electronic nature of a substituent dictates how it perturbs the chemical shifts of the quinoline core. This is the central principle of comparative NMR analysis.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase electron density on the ring via resonance and inductive effects. This shields the nearby nuclei, causing their signals to shift upfield to lower ppm values.[9]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), chloro (-Cl), and carboxyl (-COOH) decrease electron density. This deshields the nuclei, causing their signals to shift downfield to higher ppm values.[9]

Comparative ¹H NMR Data of Substituted Quinolines

The following table demonstrates how these electronic effects manifest in the ¹H NMR spectra of representative substituted quinolines.

Proton Quinoline (δ, ppm) [7]2-Chloroquinoline (δ, ppm) [7]6-Aminoquinoline (δ, ppm)
H-28.89-~8.6
H-37.417.35~7.2
H-48.128.03~7.9
H-57.757.80~7.1
H-77.657.75~7.7
H-88.088.15~7.8

Note: Values for 6-Aminoquinoline are approximate and serve for comparative illustration. The strongly withdrawing chloro group at C2 deshields H-8 and H-5 while shielding H-3 and H-4. Conversely, an amino group at C6 would strongly shield protons on the carbocyclic ring.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility. The quality of the shimming directly impacts resolution, which is critical for accurate coupling constant determination.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified quinoline derivative.[7] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity. This is a critical step; aim for a narrow, symmetrical peak shape for the TMS signal.

  • Acquisition: Acquire a standard 1D ¹H spectrum using a 90° pulse. A relaxation delay of 1-2 seconds is typically sufficient.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze chemical shifts and coupling patterns to elucidate the structure. For complex spectra, 2D NMR experiments like COSY and HSQC are invaluable for resolving overlapping signals.[9]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation Prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ + TMS Acq Lock, Shim & Acquire 1D ¹H Spectrum Prep->Acq Insert Sample Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Raw FID Analysis Calibrate, Integrate & Analyze Shifts/Couplings Proc->Analysis Processed Spectrum Structure Elucidate Structure Analysis->Structure

NMR analysis workflow from sample preparation to structure elucidation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), determines the nature of the data obtained.[10]

Fragmentation of the Quinoline Core

Under EI conditions, the parent quinoline molecule exhibits a characteristic fragmentation pathway involving the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion.[11] This stable fragment further decomposes, providing a signature pattern.

Substituent-Directed Fragmentation

The true power of MS in comparative analysis lies in how substituents direct the fragmentation, creating a unique mass spectral fingerprint for each derivative.

  • Carboxylic Acids: Quinolines with a -COOH group, like Quinoline-2-carboxylic acid, show prominent losses of the carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[10]

  • Methoxy Groups: Methoxyquinolines often fragment via the loss of a methyl radical (•CH₃, 15 Da) followed by carbon monoxide (CO, 28 Da), or through the direct loss of a formyl radical (•CHO, 29 Da).[12]

  • Halogens: The presence of chlorine or bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Comparative Fragmentation Data
Compound Ionization Molecular Ion (m/z) Key Fragment Ions (m/z) and Neutral Losses
QuinolineEI129 ([M]⁺•)102 ([M - HCN]⁺•)[11]
Quinoline-2-carboxylic acidEI173 ([M]⁺•)129 ([M - CO₂]⁺•), 128 ([M - •COOH]⁺)[10]
4-MethoxyquinolineEI159 ([M]⁺•)144 ([M - •CH₃]⁺), 116 ([M - •CH₃ - CO]⁺)[12]
PhenylquinolinesESI-MS/MSVaries ([M+H]⁺)Fragmentation provides clues to the position of the phenyl moiety.[13][14]
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to the low µg/mL or ng/mL range with the mobile phase.

  • Instrumentation: Infuse the sample solution into the ESI source of the mass spectrometer using a syringe pump.

  • MS Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

  • MS/MS Acquisition: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Acquire the product ion scan spectrum to observe the fragmentation pattern. This two-step process confirms both the molecular weight and provides structural data.[13][14]

General Fragmentation Pathway of a Substituted Quinoline

MS_Fragmentation M Substituted Quinoline Molecular Ion [M]⁺ F1 Fragment 1 [M - R₁]⁺ M->F1 - R₁ (Substituent Loss) F2 Fragment 2 [M - R₂]⁺ M->F2 - R₂ (Side Chain Loss) F3 Core Fragment [M - R₁ - HCN]⁺ F1->F3 - HCN (Ring Fission)

Substituents direct the initial fragmentation before core ring fission.
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

UV-Vis and Fluorescence spectroscopy are powerful techniques for studying the electronic transitions within a molecule. They are particularly sensitive to the extent of π-conjugation and the electronic nature of substituents, making them ideal for comparing quinoline derivatives.[15][16]

Causality of Spectral Shifts

The absorption (λmax) and emission (λem) maxima are directly related to the energy gap between the molecule's frontier molecular orbitals (HOMO and LUMO).

  • Bathochromic Shift (Red Shift): The introduction of electron-donating groups (e.g., -NH₂) or extending the π-conjugated system lowers the energy gap. This causes the molecule to absorb and emit light at longer wavelengths .[17]

  • Hypsochromic Shift (Blue Shift): Substituents that disrupt conjugation or certain electron-withdrawing groups can increase the energy gap, leading to absorption and emission at shorter wavelengths .

Comparative Photophysical Data
Compound Solvent λmax (nm) [18]λem (nm) [17][19]Effect of Substituent
QuinolineEthanol~313~315Baseline
AminoquinolineEthanol~350>360Bathochromic (Red) Shift due to EDG
NitroquinolineEthanol~355-Bathochromic (Red) Shift due to EWG extending conjugation
7-(Diethylamino)quinolone ChalconeDichloromethane425-435525-540Significant Bathochromic Shift from extended conjugation and strong EDG[19]

Note: Data is compiled and representative. Absolute values vary with substitution position and solvent.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation (UV-Vis): Prepare a stock solution (~1 mM) of the quinolinone derivative in a UV-grade solvent. Dilute to a final concentration that yields a maximum absorbance between 0.1 and 1.0 to ensure linearity under the Beer-Lambert law.[19]

  • UV-Vis Measurement: Use a dual-beam spectrophotometer. Record a baseline with the pure solvent. Scan the sample across a suitable wavelength range (e.g., 200-800 nm) to find the wavelength of maximum absorbance (λmax).[19]

  • Sample Preparation (Fluorescence): Prepare a very dilute solution from the stock. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Use a spectrofluorometer. Excite the sample at its λmax (determined from the UV-Vis spectrum). Record the emission spectrum over a longer wavelength range to determine the emission maximum (λem).

Substituent Effects on Electronic Transitions

UV_Shifts Quinoline Quinoline Core EDG Add EDG (-NH₂) or Extend Conjugation Quinoline->EDG EWG Add EWG (-NO₂) Quinoline->EWG RedShift Bathochromic Shift (Red Shift) EDG->RedShift λmax / λem ↑ EWG->RedShift λmax / λem ↑ BlueShift Hypsochromic Shift (Blue Shift)

Relationship between substituent type and observed spectral shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.[5] While the "fingerprint region" (<1500 cm⁻¹) is complex, the functional group region (>1500 cm⁻¹) provides clear, diagnostic peaks.

Characteristic IR Bands of Substituted Quinolines

The presence or absence of specific peaks provides immediate structural confirmation.

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹) Appearance
Quinoline CoreC=C / C=N Stretch1620 - 1430Multiple sharp bands
Quinoline CoreAromatic C-H Stretch3100 - 3000Sharp, medium intensity
HydroxylO-H Stretch3600 - 3200Broad, strong
AmineN-H Stretch3500 - 3300Sharp, medium (primary amines show two bands)
Carbonyl (Acid)C=O Stretch1725 - 1700Sharp, strong
NitroN-O Asymmetric Stretch1550 - 1500Strong
ChloroC-Cl Stretch850 - 550Medium to strong[2]

Reference data compiled from multiple sources.[2][20]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid quinoline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Measurement: Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key functional groups by comparing the peak positions (in cm⁻¹) to correlation charts.

Conclusion

The unambiguous characterization of substituted quinolines is not achievable with a single technique. It requires a synergistic, multi-spectroscopic approach where each method provides a unique and complementary piece of the structural puzzle. NMR defines the precise atomic connectivity, Mass Spectrometry confirms the molecular weight and substituent pattern, UV-Vis and Fluorescence probe the electronic properties, and IR rapidly identifies key functional groups.

As a researcher, understanding the causality—how the electronic nature and position of a substituent predictably alter the output of each of these techniques—is paramount. This guide provides the foundational principles and comparative data to move beyond simple data collection to confident, insightful spectral interpretation in your drug discovery and materials science endeavors.

References

Efficacy of 1-(Quinolin-2-YL)ethanone Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a plethora of derivatives with a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This guide provides an in-depth evaluation of 1-(Quinolin-2-YL)ethanone derivatives, offering a comparative analysis against established standards and detailing the experimental methodologies crucial for their assessment. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to advance their research in this promising area.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in many natural and synthetic bioactive compounds.[1][2][3] Its derivatives have been extensively explored and have led to the development of drugs with diverse therapeutic applications, including antimalarial, antibacterial, antifungal, and anticancer agents.[1][4][5][6] The this compound backbone, in particular, serves as a versatile template for chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of this compound Derivatives: The Friedländer Annulation

A reliable and widely adopted method for the synthesis of quinoline derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][7] For the synthesis of this compound derivatives, 2'-aminoacetophenone is a key starting material.[7][8][9]

Experimental Protocol: Friedländer Synthesis of a Model this compound Derivative

This protocol outlines a general procedure for the synthesis of a substituted this compound derivative.

Materials:

  • 2'-Aminoacetophenone hydrochloride

  • An appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2'-aminoacetophenone hydrochloride (1 equivalent) in ethanol.

  • Add the β-dicarbonyl compound (1.2 equivalents) to the solution.

  • In a separate beaker, prepare a solution of potassium hydroxide (2 equivalents) in a minimal amount of water and add it to the reaction mixture.

  • Reflux the mixture for 3-4 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, neutralize the mixture with a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure quinoline derivative.[7]

Causality Behind Experimental Choices: The use of a base, such as potassium hydroxide, is crucial to deprotonate the α-methylene group of the β-dicarbonyl compound, generating a nucleophilic enolate that attacks the carbonyl group of the 2'-aminoacetophenone. The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 2'-Aminoacetophenone in Ethanol B Add β-Dicarbonyl Compound A->B C Add KOH Solution B->C D Reflux for 3-4 hours C->D E Cool and Pour into Ice Water D->E F Filter Precipitate or Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

Caption: Workflow for the synthesis and purification of this compound derivatives.

Efficacy Evaluation: Antimicrobial Activity

Quinoline derivatives have long been recognized for their antimicrobial properties.[10] The evaluation of the antimicrobial efficacy of novel this compound derivatives is a critical step in their development as potential therapeutic agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

Standard Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

Materials:

  • Test compounds (this compound derivatives)

  • Standard antibiotic (e.g., Ciprofloxacin, Daptomycin)[16]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds.

  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Comparative Antimicrobial Activity
Compound/StandardTarget OrganismMIC (µg/mL)Reference
Quinoline Derivative 6c S. aureus (MRSA)0.75[16]
Quinoline Derivative 6l S. aureus (MRSA)1.25[16]
Quinoline Derivative 6o S. aureus (MRSA)2.50[16]
Daptomycin (Standard) S. aureus (MRSA)0.50[16]
Quinolinequinone QQ1 S. aureus1.22[17]
Quinolinequinone QQ6 E. faecalis4.88[17]
Cefuroxime (Standard) S. aureus1.22[17]
Amikacin (Standard) E. faecalis128[17]

Efficacy Evaluation: Anticancer Activity

The anticancer potential of quinoline derivatives is a major area of research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[1][18][19] The mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[4][20][21]

Mechanism of Action: Targeting EGFR and HER2 Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[22][23][24] Overexpression or mutation of these receptors is common in several cancers, leading to uncontrolled cell growth and proliferation.[22][25] The inhibition of these pathways can induce apoptosis and arrest the cell cycle in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Quinoline This compound Derivative Quinoline->EGFR Inhibition Quinoline->HER2 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling pathways by this compound derivatives.

Standard Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.[26][27]

Materials:

  • Test compounds (this compound derivatives)

  • Standard anticancer drug (e.g., Erlotinib, Doxorubicin)[26]

  • Human cancer cell lines (e.g., MCF-7 breast cancer, NCI-H460 lung cancer)[6][26]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[26]

Comparative Anticancer Activity
Compound/StandardCell Line (Cancer Type)IC50 (µM)Reference
Quinoline Derivative 3j MCF-7 (Breast)7.91[19]
Quinoline Derivative 5a MCF-7 (Breast)0.61[19]
Carboplatin (Standard) MCF-7 (Breast)6.45[19]
Quinoline Derivative 20 A549 (Lung)31.80 nM[21]
Quinoline Derivative 21 A549 (Lung)37.07 nM[21]
Gefitinib (Standard) A549 (Lung)29.16 nM[21]
Compound 1 HCT116 (Colon)22.4[28]
Compound 2 HCT116 (Colon)0.34[28]
5-FU (Standard) HCT116 (Colon)~10-50[28]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer agents. This guide has provided a framework for their synthesis and a comparative evaluation of their efficacy against established standards. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers in the field.

Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity. Further investigation into their mechanisms of action, including the identification of specific molecular targets, will be crucial for their rational design and clinical translation. The exploration of combination therapies, where these derivatives are used in conjunction with existing drugs, may also offer a promising strategy to overcome drug resistance and improve therapeutic outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that underpins the safety of our personnel, the integrity of our research, and our commitment to environmental stewardship. This guide provides a comprehensive, field-tested protocol for the proper disposal of 1-(Quinolin-2-YL)ethanone, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Initial Hazard Assessment: Understanding the Compound

This compound (CAS No. 1011-47-8) is a heterocyclic ketone whose quinoline moiety is a common scaffold in pharmacologically active compounds[1][2]. Before any disposal procedure is initiated, a thorough understanding of its hazard profile is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3][4]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS PictogramCausality & Implications
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Ingestion can lead to significant toxic effects. This dictates that waste must be securely contained to prevent accidental exposure.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Direct contact can cause inflammation and irritation, necessitating the use of chemical-resistant gloves and lab coats.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)Vapors or splashes can cause significant eye damage. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationGHS07 (Exclamation Mark)Inhalation of dust or vapors can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.

This hazard profile firmly classifies this compound as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), improper disposal, such as discarding it in regular trash or pouring it down the sewer system, is prohibited and can lead to severe environmental contamination and legal penalties.[5]

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol is designed to be a self-validating system, ensuring compliance with key regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]

Phase 1: Waste Designation and Segregation
  • Immediate Designation : The moment this compound or any material contaminated with it (e.g., weighing paper, contaminated gloves, rinsate) is no longer intended for use, it must be designated as hazardous waste.[7] This is a critical first step in the chain of custody.

  • Segregation : Do not mix this waste stream with other chemical wastes unless you have confirmed compatibility. The causality here is to prevent dangerous reactions. Ketones are incompatible with strong oxidizing agents and certain acids or bases.[7][8] Co-mingling incompatible waste streams can lead to violent reactions, gas evolution, or fire.[8][9] Collect it in a dedicated waste container.

Phase 2: Containerization and Labeling
  • Container Selection : Choose a container that is in good condition, free of leaks, and chemically compatible with this compound.[10] High-density polyethylene (HDPE) or glass containers are typically appropriate. The original reagent bottle, if in good condition, is often a suitable choice.[11] The container must have a secure, screw-top cap to prevent leaks and evaporation.[5][12]

  • Labeling : This is one of the most frequent points of failure in regulatory inspections. The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" [10][13]

    • The full chemical name: "this compound" (avoid abbreviations)[11]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[13]

    • The approximate percentage of each component if it is a mixed waste stream[8]

Phase 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA. An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[8][13] This ensures that the waste is managed by those most familiar with its properties.

  • Secure Storage : Keep the container tightly closed at all times except when adding waste.[12][14] This is an explicit EPA requirement to prevent the release of vapors. Place the container in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks.[5][14]

  • Quantity and Time Limits : While there is no time limit for waste stored in an SAA, there is a volume limit. Once the container is full, it must be moved from the SAA to the facility's central accumulation area (CAA) within three days.[8]

Phase 4: Final Disposal
  • Contact EHS : Once your waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[7]

  • Professional Disposal : EHS personnel will then work with a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][15] This ensures the final disposal is handled in an environmentally sound and legally compliant manner.

Workflow for Proper Disposal

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Removal & Final Disposal A Material Identified as Waste B Is it compatible with an existing waste stream? A->B C Add to existing, compatible container B->C Yes D Obtain new, compatible waste container B->D No F Place in designated SAA with secondary containment C->F E Affix 'HAZARDOUS WASTE' Label (List all constituents) D->E E->F G Keep container closed except when adding waste F->G H Container is Full? G->H I Contact EHS/Safety Office for Waste Pickup H->I Yes J EHS transports to Central Accumulation Area (CAA) I->J K Disposal by Licensed Waste Vendor J->K

Caption: Disposal Workflow for this compound

Emergency Procedures: Spill and Exposure Management

All personnel handling this compound must be trained on emergency response procedures as part of OSHA's requirements.[16][17]

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]

  • Eye Exposure : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill (in a fume hood) : Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Large Spill : Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up without proper training and equipment.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Quinolin-2-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of 1-(Quinolin-2-YL)ethanone (CAS No. 1011-47-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.

Hazard Profile of this compound: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is the first line of defense. This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1][2][3]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is an exclamation mark, and the signal word is "Warning"[2][3]. These classifications dictate the minimum required PPE to mitigate the risk of exposure.

Hazard ClassificationGHS Hazard StatementPotential Health Effects
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation of the skin.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant irritation and potential damage.
STOT – Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or powder may irritate the nose, throat, and lungs.
Engineering Controls: Your Primary Barrier

Personal protective equipment should always be the last line of defense, employed after engineering and administrative controls have been implemented. For this compound, which is a solid, the primary engineering control is to minimize the generation of dust.

  • Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to contain any airborne particles and prevent inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the concentration of any potential airborne contaminants.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. The following is a step-by-step guide to selecting and using the appropriate PPE for handling this compound.

Given the skin irritation hazard (H315), appropriate hand protection is mandatory.

  • Glove Selection:

    • Nitrile Gloves: Nitrile rubber gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals. For handling this compound, it is recommended to use nitrile gloves with a minimum thickness of 5 mil.

    • Double Gloving: For procedures with a higher risk of splashing or prolonged handling, double gloving provides an additional layer of protection.

  • Glove Inspection and Use:

    • Always inspect gloves for any signs of degradation, punctures, or tears before use.

    • Don gloves over clean, dry hands.

    • When removing gloves, use a technique that avoids skin contact with the outer surface of the glove[4].

    • Dispose of contaminated gloves immediately in the designated hazardous waste container. Do not reuse disposable gloves.

To protect against serious eye irritation (H319), appropriate eye and face protection is essential.

  • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn.

  • Chemical Splash Goggles: For procedures where there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

To mitigate the risk of respiratory tract irritation (H335), respiratory protection is necessary, especially when handling the powder outside of a chemical fume hood or if dust generation is likely.

  • Respirator Selection:

    • N95 Respirator: For low levels of airborne dust, a NIOSH-approved N95 filtering facepiece respirator may be sufficient.

    • Half-Mask or Full-Facepiece Respirator: In situations with the potential for higher concentrations of airborne particles, a half-mask or full-facepiece reusable respirator with an organic vapor (OV) cartridge and a P100 particulate filter is recommended. The P100 filter provides the highest level of particulate filtration[5].

  • Respirator Program:

    • The use of respirators requires a written respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134[6].

To prevent skin contact and contamination of personal clothing, appropriate protective clothing is required.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

  • Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound Assess_Task Assess Task: - Quantity - Dust/Splash Potential Start->Assess_Task Base_PPE Baseline PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat Assess_Task->Base_PPE Low Risk Splash_Risk Splash Risk? Base_PPE->Splash_Risk High_Splash Add: - Chemical Goggles - Face Shield - Chemical-Resistant Apron Splash_Risk->High_Splash Yes Dust_Risk Dust/Aerosol Risk? Splash_Risk->Dust_Risk No High_Splash->Dust_Risk High_Dust Add: - N95 Respirator or - Half/Full-Face Respirator with  OV/P100 Cartridges Dust_Risk->High_Dust Yes Proceed Proceed with Task Dust_Risk->Proceed No High_Dust->Proceed

Caption: PPE Selection Workflow for this compound

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][8].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[9][10].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

For a small spill of solid this compound:

  • Evacuate the immediate area and alert others.

  • Wear the appropriate PPE as outlined above, including respiratory protection.

  • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne[11][12].

  • Carefully scoop the material into a designated hazardous waste container.

  • Clean the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Decontaminate the area with a suitable laboratory detergent and water.

  • Properly label the hazardous waste container and arrange for disposal according to your institution's guidelines.

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed procedures, you can confidently and safely handle this compound, protecting yourself, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.